Product packaging for 2-(4-Formyl-3-methoxyphenoxy)acetic acid(Cat. No.:CAS No. 84969-24-4)

2-(4-Formyl-3-methoxyphenoxy)acetic acid

Cat. No.: B556907
CAS No.: 84969-24-4
M. Wt: 210.18 g/mol
InChI Key: ORVNCMYBCMQQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Formyl-3-methoxyphenoxy)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O5 B556907 2-(4-Formyl-3-methoxyphenoxy)acetic acid CAS No. 84969-24-4

Properties

IUPAC Name

2-(4-formyl-3-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-9-4-8(15-6-10(12)13)3-2-7(9)5-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVNCMYBCMQQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394498
Record name (4-Formyl-3-methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84969-24-4
Record name (4-Formyl-3-methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Formyl-3-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Formyl-3-methoxyphenoxy)acetic acid, a significant organic compound with potential applications in pharmaceutical and chemical research. This document details its chemical properties, synthesis, and spectral data, offering valuable insights for professionals in drug development and scientific research.

Chemical Identity and Properties

This compound, also known as vanillin-4-O-acetic acid, is an aromatic compound characterized by the presence of formyl, methoxy, and carboxylic acid functional groups. These features make it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers of this compound [1]

IdentifierValue
CAS Number 84969-24-4
Molecular Formula C10H10O5
Molecular Weight 210.185 g/mol
IUPAC Name This compound
SMILES COC1=C(C=O)C=CC(OCC(O)=O)=C1
InChIKey ORVNCMYBCMQQSV-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-(2-Formyl-4-methoxyphenoxy)acetic acid[2]2-Formylphenoxyacetic acid[3]
Physical State Solid (predicted)White solidBeige solid
Melting Point Not available149-151 °C129.50 - 132.00 °C
Boiling Point Not availableNot availableNot available
Solubility Not availableNot availableNot available

Due to the limited availability of experimental data for the target compound, properties of structurally similar isomers are provided for reference. The presence of a carboxylic acid group suggests likely solubility in polar organic solvents and aqueous base.

Synthesis of this compound

The primary synthetic route to this compound is through the Williamson ether synthesis. This well-established method involves the reaction of a substituted phenol with an alpha-halo acid or ester. In this case, the starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde).

Experimental Protocol: Synthesis from Vanillin

This protocol is based on the general synthesis of related phenoxyacetic acids.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Ethyl bromoacetate or chloroacetic acid

  • A suitable base (e.g., potassium carbonate, sodium hydroxide)

  • A suitable solvent (e.g., acetone, dimethylformamide)

  • Acid for workup (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: Dissolve vanillin and the chosen base in the selected solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Alkylating Agent: Slowly add ethyl bromoacetate or a solution of chloroacetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup (for ester intermediate): After cooling, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Hydrolysis (if ester was used): Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide. Stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: General workflow for the synthesis of this compound.

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylene protons of the acetic acid moiety, the aldehyde proton, and the carboxylic acid proton. The aromatic protons will likely appear as a complex multiplet in the range of 6.5-8.0 ppm. The methoxy protons should present as a singlet around 3.8-4.0 ppm. The methylene protons of the acetic acid group are expected as a singlet around 4.7 ppm. The aldehyde proton will be a singlet at a downfield chemical shift, typically between 9.5 and 10.5 ppm. The carboxylic acid proton will be a broad singlet at a very downfield position, generally above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the aldehyde and carboxylic acid, the aromatic carbons, the methoxy carbon, and the methylene carbon. The carbonyl carbons are expected in the downfield region (160-200 ppm). The aromatic carbons will resonate between 110 and 160 ppm. The methoxy carbon should appear around 55-60 ppm, and the methylene carbon of the acetic acid group will be around 65-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A C-H stretch from the aldehyde group, appearing as two weak bands around 2850 and 2750 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.

  • A strong C=O stretch from the aldehyde group, typically around 1680-1700 cm⁻¹.

  • C-O stretching vibrations from the ether and carboxylic acid groups in the 1000-1300 cm⁻¹ region.

  • C-H bending and aromatic C=C stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum, under electrospray ionization (ESI), is expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 209.0455 in negative ion mode, or the protonated molecule [M+H]⁺ at m/z 211.0601 in positive ion mode.[4] Fragmentation patterns would likely involve the loss of CO₂, H₂O, and the carboxymethyl group.

Potential Biological Activities and Applications

While specific biological studies on this compound are limited, its structural motifs are present in molecules with known pharmacological activities. Phenoxyacetic acid derivatives are known to exhibit a range of biological effects, including herbicidal and anti-inflammatory properties. The presence of the vanillin scaffold, a well-known bioactive natural product, suggests potential for various applications.

Derivatives of this compound could be investigated for:

  • Anti-inflammatory Activity: As some phenoxyacetic acids are known to be ligands for peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors involved in inflammation.

  • Antimicrobial Activity: The vanillin moiety is known to possess antimicrobial properties.

  • Anticancer Activity: As a building block for the synthesis of more complex molecules with potential cytotoxic effects against cancer cell lines.

SignalingPathways cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_development Drug Development Compound This compound Derivatives Novel Derivatives Compound->Derivatives Chemical Modification AntiInflammatory Anti-inflammatory Assays Derivatives->AntiInflammatory Antimicrobial Antimicrobial Assays Derivatives->Antimicrobial Anticancer Anticancer Assays Derivatives->Anticancer LeadCompound Lead Compound Identification AntiInflammatory->LeadCompound Antimicrobial->LeadCompound Anticancer->LeadCompound Optimization Lead Optimization LeadCompound->Optimization Preclinical Preclinical Studies Optimization->Preclinical

Caption: Logical workflow for the investigation of this compound in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for related phenoxyacetic acid derivatives, the following precautions should be observed:

  • Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • In case of skin contact: Wash with plenty of water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Call a poison center or doctor if you feel unwell.

It is imperative to handle this chemical in a laboratory setting with appropriate personal protective equipment and to consult any available supplier safety information.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of novel compounds with diverse biological activities. While comprehensive experimental data for this specific molecule is still emerging, this guide provides a solid foundation of its known properties, a reliable synthetic approach, and predicted spectral characteristics. Further research into its biological profile is warranted and could lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid from Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available natural product, vanillin. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Vanillin, a major component of natural vanilla extract, is an abundant and cost-effective starting material for the synthesis of various fine chemicals and pharmaceutical intermediates. Its inherent chemical functionalities—a phenolic hydroxyl, an aldehyde, and a methoxy group—make it a versatile scaffold for chemical modification. The target molecule, this compound, incorporates a carboxylic acid moiety, rendering it suitable for further derivatization, such as in the formation of amides, esters, and other functionalities commonly explored in drug discovery programs.

The synthesis involves a two-step process: a Williamson ether synthesis to introduce the acetic acid side chain at the phenolic hydroxyl group of vanillin, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

Synthetic Pathway

The overall synthetic route from vanillin to this compound is depicted below. The first step involves the O-alkylation of vanillin with an ethyl haloacetate, typically ethyl chloroacetate, in the presence of a weak base and a polar aprotic solvent. The subsequent step is the saponification of the intermediate ester to yield the final product.

Synthesis_Pathway Vanillin Vanillin Intermediate Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate Vanillin->Intermediate Step 1: Williamson Ether Synthesis (Ethyl chloroacetate, K2CO3, DMF) FinalProduct This compound Intermediate->FinalProduct Step 2: Hydrolysis (NaOH, H2O/EtOH) Step1_Reaction cluster_reactants Reactants cluster_products Products Vanillin Vanillin Intermediate Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate Vanillin->Intermediate EtChloroacetate Ethyl Chloroacetate EtChloroacetate->Intermediate Base K2CO3 Salt KCl + KHCO3 Base->Salt Step2_Reaction cluster_reactants Reactants cluster_products Products Intermediate Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate FinalProduct This compound (sodium salt) Intermediate->FinalProduct Base NaOH Base->FinalProduct Solvent H2O/EtOH Byproduct Ethanol Solvent->Byproduct Workflow cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Hydrolysis cluster_characterization Characterization Reactants1 Vanillin, Ethyl Chloroacetate, K2CO3 Reaction1 Williamson Ether Synthesis in DMF Reactants1->Reaction1 Workup1 Aqueous workup and extraction Reaction1->Workup1 TLC TLC Monitoring Reaction1->TLC Purification1 Column Chromatography Workup1->Purification1 Intermediate Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate Purification1->Intermediate Reactants2 Intermediate, NaOH, EtOH/H2O Intermediate->Reactants2 Reaction2 Saponification Reactants2->Reaction2 Workup2 Acidification and precipitation Reaction2->Workup2 Reaction2->TLC Purification2 Filtration and washing Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR IR IR Spectroscopy FinalProduct->IR MS Mass Spectrometry FinalProduct->MS MP Melting Point Analysis FinalProduct->MP

Chemical structure and IUPAC name of 2-(4-Formyl-3-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Formyl-3-methoxyphenoxy)acetic acid

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Structure and IUPAC Name

The compound with the systematic IUPAC name This compound is a substituted phenoxyacetic acid derivative. It is structurally derived from vanillin, indicating its potential as a bio-based chemical scaffold.

Chemical Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 84969-24-4[1]
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.185 g/mol [1]
Monoisotopic Mass 210.05283 Da[2]
SMILES COC1=C(C=O)C=CC(OCC(O)=O)=C1[1]
InChIKey ORVNCMYBCMQQSV-UHFFFAOYSA-N[1]
Predicted XlogP 0.9[2]

Predicted Collision Cross Section (CCS) Values: [2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 211.06011140.4
[M+Na]⁺ 233.04205148.8
[M-H]⁻ 209.04555143.1

Experimental Protocols

Synthesis

A general and widely used method for the synthesis of phenoxyacetic acids involves the Williamson ether synthesis. For this compound, the synthesis logically starts from vanillin (4-hydroxy-3-methoxybenzaldehyde). A plausible synthetic route is detailed below, adapted from general procedures for similar compounds.[3]

Reaction: Vanillin is reacted with an acetate equivalent, such as chloroacetic acid or a haloacetate ester, in the presence of a base.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Phosphoric acid (for acidification)

  • Dichloromethane/acetone (for recrystallization)

Procedure:

  • A solution of vanillin and chloroacetic acid in water is prepared.

  • An aqueous solution of sodium hydroxide is added to the stirred mixture.

  • The reaction mixture is heated under reflux overnight.

  • After cooling, the mixture is poured into water and acidified using phosphoric acid.

  • The solution is cooled to induce precipitation of the crude product.

  • The precipitate is filtered and purified by recrystallization, for example, from a dichloromethane/acetone mixture.

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures.

Precursor for β-Lactam Synthesis

This compound serves as a precursor for the in-situ generation of a vanillinyl ketene.[3] This reactive ketene can then undergo [2+2] cycloaddition reactions with imines to produce polyfunctionalized β-lactams (azetidin-2-ones).[3] β-lactams are a critical structural motif in many antibiotic drugs.

// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Vanillinyl Ketene\n(in situ generation)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Imine", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Polyfunctionalized β-Lactam", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label=" Reagent (e.g., SOCl₂)", color="#34A853"]; B -> D [label="[2+2] Cycloaddition", color="#EA4335"]; C -> D [color="#EA4335"]; } }

Caption: Synthesis of β-lactams from this compound.

Biological Activity

While specific biological activity for this compound is not extensively documented in publicly available literature, the broader class of phenoxyacetic acid derivatives is known for a range of biological effects, most notably as herbicides. The biological activity of these compounds is highly dependent on the substitution pattern on the aromatic ring. Given its structural similarity to other biologically active molecules, this compound could be a valuable starting point for the development of novel therapeutic agents. A related compound, 4-(4-Formyl-3-methoxyphenoxy)-butyric acid, has been investigated for its potential anti-inflammatory and anti-cancer properties, suggesting that derivatives of this core structure may warrant further investigation.

Safety and Handling

Based on data for structurally related compounds, this compound should be handled with care. Similar phenoxyacetic acid derivatives are classified as irritants and may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

// Nodes start [label="Start: Vanillin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="React with Chloroacetic Acid\n+ NaOH (aq)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Reflux Overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Acidification (e.g., H₃PO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Precipitation & Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="Recrystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Product: this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1 [color="#34A853"]; step1 -> step2 [color="#34A853"]; step2 -> step3 [color="#34A853"]; step3 -> step4 [color="#34A853"]; step4 -> step5 [color="#34A853"]; step5 -> end [color="#34A853"]; }

Caption: General experimental workflow for the synthesis of the title compound.

References

Spectroscopic Characterization of 2-(4-Formyl-3-methoxyphenoxy)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-(4-Formyl-3-methoxyphenoxy)acetic acid (C₁₀H₁₀O₅, Molecular Weight: 210.185 g/mol ).[1][2] Intended for researchers and professionals in drug development and chemical synthesis, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. It offers a foundational framework for the identification, purification, and structural elucidation of this molecule.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure incorporates several key functional groups: a carboxylic acid, an ether linkage, a methoxy group, and an aldehyde, all attached to a central benzene ring. This unique combination of functionalities makes it a potentially valuable intermediate in the synthesis of more complex bioactive molecules.[3] Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose. This guide will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum will show distinct signals for each unique proton environment. The following table summarizes the expected chemical shifts (δ), multiplicities, and integrations.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Assignment Rationale
H (Carboxylic Acid)10.0 - 13.0Singlet (broad)1HThe acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet, often exchangeable with D₂O.
H (Aldehyde)9.8 - 10.0Singlet1HThe aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the C=O bond.
H2, H5, H6 (Aromatic)6.8 - 7.8Doublet, Doublet of Doublets, Doublet1H eachThese aromatic protons will exhibit complex splitting patterns (an AMX or ABX system) due to their coupling with each other. Their specific shifts are influenced by the electron-donating ether/methoxy groups and the electron-withdrawing aldehyde group.
H7 (Methylene)~4.7Singlet2HThe methylene protons of the acetic acid side chain are adjacent to an electronegative oxygen atom, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with.
H9 (Methoxy)~3.9Singlet3HThe protons of the methoxy group are shielded relative to the aromatic protons and appear as a sharp singlet.
¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments.

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment Rationale
C8 (Carboxylic Acid)170 - 175The carbonyl carbon of the carboxylic acid is significantly deshielded.
C10 (Aldehyde)190 - 195The aldehyde carbonyl carbon is one of the most deshielded signals in a typical ¹³C NMR spectrum.
C1, C3, C4 (Aromatic, Oxygen-substituted)145 - 160Aromatic carbons directly attached to oxygen atoms (ether, methoxy) are deshielded.
C2, C5, C6 (Aromatic, C-H)110 - 130Aromatic carbons bonded to hydrogen atoms appear in the typical aromatic region.
C7 (Methylene)65 - 70The methylene carbon is shifted downfield due to the adjacent ether oxygen.
C9 (Methoxy)55 - 60The carbon of the methoxy group is shielded relative to the aromatic carbons.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum with a spectral width of approximately 16 ppm.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity Functional Group
O-H Stretch (Carboxylic Acid)2500 - 3300BroadCarboxylic Acid
C-H Stretch (Aromatic)3000 - 3100MediumAromatic Ring
C-H Stretch (Aliphatic)2850 - 3000MediumMethylene, Methoxy
C-H Stretch (Aldehyde)2720 - 2820Medium, Sharp (often two bands)Aldehyde
C=O Stretch (Carboxylic Acid)1700 - 1725StrongCarboxylic Acid
C=O Stretch (Aldehyde)1680 - 1700StrongAldehyde
C=C Stretch (Aromatic)1450 - 1600Medium to StrongAromatic Ring
C-O Stretch (Ether & Acid)1050 - 1300StrongEther, Carboxylic Acid

The presence of a very broad band from 2500-3300 cm⁻¹ (O-H) and two strong carbonyl peaks (one for the acid around 1710 cm⁻¹ and one for the aldehyde around 1690 cm⁻¹) would be key diagnostic features in the IR spectrum.[4]

Workflow for IR Spectrum Acquisition (ATR)

G cluster_prep Preparation cluster_sample Sample Analysis cluster_process Processing A Clean ATR Crystal (e.g., with isopropanol) B Acquire Background Spectrum A->B C Place Small Amount of Solid Sample on Crystal B->C D Apply Pressure with Anvil C->D E Acquire Sample Spectrum D->E F Perform ATR Correction E->F G Identify and Label Key Absorption Bands F->G

References

The Dawn of a New Era in Bioactivity: A Technical Guide to the Discovery and History of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a remarkable class of compounds that have left an indelible mark on both agriculture and medicine. From their revolutionary introduction as selective herbicides to their more recent emergence as promising therapeutic agents, the journey of these molecules is one of scientific curiosity, serendipitous discovery, and rational design. This technical guide provides an in-depth exploration of the discovery and history of phenoxyacetic acid derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and drug development professionals in this dynamic field.

A Pivotal Discovery: From Plant Growth Regulation to Weed Control

The story of phenoxyacetic acid derivatives begins in the early 20th century with the study of plant growth hormones. Scientists observed that indole-3-acetic acid (IAA), a naturally occurring auxin, played a crucial role in regulating plant growth. This led to the synthesis of numerous analogues in an attempt to mimic or antagonize its effects.

A significant breakthrough occurred in 1941 when Robert Pokorny reported the synthesis of several chlorophenoxyacetic acids, including 2,4-dichlorophenoxyacetic acid (2,4-D).[1] Shortly thereafter, in 1942, Zimmerman and Hitchcock published their work on substituted phenoxy and benzoic acid growth substances, further detailing the effects of these compounds on plants.[2][3] These foundational studies laid the groundwork for the development of the first modern, selective herbicides.

Introduced in 1946, 2,4-D and (4-chloro-2-methylphenoxy)acetic acid (MCPA) revolutionized agriculture.[4] These compounds were found to induce rapid, uncontrolled growth in broadleaf plants, leading to their demise, while leaving monocotyledonous crops like wheat and corn relatively unharmed.[4][5] This selective herbicidal activity transformed weed management practices, significantly increasing crop yields and reducing the reliance on manual labor.[6][7]

Mechanism of Action: The Auxin Signaling Pathway

The herbicidal activity of phenoxyacetic acid derivatives is a direct result of their ability to mimic the natural plant hormone auxin.[8] At the molecular level, these synthetic auxins overwhelm the plant's natural hormonal regulation, leading to a cascade of events that disrupt normal growth and development.

The auxin signaling pathway is a complex process involving several key protein families. The binding of an auxin (natural or synthetic) to a receptor protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1), triggers a series of downstream events. This interaction leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn leads to the physiological effects of uncontrolled growth.

Auxin_Signaling_Pathway cluster_0 Cell Nucleus Auxin Phenoxyacetic Acid (Synthetic Auxin) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds to Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits ARG Auxin-Responsive Genes ARF->ARG Activates Transcription Growth Uncontrolled Growth (Herbicidal Effect) ARG->Growth Leads to

Auxin Signaling Pathway leading to herbicidal action.

Beyond Herbicides: The Emergence of Phenoxyacetic Acid Derivatives in Medicine

While the herbicidal properties of phenoxyacetic acid derivatives have been their most prominent application, recent decades have seen a surge of interest in their therapeutic potential. The versatile phenoxyacetic acid scaffold has been found to be a valuable pharmacophore in the development of a wide range of bioactive molecules.[9] These derivatives have been investigated for their anti-inflammatory, anticonvulsant, antimicrobial, and anticancer activities.[9]

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

A significant area of research has focused on the development of phenoxyacetic acid derivatives as selective inhibitors of cyclooxygenase-2 (COX-2).[10] The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes conversion to Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Phenoxyacetic_Derivative Phenoxyacetic Acid Derivative (COX-2 Inhibitor) Phenoxyacetic_Derivative->COX2 Inhibits

Mechanism of COX-2 inhibition by phenoxyacetic acid derivatives.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected phenoxyacetic acid derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives

Compound/DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Mefenamic Acid29.91.9815.1
Celecoxib14.930.05~298.6
Compound 5f[10]8.00 ± 0.200.06 ± 0.01133.33
Compound 7b[10]5.93 ± 0.120.09 ± 0.0165.89
Compound 10c[10]9.03 ± 0.150.08 ± 0.01112.88

Data presented as mean ± SD where available.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Phenoxyacetic Acid Derivatives

CompoundTest OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid[1]M. tuberculosis H37Rv0.06INH1.36
Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate[1]C. utilis8Itraconazole0.25
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid[1]M. smegmatis9.66 ± 0.57Ciprofloxacin6.67 ± 0.48

Data presented as mean ± SD where available.

Experimental Protocols

The following are representative experimental protocols for the synthesis of key phenoxyacetic acid derivatives.

Protocol 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This protocol is based on the condensation of 2,4-dichlorophenol with chloroacetic acid.[11]

Materials:

  • 2,4-Dichlorophenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Water

Procedure:

  • In a reaction vessel, dissolve chloroacetic acid in an aqueous solution of sodium hydroxide.

  • Add phenol to the solution and adjust the pH to 11 with sodium bicarbonate.

  • Heat the mixture to 100°C for 40 minutes.

  • Cool the reaction mixture and acidify with hydrochloric acid to a pH of 4.

  • Cool the mixture in an ice-water bath to precipitate the solid product.

  • Filter the solid, wash with water, and dry to obtain phenoxyacetic acid.

  • Add the phenoxyacetic acid to a mixed solution of acetic acid and water.

  • Add a catalytic amount of iron phthalocyanine and stir the mixture.

  • Introduce chlorine gas into the reaction mixture to carry out the chlorination reaction for 35-50 minutes.

  • Upon completion of the reaction, cool the mixture and filter to isolate the solid product.

  • Dry the solid to obtain 2,4-dichlorophenoxyacetic acid.

Protocol 2: Synthesis of (4-chloro-2-methylphenoxy)acetic acid (MCPA)

This protocol describes the synthesis of MCPA from 2-methyl-4-chlorophenol and chloroacetic acid.[8]

Materials:

  • 2-methyl-4-chlorophenol

  • Chloroacetic acid

  • Aqueous base (e.g., sodium hydroxide)

  • Hydrochloric acid

Procedure:

  • Dissolve 2-methyl-4-chlorophenol in an aqueous solution of a suitable base.

  • Add chloroacetic acid to the solution.

  • Heat the reaction mixture under reflux for a specified period to facilitate the substitution reaction.

  • After the reaction is complete, cool the mixture.

  • Acidify the solution with hydrochloric acid to precipitate the MCPA.

  • Filter the precipitate, wash with water, and dry to yield the final product.

Protocol 3: General Synthesis of Novel Phenoxyacetic Acid-Based Hydrazones as COX-2 Inhibitors

This protocol is adapted from the synthesis of novel anti-inflammatory agents.[3]

Materials:

  • Substituted 2-(formylphenoxy)acetic acid

  • Appropriate hydrazide derivative (e.g., benzohydrazide)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of the substituted 2-(formylphenoxy)acetic acid (2 mmol) in absolute ethanol (30 mL), add the corresponding hydrazide (2 mmol).

  • Add a catalytic amount of glacial acetic acid (0.3 mL).

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.

  • Filter the resulting precipitate, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., EtOH/DMF) to obtain the purified hydrazone derivative.

Conclusion

The journey of phenoxyacetic acid derivatives, from their discovery as potent herbicides to their exploration as multifaceted therapeutic agents, highlights the continuous evolution of chemical biology and drug discovery. The foundational understanding of their mechanism of action as synthetic auxins has paved the way for the rational design of new molecules with diverse biological activities. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to unlock the full potential of this remarkable class of compounds. As research continues, the phenoxyacetic acid scaffold is poised to yield even more innovations in both agriculture and human health.

References

Biological Significance of Aldehyde-Functionalized Phenoxyacetic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenoxyacetic acid and its derivatives represent a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities. The strategic incorporation of an aldehyde moiety onto the phenoxyacetic acid scaffold unlocks a versatile synthetic platform, enabling the creation of a new generation of compounds with potent and diverse pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action of aldehyde-functionalized phenoxyacetic acids. We present a consolidation of quantitative biological data, detailed experimental protocols for key synthetic transformations, and visual representations of critical signaling pathways to empower researchers in their drug discovery and development endeavors.

The Aldehyde Functional Group: A Gateway to Diverse Bioactivity

The aldehyde group at the C4 position of the phenoxy ring (4-formylphenoxyacetic acid) is not merely a structural feature but a reactive handle that facilitates the exploration of a vast chemical space. Its ability to readily undergo condensation reactions with a variety of nucleophiles, most notably to form Schiff bases and chalcones, is central to its utility in medicinal chemistry. These derivatives have demonstrated significant potential across multiple therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.

Core Synthetic Methodologies

The synthesis of biologically active derivatives hinges on the initial preparation of the aldehyde-functionalized phenoxyacetic acid core, followed by its derivatization.

Synthesis of 4-Formylphenoxyacetic Acid

The primary route to 4-formylphenoxyacetic acid is the Williamson ether synthesis, a robust and well-established method.

Experimental Protocol: Williamson Ether Synthesis of 4-Formylphenoxyacetic Acid

  • Materials: p-hydroxybenzaldehyde, chloroacetic acid, sodium hydroxide, hydrochloric acid, water.

  • Procedure:

    • In a round-bottom flask, dissolve 1 mole of p-hydroxybenzaldehyde in a solution of 2 moles of sodium hydroxide in water.

    • To this solution, add 1 mole of chloroacetic acid.

    • Heat the mixture under reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After cooling the reaction mixture to room temperature, acidify with concentrated hydrochloric acid until a pH of 1-2 is reached, leading to the precipitation of the product.

    • Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and dry.

    • Recrystallize the crude product from hot water to obtain pure 4-formylphenoxyacetic acid.

p_hydroxybenzaldehyde p-Hydroxybenzaldehyde reaction Williamson Ether Synthesis (Reflux) p_hydroxybenzaldehyde->reaction chloroacetic_acid Chloroacetic Acid chloroacetic_acid->reaction naoh NaOH (aq) naoh->reaction Base hcl HCl (aq) acidification Precipitation hcl->acidification Acidification product 4-Formylphenoxyacetic Acid reaction->acidification acidification->product

Figure 1: Synthetic workflow for 4-formylphenoxyacetic acid.
Synthesis of Schiff Base Derivatives

The condensation of 4-formylphenoxyacetic acid with primary amines yields Schiff bases (imines), a class of compounds with notable biological activities.

Experimental Protocol: Synthesis of Schiff Bases

  • Materials: 4-formylphenoxyacetic acid, substituted primary amine, ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve equimolar amounts of 4-formylphenoxyacetic acid and the desired primary amine in ethanol.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 2-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration.

    • Wash the product with cold ethanol and dry to obtain the pure Schiff base.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of 4-formylphenoxyacetic acid with an appropriate ketone.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

  • Materials: 4-formylphenoxyacetic acid, an acetophenone derivative, ethanol, aqueous sodium hydroxide or potassium hydroxide.

  • Procedure:

    • Dissolve the acetophenone derivative in ethanol in a flask.

    • Add an aqueous solution of sodium hydroxide or potassium hydroxide and stir at room temperature.

    • Slowly add an ethanolic solution of 4-formylphenoxyacetic acid to the mixture.

    • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • The precipitated chalcone is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Biological Activities and Quantitative Data

Derivatives of aldehyde-functionalized phenoxyacetic acids exhibit a wide range of biological activities. The following tables summarize key quantitative data from the literature.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) and Zone of Inhibition for Antibacterial Activity

Compound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference Compound
Schiff base of 4-formylphenoxyacetic acid and p-toluidineS. aureus-18Ampicillin (20 mm)
Schiff base of 4-formylphenoxyacetic acid and p-anisidineE. coli-17Ampicillin (20 mm)
Schiff base of 4-formylphenoxyacetic acid and p-chloroanilineS. aureus62.5--
Schiff base of 4-formylphenoxyacetic acid and p-chloroanilineE. coli62.5--
Chalcone from 2-(4-formyl-2-methoxyphenoxy)acetic acidM. tuberculosis H37Rv12.5-Isoniazid
Anti-inflammatory Activity

Table 2: In Vitro Cyclooxygenase (COX) Inhibition

Compound/DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference Compound (IC₅₀ µM)
Phenoxyacetic acid derivative 5d9.980.09110.89Celecoxib (COX-2: 0.05)
Phenoxyacetic acid derivative 5f8.000.06133.33Celecoxib (COX-2: 0.05)
Phenoxyacetic acid derivative 7b4.070.0850.88Celecoxib (COX-2: 0.05)
Anticancer Activity

Table 3: In Vitro Cytotoxicity (IC₅₀) Against Cancer Cell Lines

Compound/DerivativeCell LineIC₅₀ (µM)Reference Compound (IC₅₀ µM)
Phenoxyacetamide derivative IHepG2 (Liver)1.435-Fluorouracil (5.32)
Phenoxyacetamide derivative IIHepG2 (Liver)6.525-Fluorouracil (5.32)
4-phenoxy-phenyl isoxazole 6aA549 (Lung)10.23Doxorubicin (0.87)
4-phenoxy-phenyl isoxazole 6aMDA-MB-231 (Breast)7.85Doxorubicin (0.54)

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of aldehyde-functionalized phenoxyacetic acid derivatives can be attributed to their interaction with several key signaling pathways.

Inhibition of Inflammatory Pathways: COX-2 and NF-κB

Many phenoxyacetic acid derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of pro-inflammatory prostaglandins. Furthermore, some derivatives have been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. Inhibition of NF-κB activation prevents the transcription of numerous pro-inflammatory genes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation compound Aldehyde-Functionalized Phenoxyacetic Acid Derivative compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->genes Activates

Figure 2: Inhibition of the NF-κB signaling pathway.
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Certain phenoxyacetic acid derivatives act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as inflammation. Activation of PPARs can lead to a variety of therapeutic effects, including improved insulin sensitivity and anti-inflammatory responses.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound Aldehyde-Functionalized Phenoxyacetic Acid Derivative PPAR PPAR compound->PPAR Binds and Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerizes with RXR PPRE PPRE (on DNA) PPAR_RXR->PPRE Binds to target_genes Target Gene Transcription (Metabolism, Anti-inflammation) PPRE->target_genes Regulates

Figure 3: Activation of the PPAR signaling pathway.

Conclusion and Future Directions

Aldehyde-functionalized phenoxyacetic acids represent a highly promising and versatile scaffold in the field of drug discovery. The ease of their synthesis and derivatization, coupled with their ability to interact with multiple key biological targets, underscores their potential for the development of novel therapeutics for a range of diseases. Future research should focus on the synthesis of more diverse libraries of these compounds and their systematic evaluation in a broader array of biological assays. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation drugs with improved efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.

Vanillin Derivatives: A Comprehensive Technical Guide to their Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of the vanilla bean, is a widely used flavoring agent in the food, beverage, and pharmaceutical industries. Beyond its characteristic aroma and taste, vanillin and its derivatives have emerged as a promising scaffold for the development of novel therapeutic agents. The versatile chemical structure of vanillin, featuring a phenolic hydroxyl group, a methoxy group, and an aldehyde functional group, allows for a wide range of structural modifications, leading to the synthesis of derivatives with diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the current state of research on the anticancer, antioxidant, antimicrobial, and anti-inflammatory properties of vanillin derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activities of Vanillin Derivatives

Vanillin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of vanillin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of various vanillin derivatives against different cancer cell lines.

Derivative TypeSpecific DerivativeCancer Cell LineIC50 ValueReference
Schiff Base Vanillin-derived Schiff base with sulfanilamide analogueMCF-7 (Breast)Not specified, but showed inhibitory potency in docking studies[1]
o-Vanillin derived Schiff base with tryptophan and 1,10-phenanthroline (Nickel(II) complex)Eca-109 (Esophageal)18.14 ± 2.39 µM[2]
Hydrazone Vanillin-hydrazone derivativeMDA-MB-231 (Breast)< 40% viability at 50 µg/mL[3]
Halogenated Derivative 6-bromoisovanillinHeLa (Cervical)19.07 µM[3]
Oxadiazole Derivative Isovanillin Derivative 3dMCF-7 (Breast)43.4 µM[3]
Isovanillin Derivative 3dMDA-MB-231 (Breast)35.9 µM[3]
Oxime Vanillin OximeA549 (Lung) & NCI-H2170 (Lung)Concentration-dependent suppression[3]
Chalcone Vanillin-based Chalcone CH1HCT-116 (Colon)6.85 ± 0.71 µg/mL[3]
Vanillin-based Chalcone CH2HCT-116 (Colon)7.9 ± 1.37 µg/mL[3]
Signaling Pathways in Anticancer Activity

Vanillin derivatives exert their anticancer effects by modulating several critical signaling pathways.

Many vanillin derivatives induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspase cascades and the regulation of pro-apoptotic and anti-apoptotic proteins.

apoptosis_pathway Vanillin_Derivative Vanillin Derivative ROS ↑ ROS Production Vanillin_Derivative->ROS Mitochondria Mitochondria Vanillin_Derivative->Mitochondria Bax ↑ Bax Vanillin_Derivative->Bax Bcl2 ↓ Bcl-2 Vanillin_Derivative->Bcl2 ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondria Bcl2->Mitochondria

Figure 1: Intrinsic Apoptosis Pathway Induced by Vanillin Derivatives.

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are crucial for cell proliferation and survival. Vanillin and its derivatives have been shown to inhibit these pathways.[2]

mapk_pi3k_pathway Vanillin_Derivative Vanillin Derivative PI3K PI3K Vanillin_Derivative->PI3K ERK ERK Vanillin_Derivative->ERK Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation_Survival stat3_pathway Vanillin_Derivative Vanillin Derivative pSTAT3 p-STAT3 Vanillin_Derivative->pSTAT3 Inhibition Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 STAT3->pSTAT3 Phosphorylation Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) Nuclear_Translocation->Gene_Expression mtt_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Vanillin Derivative (Various Concentrations) Incubate_24h->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End nfkb_pathway Vanillin_Derivative Vanillin Derivative IKK IKK Vanillin_Derivative->IKK Inhibition NFkB NF-κB (p65/p50) Vanillin_Derivative->NFkB Inhibition of Translocation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB Phosphorylation IkB->NFkB Inhibition p_IkB p-IκBα IkB->p_IkB Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasomal Degradation p_IkB->Proteasome Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2)

References

2-(4-Formyl-3-methoxyphenoxy)acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential physicochemical data for 2-(4-Formyl-3-methoxyphenoxy)acetic acid, a compound relevant to researchers and professionals in the fields of chemistry and drug development.

Core Molecular Information

This compound is an organic compound with the CAS Number 84969-24-4.[1] Its structure is characterized by a methoxyphenoxy group further substituted with formyl and acetic acid moieties.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for experimental design, analytical characterization, and computational modeling.

PropertyValue
Molecular FormulaC10H10O5
Molecular Weight210.185 g/mol

Data sourced from chemical databases.[1]

Logical Data Structure

The relationship between the compound's name and its core properties can be visualized as a hierarchical structure.

Data Structure for this compound A This compound B Molecular Formula C10H10O5 A->B has C Molecular Weight 210.185 g/mol A->C has

Caption: Hierarchical relationship of the compound's properties.

References

An In-depth Technical Guide to the Isomers of Formyl-methoxyphenoxy Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of formyl-methoxyphenoxy acetic acid, a class of organic compounds with potential applications in pharmaceutical and agricultural research. The guide details the synthesis, physicochemical properties, and spectroscopic characterization of several key positional isomers. While quantitative biological activity data for these specific isomers remains limited in publicly available literature, this guide summarizes the known biological activities of the broader class of phenoxyacetic acid derivatives and outlines standard experimental protocols for assessing antimicrobial and anti-inflammatory activities. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and commercial potential of these compounds.

Introduction

Phenoxyacetic acid and its derivatives are a well-established class of compounds with a diverse range of biological activities, including herbicidal, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of formyl and methoxy functional groups onto the phenoxyacetic acid scaffold creates a variety of positional isomers, each with potentially unique chemical and biological characteristics. The interplay of these substituents can influence the molecule's electronic properties, steric hindrance, and ability to interact with biological targets. Understanding the distinct properties of each isomer is crucial for targeted drug design and the development of novel agrochemicals. This guide focuses on the synthesis and characterization of several positional isomers of formyl-methoxyphenoxy acetic acid and provides a framework for evaluating their biological potential.

Isomers of Formyl-methoxyphenoxy Acetic Acid

The core structure of formyl-methoxyphenoxy acetic acid allows for numerous positional isomers depending on the substitution pattern of the formyl and methoxy groups on the phenyl ring. The isomers for which synthesis and characterization data have been identified are presented below.

Table 1: Physicochemical Properties of Formyl-methoxyphenoxy Acetic Acid Isomers

IsomerIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1 2-(2-Formyl-4-methoxyphenoxy)acetic acid24589-93-3C₁₀H₁₀O₅210.18
2 2-(2-Formyl-5-methoxyphenoxy)acetic acid856357-86-3C₁₀H₁₀O₅210.18[3]
3 2-(2-Formyl-6-methoxyphenoxy)acetic acid40359-30-6C₁₀H₁₀O₅210.18[4]
4 2-(4-Formyl-2-methoxyphenoxy)acetic acid1660-19-1C₁₀H₁₀O₅210.185[5]
5 2-(4-Formyl-3-methoxyphenoxy)acetic acidN/AC₁₀H₁₀O₅210.18

Synthesis and Characterization

A general and adaptable method for the synthesis of 2-(formylphenoxy)acetic acids involves the O-alkylation of a corresponding hydroxybenzaldehyde with a haloacetic acid ester, followed by hydrolysis of the ester.[6]

General Synthesis Protocol

This protocol is adapted from a general method for the synthesis of 2-(2-formylphenoxy)acetic acids and can be applied to various methoxy-substituted hydroxybenzaldehydes.[6]

dot

SynthesisWorkflow Start Starting Materials: - Methoxy-hydroxybenzaldehyde - Bromoacetic acid ester - K2CO3 - DMF Reaction Reaction: - Stir at 80°C for 4 hours in DMF Start->Reaction Workup Workup: - Add EtOAc - Wash with brine - Dry over Na2SO4 Reaction->Workup Purification_Ester Purification of Ester: - Flash chromatography (Hexane/EtOAc) Workup->Purification_Ester Hydrolysis Hydrolysis: - Reflux in AcOH/H2O/H2SO4 for 4 hours Purification_Ester->Hydrolysis Workup_Acid Workup of Acid: - Dilute with brine - Extract with CH2Cl2 - Wash with brine - Dry over Na2SO4 Hydrolysis->Workup_Acid Purification_Acid Purification of Acid: - Flash chromatography (EtOAc) Workup_Acid->Purification_Acid Final_Product Final Product: Formyl-methoxyphenoxy acetic acid isomer Purification_Acid->Final_Product

Caption: General synthetic workflow for formyl-methoxyphenoxy acetic acid isomers.

Step 1: Synthesis of the Ester Intermediate A mixture of the corresponding methoxy-hydroxybenzaldehyde (10 mmol), a bromoacetic acid ester (e.g., methyl bromoacetate, 13 mmol), and potassium carbonate (20 mmol) in anhydrous dimethylformamide (DMF, 50 mL) is heated at 80°C for 4 hours.[6] After cooling, ethyl acetate (200 mL) is added, and the mixture is washed with brine (3 x 50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ester is then purified by flash chromatography.[6]

Step 2: Hydrolysis to the Carboxylic Acid The purified ester is dissolved in a mixture of acetic acid (25 mL), water (20 mL), and concentrated sulfuric acid (7.5 mL). The resulting mixture is refluxed for 4 hours.[6] After cooling to room temperature, the reaction mixture is diluted with brine (200 mL) and extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with brine (10 x 30 mL) and dried over anhydrous sodium sulfate. After filtration and removal of the solvent in vacuo, the crude acid is purified by flash chromatography.[6]

Spectroscopic Data

The structural confirmation of the synthesized isomers relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for Selected Formyl-methoxyphenoxy Acetic Acid Isomers

Isomer1H NMR (DMSO-d6, δ ppm)High-Resolution Mass Spectrometry (HRMS) [M+H]+ (m/z)
1 (2-(2-Formyl-4-methoxyphenoxy)acetic acid)3.76 (s, 3H), 4.82 (s, 2H), 7.15 (d, J=9.1 Hz, 1H), 7.18 (d, J=3.1 Hz, 1H), 7.43 (dd, J=9.1, 3.1 Hz, 1H), 10.38 (s, 1H), 13.11 (br. s., 1H)[6]Calculated: 211.0601, Found: 211.0601[6]
3 (2-(2-Formyl-6-methoxyphenoxy)acetic acid)3.87 (s, 3H), 4.79 (s, 2H), 7.20 (t, J=7.9 Hz, 1H), 7.30 (d, J=7.6 Hz, 1H), 7.45 (d, J=8.2 Hz, 1H), 10.45 (s, 1H), 13.13 (br. s., 1H)[6]N/A

Biological Activity

dot

BiologicalActivities Core Phenoxyacetic Acid Derivatives Antimicrobial Antimicrobial Activity (Antibacterial, Antifungal) Core->Antimicrobial AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory Herbicidal Herbicidal Activity (Auxin-type growth regulators) Core->Herbicidal Anticancer Anticancer Activity Core->Anticancer

Caption: Potential biological activities of phenoxyacetic acid derivatives.

Potential Therapeutic and Agricultural Applications
  • Antimicrobial Activity: Phenoxyacetic acid derivatives have been investigated for their antibacterial and antifungal properties.[1] The mechanism of action is often related to the disruption of microbial cell membranes or interference with essential enzymatic processes.

  • Anti-inflammatory Activity: Several phenoxyacetic acid derivatives have demonstrated anti-inflammatory effects.[7] The proposed mechanisms often involve the inhibition of inflammatory mediators.

  • Herbicidal Activity: Certain phenoxyacetic acids are well-known as auxin-type herbicides, which disrupt plant growth processes.[8]

  • Anticancer Activity: Some studies have explored the potential of phenoxyacetic acid derivatives as anticancer agents.[2]

Experimental Protocols for Biological Assays

To facilitate further research into the biological activities of formyl-methoxyphenoxy acetic acid isomers, this section provides detailed methodologies for key in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[9]

dot

MIC_Workflow Start Prepare serial dilutions of test compound in 96-well plate Inoculation Inoculate wells with standardized bacterial/fungal suspension Start->Inoculation Incubation Incubate at appropriate temperature and duration Inoculation->Incubation Observation Visually inspect for turbidity (microbial growth) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • Test isomer of formyl-methoxyphenoxy acetic acid

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the microtiter plate wells containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes in broth without the compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[4]

dot

Caption: Workflow for nitric oxide (NO) inhibition assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test isomer of formyl-methoxyphenoxy acetic acid

  • Griess Reagent (for nitrite determination)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS or compound).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent. The absorbance is measured at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the vehicle control wells.

Conclusion and Future Directions

The isomers of formyl-methoxyphenoxy acetic acid represent a promising area for further investigation in the fields of medicinal chemistry and agrochemistry. This guide has provided a foundational understanding of their synthesis and characterization, along with standardized protocols for evaluating their biological potential. The lack of specific quantitative biological data for these isomers highlights a significant research gap. Future studies should focus on the systematic biological screening of these compounds to identify lead candidates for further development. Mechanistic studies to elucidate their modes of action and identify specific cellular targets will also be crucial for advancing their potential applications. The exploration of structure-activity relationships among the different isomers will provide valuable insights for the rational design of more potent and selective analogues.

References

An In-depth Technical Guide to the Natural Sources and Analogues of Phenoxyacetic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenoxyacetic acid, a core chemical structure that serves as a scaffold for a diverse range of biologically active compounds. While its natural occurrence is limited, its synthetic analogues have found significant applications in agriculture and medicine. This document details its known natural sources, the biological activities of its synthetic analogues, relevant experimental protocols, and the signaling pathways through which these compounds elicit their effects.

Natural Sources and Biosynthesis

Phenoxyacetic acid (POA) is an O-phenyl derivative of glycolic acid. While it is a crucial moiety in many synthetic compounds, its documented natural occurrence is sparse.

Known Natural Occurrences

Phenoxyacetic acid has been identified as a metabolite in the fungus Aspergillus niger[1]. It has also been detected in cocoa beans (Theobroma cacao)[2]. However, it is not considered a major or widespread natural product. The closely related compound, phenylacetic acid (PAA), is a well-known natural auxin (plant hormone) found widely in plants.

Biosynthesis

The biosynthetic pathway for phenoxyacetic acid in its natural sources, such as Aspergillus niger, is not well-elucidated in the current scientific literature. In contrast, the biosynthesis of the analogue phenylacetic acid (PAA) in plants is better understood and proceeds from the amino acid phenylalanine.

Synthetic Analogues and Their Biological Activities

The true significance of the phenoxyacetic acid core lies in its utility as a scaffold for synthetic chemistry. By modifying the phenyl ring and the acetic acid moiety, a vast library of analogues with diverse biological activities has been developed. These range from herbicides and plant growth regulators to potent pharmaceuticals.

Agricultural Analogues: Herbicides and Plant Growth Regulators

Phenoxyacetic acid derivatives were among the first selective organic herbicides developed. They function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA)[3]. At high concentrations, they induce uncontrolled, unsustainable growth in broadleaf plants (dicots), leading to their death, while monocots like grasses and cereals are generally more resistant[3].

Table 1: Quantitative Data for Herbicidal Phenoxyacetic Acid Analogues

Compound NameChemical StructureTarget WeedsTypical Application RateReference
2,4-Dichlorophenoxyacetic acid (2,4-D)Broadleaf weeds (e.g., dandelion, plantain)0.5 - 2.0 kg/ha [4][5][6]
2-Methyl-4-chlorophenoxyacetic acid (MCPA)Broadleaf weeds in cereal crops0.25 - 1.5 kg/ha [4][5][7]
Pharmaceutical Analogues

The phenoxyacetic acid scaffold is present in numerous drugs with a wide range of therapeutic applications. Modifications to the core structure allow for interaction with various biological targets.

Table 2: Quantitative Biological Activity of Pharmaceutical Phenoxyacetic Acid Analogues

Compound/AnalogueBiological ActivityTargetIC₅₀ / EC₅₀Reference
2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acidAntioxidant (DPPH scavenging)Free radicals18.94 ± 0.24 µg/mL[8]
4-Cl-phenoxyacetic acidCytotoxicBreast cancer cells0.194 ± 0.09 µg/mL[8]
5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acidAldose Reductase InhibitionHuman Aldose Reductase (hALR2)30 nM[8]
Phenoxyacetic acid derivative 18b FFA1 AgonistFree Fatty Acid Receptor 162.3 nM[9]
Phenoxyacetic acid derivative 42a FFA1 AgonistFree Fatty Acid Receptor 143.6 nM[9]
Phenoxyacetic acid derivative 5f COX-2 InhibitorCyclooxygenase-20.06 ± 0.01 µM[10]
Ethacrynic acidDiureticNKCC2 symporterDose range: 50-150 mg[11]

Key Signaling Pathways

Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonism

Certain phenoxyacetic acid derivatives act as potent agonists for FFA1 (also known as GPR40), a G-protein coupled receptor highly expressed in pancreatic β-cells. Activation of FFA1 by these agonists enhances glucose-stimulated insulin secretion (GSIS), making it a promising target for the treatment of type 2 diabetes[12][13]. The signaling cascade is initiated by the binding of the agonist, which leads to the activation of Gq and Gs proteins, triggering downstream pathways that culminate in insulin release[14][15].

FFA1_Signaling_Pathway Ligand Phenoxyacetic Acid Agonist FFA1 FFA1 (GPR40) Receptor Ligand->FFA1 Binds Gq Gαq FFA1->Gq Activates Gs Gαs FFA1->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_release Ca²⁺ Release ER->Ca_release Insulin Insulin Vesicle Exocytosis Ca_release->Insulin GLP1 GLP-1 Secretion (Intestinal Cells) Ca_release->GLP1 PKC->Insulin PKA->Insulin PKA->GLP1

Caption: FFA1 agonist signaling pathway in pancreatic and intestinal cells.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks through the base excision repair (BER) pathway[16][17]. Some phenoxyacetamide derivatives have been developed as PARP-1 inhibitors for cancer therapy. By inhibiting PARP-1, single-strand breaks accumulate and are converted to more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in double-strand break repair (e.g., those with BRCA1/2 mutations), this leads to a synthetic lethality and cell death[17][18]. A key mechanism is "PARP trapping," where the inhibitor prevents PARP-1 from dissociating from the DNA, further disrupting replication and repair[18].

PARP_Inhibition_Pathway cluster_nucleus Cellular Nucleus cluster_repair DSB Repair Pathways DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 Recruits & Activates Replication DNA Replication DNA_damage->Replication Replication Fork Collapse BER Base Excision Repair (BER) PARP1->BER Initiates Trapped_PARP Trapped PARP-1 on DNA PARP1->Trapped_PARP Inhibitor Phenoxyacetamide Inhibitor Inhibitor->PARP1 Inhibits & Traps SSB_repair SSB Repaired (Cell Survival) BER->SSB_repair Trapped_PARP->Replication Replication Fork Collapse DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Apoptosis Apoptosis (Cell Death) HR->Apoptosis Fails in HR-deficient cells

Caption: Mechanism of PARP-1 inhibition leading to synthetic lethality.

Experimental Protocols

General Synthesis of Phenoxyacetic Acid (Williamson Ether Synthesis)

The most common method for synthesizing the phenoxyacetic acid core is the Williamson ether synthesis. This involves the reaction of a sodium phenolate with sodium chloroacetate[19].

Workflow:

Synthesis_Workflow Phenol Substituted Phenol Phenolate Sodium Phenolate Intermediate Phenol->Phenolate Deprotonation Base Strong Base (e.g., NaOH, NaH) Base->Phenolate Reaction Nucleophilic Substitution (SN2 Reaction) Solvent: Water or Acetone Heat (Reflux) Phenolate->Reaction Chloroacetate Sodium Chloroacetate Chloroacetate->Reaction Salt_Product Sodium Phenoxyacetate Salt Reaction->Salt_Product Acidification Acidification (e.g., HCl) Salt_Product->Acidification Final_Product Final Phenoxyacetic Acid Derivative Acidification->Final_Product

Caption: General workflow for Williamson ether synthesis of phenoxyacetic acids.

Detailed Protocol (Example: p-Methylphenoxyacetic acid)[20]:

  • Phenolate Formation: In a round-bottom flask, dissolve p-cresol (1 equivalent) in a suitable solvent (e.g., water or ethanol). Add a stoichiometric amount of sodium hydroxide (1 equivalent) and stir until the p-cresol has fully dissolved to form sodium p-cresolate.

  • Reaction: Prepare a solution of chloroacetic acid (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water. Add this sodium chloroacetate solution dropwise to the heated sodium p-cresolate solution.

  • Reflux: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After cooling, acidify the reaction mixture to a low pH (e.g., pH 1-2) with a strong acid like hydrochloric acid. This will precipitate the phenoxyacetic acid product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure p-methylphenoxyacetic acid.

High-Throughput Quantification of Auxin-like Compounds in Plant Tissue

This protocol is adapted from established methods for quantifying indole-3-acetic acid (IAA) and can be modified for phenoxyacetic acid analogues[21][22][23][24]. The method uses gas chromatography-tandem mass spectrometry (GC-MS/MS) with stable isotope-labeled internal standards for accurate quantification.

Workflow:

Auxin_Quantification_Workflow Start Plant Tissue Sample (2-10 mg fresh weight) Homogenize Homogenization (in extraction buffer with ¹³C₆-labeled internal standard) Start->Homogenize Purify Solid Phase Extraction (SPE) (e.g., C18 SPE tip) Homogenize->Purify Elute Elution (with organic solvent) Purify->Elute Derivatize Derivatization (e.g., Methylation with diazomethane) Elute->Derivatize Analyze GC-MS/MS Analysis (Selected Reaction Monitoring) Derivatize->Analyze Quantify Data Analysis & Quantification (Isotope Dilution Method) Analyze->Quantify Result Precise Concentration of Analyte Quantify->Result

Caption: Workflow for GC-MS/MS quantification of auxin-like compounds.

Detailed Protocol Steps:

  • Sample Preparation: Weigh 2-10 mg of frozen plant tissue into a microcentrifuge tube. Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled phenoxyacetic acid).

  • Extraction: Add an appropriate extraction solvent (e.g., 2-propanol/water/HCl). Homogenize the tissue using a bead beater or similar device. Centrifuge to pellet the debris.

  • Solid Phase Extraction (SPE): Condition a C18 SPE tip with methanol and then water. Load the supernatant from the extraction onto the SPE tip. Wash the tip with water to remove polar impurities.

  • Elution: Elute the analytes from the SPE tip using a solvent like methanol or acetonitrile.

  • Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Re-dissolve the residue in a small volume of solvent. Add a derivatizing agent (e.g., ethereal diazomethane) to convert the carboxylic acids to their more volatile methyl esters. This step is crucial for GC analysis.

  • GC-MS/MS Analysis: Inject the derivatized sample into a GC-MS/MS system. Use a method with selected reaction monitoring (SRM) to specifically detect and quantify the parent-daughter ion transitions for both the native analyte and the stable isotope-labeled internal standard.

  • Quantification: Calculate the concentration of the endogenous compound by comparing the peak area ratio of the native analyte to the internal standard against a standard curve.

Conclusion

Phenoxyacetic acid is a structurally simple yet profoundly important molecule. While its natural presence is minimal, its role as a foundational scaffold in synthetic chemistry is extensive. The development of phenoxyacetic acid analogues has led to revolutionary advances in agriculture through selective herbicides and continues to provide a rich source of lead compounds for drug discovery. The diverse biological activities, from mimicking plant hormones to inhibiting key enzymes in human disease, underscore the remarkable versatility of this chemical core. Future research may yet uncover novel natural analogues or expand the already broad pharmacological applications of its synthetic derivatives.

References

Core Safety, Handling, and MSDS Protocols for 2-(4-Formyl-3-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Formyl-3-methoxyphenoxy)acetic acid (CAS No. 84969-24-4) is an aromatic compound incorporating aldehyde, ether, and carboxylic acid functionalities.[1] Its structural features make it a valuable intermediate and building block in medicinal chemistry and drug development for synthesizing more complex molecular architectures. As with any laboratory chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of research personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound. The protocols and recommendations herein are synthesized from established safety data for structurally analogous compounds and general best practices for handling fine organic chemicals. This document is intended to supplement, not replace, institution-specific safety procedures and a thorough review of the most current Safety Data Sheet (SDS) available from your supplier.

Chapter 1: Chemical and Physical Profile

A foundational aspect of safe handling is understanding the basic physical and chemical identity of the substance. This information is critical for proper storage, handling, and emergency response planning.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 84969-24-4[1]
Synonyms 4-(Carboxymethoxy)-2-methoxybenzaldehyde[2]
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.18 g/mol [1][2]
Appearance Solid (Beige or Off-white for similar compounds)[3]
Melting Point 129.50 - 132.00 °C (for 2-Formylphenoxyacetic acid)[3]

Chapter 2: Hazard Identification and GHS Classification

While a specific, comprehensive GHS classification for this compound is not universally published, data from structurally similar compounds, such as 2-(4-formylphenoxy)acetic acid, provide a strong basis for hazard assessment. The following classifications are aggregated from notifications to the ECHA C&L Inventory for this closely related analog and should be considered the minimum expected hazards.[4]

Principle of Causality: The aldehyde and carboxylic acid functional groups are known contributors to irritant and potentially harmful properties. The aromatic ether linkage is generally stable, but the overall molecule is a fine organic solid that can be hazardous if inhaled or if it comes into contact with skin and eyes.

GHS Classification Summary for Analogous Compounds
Pictogram(s)
alt text
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] P264: Wash skin thoroughly after handling.[4][5] P270: Do not eat, drink or smoke when using this product.[4][5] P271: Use only outdoors or in a well-ventilated area.[4][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] Response: P301+P317: IF SWALLOWED: Get medical help.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] P332+P317: If skin irritation occurs: Get medical help.[4] P337+P317: If eye irritation persists: Get medical help.[4] Storage & Disposal: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4][6] P405: Store locked up.[4][6] P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4][5]

Chapter 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering solutions with appropriate PPE. The goal is to create a self-validating system of safety where each component reinforces the others.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. Their proper use is non-negotiable.

  • Chemical Fume Hood: All handling of solid this compound that could generate dust, as well as all work with its solutions, must be performed inside a certified chemical fume hood. This is critical to mitigate the risk of respiratory tract irritation (H335) by ensuring adequate ventilation.[7][8]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible eyewash stations and safety showers.[9] The corrosive and irritant nature of organic acids and aldehydes necessitates immediate access to decontamination in case of accidental contact.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the user and the chemical. It must be selected based on the identified hazards and worn correctly at all times.

PPE CategorySpecificationRationale and Field Insight
Eye/Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or 29 CFR 1910.133 (OSHA) standards.[3][10]The serious eye irritation hazard (H319) makes robust eye protection mandatory. Standard laboratory glasses are insufficient; full coverage is required to protect from splashes and airborne dust.
Skin Protection Gloves: Compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use.[5] Use proper glove removal technique to avoid contaminating skin.[5] Lab Coat: A full-length laboratory coat.The skin irritation hazard (H315) requires an impermeable barrier. Nitrile gloves offer good resistance to a wide range of organic chemicals. A lab coat protects against incidental contact and spills on clothing.
Respiratory Protection Not required under normal use conditions within a fume hood.[3]If engineering controls fail or for large-scale spill response, a NIOSH/MSHA-approved respirator with a particle filter may be necessary.[7][9] This is a secondary control measure, with the primary focus being on robust engineering controls.

Chapter 4: Protocols for Safe Handling and Storage

Methodical and cautious handling is key to preventing exposure and maintaining chemical purity.

Step-by-Step Weighing and Handling Protocol
  • Preparation: Don all required PPE (lab coat, gloves, safety goggles) before entering the lab.

  • Work Area: Designate a specific area within the chemical fume hood for handling the compound.

  • Minimize Dust: When opening the container, do so slowly to avoid creating airborne dust. Use a spatula to carefully transfer the solid to a weigh boat on a tared balance. Avoid pouring the solid directly.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.

  • Post-Handling: Tightly close the primary container. Clean the spatula and work surface thoroughly.

  • Waste: Dispose of any contaminated weigh boats, wipes, or gloves in a designated solid chemical waste container.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[5][8]

Conditions for Safe Storage
  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][7]

  • Location: Store in a cool, dry, and well-ventilated area.[5][7]

  • Incompatibilities: Store away from strong oxidizing agents.[3] The aldehyde group can be susceptible to oxidation, which could compromise sample integrity and potentially lead to hazardous reactions.

Chapter 5: Emergency Procedures and First Aid

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.

Accidental Release and Spill Response

For a small laboratory spill of solid material:

  • Evacuate & Alert: Alert personnel in the immediate area.

  • Control: If safe to do so, prevent the spread of dust. Do not use a dry brush or compressed air.

  • PPE: Ensure you are wearing appropriate PPE, including respiratory protection if dust is significant.

  • Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or vacuum the material into a suitable, labeled disposal container.[3][7]

  • Decontaminate: Wipe the spill area with a damp cloth, and then clean with soap and water.

  • Dispose: Seal the container with the spilled material and dispose of it as hazardous chemical waste.

Spill_Response start Spill Occurs alert Alert Area Personnel start->alert Step 1 assess Assess Spill Size & Risk alert->assess Step 2 don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->don_ppe Step 3 contain Cover with Inert Absorbent (e.g., Sand, Vermiculite) don_ppe->contain Step 4 cleanup Gently Sweep/Vacuum into Labeled Waste Container contain->cleanup Step 5 decontaminate Wipe Area with Damp Cloth, Then Soap & Water cleanup->decontaminate Step 6 dispose Seal & Dispose of Waste per Institutional Protocol decontaminate->dispose Step 7 end Response Complete dispose->end

Caption: Workflow for small-scale solid chemical spill response.

First-Aid Measures

Immediate and appropriate first aid is critical. Always show the Safety Data Sheet to attending medical personnel.[5]

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician.[5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[5][7]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7][8]

References

Methodological & Application

Step-by-step synthesis protocol for 2-(4-Formyl-3-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid, a valuable building block in the development of various heterocyclic compounds and pharmaceutical intermediates. The synthesis is achieved via a Williamson ether synthesis, starting from the readily available natural product, vanillin. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, allows for a wide range of subsequent chemical transformations. The synthesis protocol outlined here is a robust and reproducible method that utilizes common laboratory reagents and techniques. The starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde), is an inexpensive and abundant natural product, making this a cost-effective synthetic route.

Reaction Scheme

G reactant1 Vanillin reagents NaOH, H2O Reflux reactant1->reagents reactant2 Chloroacetic Acid reactant2->reagents product This compound reagents->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

Reagent/MaterialMolar Mass ( g/mol )CAS Number
Vanillin152.15121-33-5
Chloroacetic Acid94.5079-11-8
Sodium Hydroxide40.001310-73-2
Concentrated HCl36.467647-01-0
Distilled Water18.027732-18-5
Ethanol (95%)46.0764-17-5

Equipment:

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Büchner funnel and flask

  • pH paper

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 500 mL round-bottom flask, dissolve 8.0 g (0.2 mol) of sodium hydroxide pellets in 100 mL of distilled water.

    • To this solution, add 15.2 g (0.1 mol) of vanillin.

    • Stir the mixture until the vanillin is completely dissolved.

    • In a separate beaker, dissolve 9.45 g (0.1 mol) of chloroacetic acid in 50 mL of distilled water.

  • Reaction:

    • Add the chloroacetic acid solution to the vanillin solution in the round-bottom flask.

    • Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

    • Heat the mixture to a gentle reflux and maintain reflux for 3 hours with continuous stirring. The solution will typically turn from a yellow to a reddish-brown color.

  • Work-up and Isolation:

    • After 3 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

    • Once cooled, carefully acidify the solution by slowly adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH with pH paper until the solution is acidic (pH ~2).

    • A precipitate of the crude product will form. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with two portions of cold distilled water.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot 95% ethanol.

    • Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the purified this compound in a desiccator.

  • Characterization:

    • Determine the melting point of the dried product.

    • Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure and purity of the final product.

Data Presentation

ParameterValue
Starting Material (Vanillin)
Mass15.2 g
Moles0.1 mol
Reagent (Chloroacetic Acid)
Mass9.45 g
Moles0.1 mol
Reagent (Sodium Hydroxide)
Mass8.0 g
Moles0.2 mol
Product
This compound
Theoretical Yield21.02 g
Molecular FormulaC₁₀H₁₀O₅
Molecular Weight210.18 g/mol
AppearanceWhite to off-white solid
Melting Point188-190 °C

¹H NMR (400 MHz, DMSO-d₆) δ: 13.10 (s, 1H, COOH), 9.84 (s, 1H, CHO), 7.50 (d, J = 1.6 Hz, 1H, Ar-H), 7.42 (dd, J = 8.2, 1.7 Hz, 1H, Ar-H), 7.15 (d, J = 8.2 Hz, 1H, Ar-H), 4.85 (s, 2H, OCH₂), 3.86 (s, 3H, OCH₃).

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A Dissolve NaOH in H2O B Add Vanillin A->B D Combine Solutions B->D C Prepare Chloroacetic Acid Solution C->D E Reflux for 3 hours D->E F Cool to Room Temperature E->F G Acidify with HCl F->G H Precipitate and Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Cold H2O I->J K Recrystallize from Ethanol J->K L Vacuum Filtration K->L M Dry Product L->M N Characterize (MP, NMR) M->N

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with extreme care.

  • Chloroacetic acid is toxic and corrosive. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The procedure is straightforward, uses readily available starting materials, and provides the target compound in good purity. This protocol should serve as a valuable resource for researchers requiring this versatile chemical intermediate.

Application Notes & Protocols: A Multi-Modal Approach for the Purity Assessment of 2-(4-Formyl-3-methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

2-(4-Formyl-3-methoxyphenoxy)acetic acid, a key intermediate derived from vanillin, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring aldehyde, ether, and carboxylic acid functionalities, makes it versatile for constructing more complex molecules. However, these same reactive groups also present potential pathways for impurity formation during synthesis, storage, and handling.

In the landscape of drug development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Undetected impurities can lead to downstream reaction failures, the formation of toxic by-products, or compromise the stability and therapeutic effect of the final API. This guide provides a comprehensive, multi-modal analytical strategy for the robust purity assessment of this compound, designed for researchers, quality control analysts, and drug development professionals. Our approach integrates chromatographic separation, spectroscopic identification, and thermal analysis to build a complete and reliable purity profile.

Understanding the Impurity Profile: A Synthesis-Based Perspective

A robust analytical strategy begins with a theoretical understanding of potential impurities. The common synthesis of this compound involves the Williamson ether synthesis, reacting vanillin (4-hydroxy-3-methoxybenzaldehyde) with a haloacetic acid (e.g., chloroacetic acid) under basic conditions.[1]

Potential impurities can be categorized as:

  • Starting Materials & Reagents: Unreacted vanillin or haloacetic acid.

  • Process-Related Impurities: Isomeric by-products, such as those arising from impurities in the vanillin starting material, or compounds formed through side-reactions. Halogenated derivatives may also be present.[3][4]

  • Degradation Products: Compounds resulting from oxidation of the aldehyde, decarboxylation, or hydrolysis of the ether linkage.

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.

The Analytical Workflow: An Integrated Strategy

No single technique can provide a complete picture of a compound's purity. We advocate for an orthogonal approach, where different methods provide complementary information. The following workflow illustrates a logical progression from initial purity screening to comprehensive characterization and impurity identification.

G cluster_0 Initial Purity & Assay cluster_1 Structural Confirmation & Identification cluster_2 Solid-State & Volatile Impurities cluster_3 Final Purity Report HPLC_UV HPLC-UV/PDA (Primary Assay & Impurity Profile) LCMS LC-MS (Impurity Mass ID) HPLC_UV->LCMS Investigate Impurities Report Comprehensive Purity Profile (Mass Balance) HPLC_UV->Report TGA TGA (Water/Solvent Content) TGA->Report NMR NMR (¹H, ¹³C) (Identity Confirmation) NMR->Report LCMS->Report DSC DSC (Melting Point, Solid Impurities) DSC->Report Headspace_GC Headspace GC-MS (Residual Solvents) Headspace_GC->Report

Caption: Integrated workflow for purity assessment.

Chromatographic Methods: Separation and Quantification

Chromatography is the cornerstone of purity analysis, allowing for the separation and quantification of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the premier technique for this analysis due to its ability to effectively separate polar aromatic compounds.[5]

Causality Behind Experimental Choices:

  • Column Chemistry: A C18 stationary phase is the standard choice. The nonpolar C18 chains interact with the aromatic ring of the analyte, providing retention.

  • Mobile Phase pH: The carboxylic acid moiety (pKa ~3-4) must be protonated to ensure good retention and symmetrical peak shape. An acidified mobile phase (pH < 3) suppresses ionization.[6][7] Formic acid is excellent for LC-MS compatibility, while phosphoric acid provides strong buffering for UV-only methods.

  • Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies peaks at a specific wavelength but also provides UV spectra for all peaks, enabling assessment of peak purity and offering clues to impurity identity.[8]

Experimental Protocol: RP-HPLC for Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a stock solution of ~500 µg/mL.

    • Further dilute to a working concentration of ~50 µg/mL for analysis.

  • Chromatographic Conditions:

    • Create a table summarizing the HPLC parameters.

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmStandard for resolving aromatic compounds. Smaller particle size improves efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to suppress analyte ionization, MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 20 min, hold for 5 min, return to 10% B and equilibrate for 5 min.A broad gradient ensures elution of both polar and nonpolar impurities.[9]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLBalances sensitivity with the risk of column overloading.
Detection PDA Detector, 210 nm - 400 nm. Quantify at λmax (~275 nm).Allows for peak purity assessment and quantification at the wavelength of maximum absorbance.
  • Data Analysis:

    • Determine purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Report any impurity exceeding 0.10%. Use the PDA to check for co-elution.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis is unsuitable for this non-volatile compound. However, Headspace GC-MS is the definitive method for identifying and quantifying residual solvents as mandated by guidelines like ICH Q3C.[10]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial immediately.

  • GC-MS Conditions:

ParameterRecommended Setting
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm
Headspace Incubator 80 °C for 15 minutes
Injector Temperature 250 °C
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS Transfer Line 250 °C
Ion Source 230 °C, Electron Ionization (EI) at 70 eV
Mass Range 35 - 350 amu

Spectroscopic Methods: Identity and Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for definitive structure confirmation. ¹H NMR provides a rapid and unambiguous fingerprint of the molecule.

Expected ¹H NMR Signals (in DMSO-d₆):

  • ~13.1 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • ~9.8 ppm (s, 1H): Aldehyde proton (-CHO).

  • ~7.5-7.2 ppm (m, 3H): Aromatic protons.

  • ~4.9 ppm (s, 2H): Methylene protons (-O-CH₂-COOH).

  • ~3.8 ppm (s, 3H): Methoxyl protons (-OCH₃).

Note: Chemical shifts are estimates based on similar structures and can vary with solvent and concentration.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling the HPLC method to a mass spectrometer provides molecular weight information for every separated peak, which is crucial for impurity identification.

Causality Behind Experimental Choices:

  • Ionization Mode: Electrospray Ionization (ESI) is ideal for this polar molecule. The negative ion mode [M-H]⁻ is preferred as it will readily detect the deprotonated carboxylic acid, providing a strong signal at m/z 209.05.[12]

  • Analyzer: A high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap is highly valuable. It can measure the mass with enough accuracy (e.g., m/z 209.04555) to confirm the elemental formula (C₁₀H₉O₅⁻) and do the same for unknown impurities, drastically simplifying their identification.

G cluster_0 LC-MS Workflow workflow HPLC Effluent ESI Source (Ionization) Mass Analyzer (m/z Separation) Detector label_output Mass Spectra (Molecular Weight Data) workflow:f3->label_output label_input Separated Peaks label_input->workflow:f0

Caption: LC-MS workflow for impurity mass identification.

Thermal Analysis: Unveiling Solid-State Properties

Thermal analysis techniques are essential for characterizing the solid-state properties of the material and detecting non-volatile or inorganic impurities.[13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and assess the presence of impurities that can cause melting point depression.[14] A sharp, high-energy melting endotherm is indicative of high purity.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Instrumental Conditions:

ParameterRecommended Setting
Temperature Range 25 °C to 250 °C (or 20°C above melting point)
Heating Rate 10 °C/min
Purge Gas Nitrogen at 50 mL/min
Pan Type Hermetically sealed aluminum
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is a direct measure of volatile content, including water and residual solvents, and provides information on thermal stability.[15]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumental Conditions:

ParameterRecommended Setting
Temperature Range 25 °C to 300 °C
Heating Rate 10 °C/min
Purge Gas Nitrogen at 50 mL/min

Conclusion: Synthesizing Data for a Definitive Purity Statement

The purity assessment of this compound requires a thoughtfully integrated analytical approach.

  • HPLC-PDA serves as the primary tool for quantification and profiling of organic impurities.

  • LC-HRMS is indispensable for the rapid identification of these impurities.

  • NMR provides definitive structural confirmation of the bulk material.

  • Headspace GC-MS ensures compliance with residual solvent limits.

  • DSC and TGA characterize the solid-state properties and quantify volatile content, completing the mass balance.

By combining these orthogonal techniques, researchers and quality control professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality of this critical intermediate and safeguarding the integrity of the final pharmaceutical product.

References

Application Notes and Protocols: Synthesis of Chalcones Using 2-(4-Formyl-3-methoxyphenoxy)acetic acid for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] The versatile synthesis of chalcone derivatives allows for the exploration of structure-activity relationships, making them attractive scaffolds for drug discovery.

This document provides detailed application notes and protocols for the synthesis of chalcones utilizing 2-(4-Formyl-3-methoxyphenoxy)acetic acid as a key starting material. This vanillin derivative offers a strategic point for modification to generate novel chalcone analogs with potentially enhanced therapeutic profiles. The primary synthetic route described is the Claisen-Schmidt condensation, a reliable and widely used method for chalcone synthesis.[4][5]

Data Presentation

The following tables summarize quantitative data on the synthesis and biological activity of chalcones derived from vanillin and related structures, providing a reference for expected outcomes.

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

EntryAldehydeAcetophenone DerivativeCatalystSolventReaction Time (h)Yield (%)Reference
1VanillinAcetophenoneNaOHEthanol4-5>50[1][6]
2Vanillin4-AminoacetophenoneNaOH (15%)Ethanol--[7]
3Vanillin4-ChloroacetophenoneKOHMethanolOvernight-[8]
4This compoundSubstituted AcetophenonesKOH (30%)MethanolOvernight-[6]
5Vanillin1,3,5-Triacetylbenzenec-H₂SO₄Ethanol373[9]

Table 2: Anticancer Activity of Vanillin-Derived Chalcones

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Vanillin-derived chalcone 1MCF-7 (Breast)< 20 µg/mLInduction of Apoptosis[10]
Vanillin-derived chalcone 5MCF-7 (Breast)< 20 µg/mLInduction of Apoptosis[10]
Vanillin-derived chalcone 23MCF-7 (Breast)< 20 µg/mLInduction of Apoptosis[10]
Vanillin-derived chalcone 25MCF-7 (Breast)< 20 µg/mLInduction of Apoptosis[10]
(E)-1-(4-aminophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one--Binds to MMP-1 and MMP-2[7]
Bischalcone 13 (from Vanillin)P. falciparum (CQ-resistant)2.5Induction of Apoptosis[11]
Chalcone derivative 5fMIA PaCa-2 (Pancreatic)5.4 ± 0.7Cell cycle arrest, Inhibition of cell migration[12]

Experimental Protocols

General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol is adapted from established methods for the synthesis of chalcones from vanillin derivatives and can be applied to this compound.[5][6][13]

Materials:

  • This compound (1 equivalent)

  • Appropriate substituted acetophenone (1 equivalent)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Methanol or Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Distilled water

  • Stirring apparatus

  • Round-bottom flask

  • Beakers

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the selected acetophenone derivative in a minimal amount of methanol or ethanol with stirring.

  • Catalyst Addition: Prepare a 30-40% (w/v) aqueous or alcoholic solution of KOH or NaOH. Slowly add the basic solution dropwise to the stirred reactant mixture at room temperature. The reaction mixture may turn turbid.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight. For less reactive substrates, gentle heating may be required.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: Acidify the mixture to a neutral pH using dilute HCl. This will cause the crude chalcone product to precipitate out of the solution.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any remaining base and salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven.

  • Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure product.

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualizations

Experimental Workflow

G A 1. Dissolve Reactants This compound + Substituted Acetophenone in Methanol/Ethanol B 2. Add Base Catalyst (e.g., 30% KOH solution) dropwise with stirring A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Pour into Ice-Cold Water C->D E 5. Neutralize with Dilute HCl (Precipitation of Chalcone) D->E F 6. Filter and Wash Precipitate E->F G 7. Dry Crude Product F->G H 8. Recrystallize from Ethanol/Methanol G->H I 9. Characterize Pure Chalcone (NMR, IR, MS) H->I

Caption: Workflow for the synthesis of chalcones.

Potential Signaling Pathway for Anticancer Activity

Many chalcones exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified, plausible signaling pathway that could be activated by chalcones derived from this compound, leading to programmed cell death in cancer cells.

G cluster_cell Cancer Cell Chalcone Chalcone Derivative ROS Increased ROS Production Chalcone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis induction pathway by chalcones.

References

Application of 2-(4-Formyl-3-methoxyphenoxy)acetic Acid in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Formyl-3-methoxyphenoxy)acetic acid, a derivative of the readily available natural product vanillin, is a versatile building block in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive aldehyde and a carboxylic acid tethered by an ether linkage, allows for the construction of a variety of heterocyclic scaffolds. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems using this precursor.

Application Notes

This compound serves as a valuable starting material for the synthesis of several classes of heterocyclic compounds, primarily through reactions involving its aldehyde and carboxylic acid functionalities. The methoxy group on the aromatic ring can also influence the electronic properties and reactivity of the molecule, as well as provide a handle for further functionalization.

The principal applications of this compound in heterocyclic synthesis include:

  • Synthesis of β-Lactams (2-Azetidinones): The carboxylic acid moiety can be converted in situ into a highly reactive ketene intermediate. This "vanillinyl ketene" can then undergo a [2+2] cycloaddition reaction with various imines, a transformation known as the Staudinger synthesis, to yield polyfunctionalized β-lactams.[1] The β-lactam ring is a core structural feature of penicillin and cephalosporin antibiotics.

  • Synthesis of Benzofurans: The presence of the ortho-formylphenoxyacetic acid substructure makes this compound an ideal candidate for intramolecular cyclization reactions to form benzofuran derivatives.[2][3] The Perkin reaction is a classical method for this transformation, involving the reaction of the aldehyde with an acid anhydride and its corresponding carboxylate salt.

  • Plausible Synthesis of Quinoxalines: The aldehyde group can readily condense with o-phenylenediamines to form quinoxaline derivatives.[4][5] This reaction is a cornerstone of quinoxaline synthesis and offers a straightforward route to this important class of nitrogen-containing heterocycles, which are known to exhibit a wide range of biological activities.[4]

  • Potential for Benzothiazine Synthesis: In principle, the aldehyde functionality could react with 2-aminothiophenol to form an intermediate that, upon subsequent cyclization, could yield benzothiazine derivatives. Benzothiazines are another class of sulfur and nitrogen-containing heterocycles with diverse pharmacological properties.

The synthetic utility of this compound is summarized in the workflow diagram below.

G cluster_lactam β-Lactam Synthesis cluster_benzofuran Benzofuran Synthesis cluster_quinoxaline Quinoxaline Synthesis cluster_benzothiazine Benzothiazine Synthesis (Proposed) start This compound ketene In situ Ketene Formation start->ketene Dehydrating Agent benzofuran Benzofuran Derivative start->benzofuran Intramolecular Cyclization (e.g., Perkin Reaction) quinoxaline Quinoxaline Derivative start->quinoxaline Condensation benzothiazine Benzothiazine Derivative start->benzothiazine Condensation & Cyclization lactam β-Lactam (2-Azetidinone) ketene->lactam [2+2] Cycloaddition imine Imine imine->lactam diamine o-Phenylenediamine diamine->quinoxaline thiophenol 2-Aminothiophenol thiophenol->benzothiazine

Caption: Synthetic pathways from this compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Aryloxy-1,4-diaryl-azetidin-2-ones (β-Lactams) via Staudinger Cycloaddition

This protocol describes the synthesis of β-lactams through the in situ generation of a ketene from this compound and its subsequent [2+2] cycloaddition with an imine.[1]

Reaction Scheme:

G r1 This compound p1 β-Lactam r1->p1 1. Benzenesulfonyl chloride, Et3N 2. Imine, CH2Cl2, rt r2 Imine (R1-CH=N-R2) r2->p1

Caption: Staudinger synthesis of β-lactams.

Materials:

  • This compound

  • Substituted imine (Schiff base)

  • Benzenesulfonyl chloride (or other dehydrating agent like p-toluenesulfonyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Imine Synthesis: The required imine is typically pre-synthesized by the condensation of an appropriate aromatic aldehyde and a primary amine in a suitable solvent like ethanol, often with a catalytic amount of acetic acid. The product is then isolated and purified.

  • β-Lactam Formation: a. To a solution of this compound (1.0 mmol) and the imine (1.0 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (3.0 mmol). b. Cool the mixture to 0 °C in an ice bath. c. Add a solution of benzenesulfonyl chloride (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes. d. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: a. Upon completion, dilute the reaction mixture with dichloromethane (20 mL). b. Wash the organic layer successively with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-lactam.

Quantitative Data (Representative):

Product ClassSubstituents (Imine)Yield (%)Stereochemistry
2-AzetidinoneAryl, Alkyl60-90Typically cis or trans depending on substituents and reaction conditions
Protocol 2: Plausible Synthesis of 6-Methoxybenzofuran via Perkin-type Cyclization

This protocol is based on established methods for the cyclization of o-formylphenoxyacetic acids to benzofurans.[2][3]

Reaction Scheme:

G r1 This compound p1 6-Methoxybenzofuran r1->p1 Acetic Anhydride, Sodium Acetate, Heat

Caption: Perkin-type synthesis of benzofuran.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid (10% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of this compound (1.0 mmol), anhydrous sodium acetate (2.0 mmol), and acetic anhydride (5 mL) is heated at reflux (approximately 140 °C) for 4-6 hours.

  • Work-up: a. After cooling to room temperature, the reaction mixture is poured into ice-water (50 mL). b. The aqueous mixture is extracted with diethyl ether (3 x 30 mL). c. The combined organic extracts are washed with saturated aqueous NaHCO₃ solution until effervescence ceases, then with water (20 mL), and finally with brine (20 mL). d. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the 6-methoxybenzofuran.

Quantitative Data (Expected):

Product ClassYield (%)
Benzofuran50-70
Protocol 3: Plausible Synthesis of 2-(6-Methoxy-1,4-dihydroquinoxalin-2-yl)phenol via Condensation with o-Phenylenediamine

This proposed protocol adapts the standard synthesis of quinoxalines from 1,2-dicarbonyl compounds or α-hydroxy ketones to the aldehyde functionality of the starting material.

Reaction Scheme:

G r1 This compound p1 Quinoxaline Derivative r1->p1 Ethanol, Reflux r2 o-Phenylenediamine r2->p1

Caption: Plausible synthesis of a quinoxaline derivative.

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • Water

Procedure:

  • A solution of this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol (20 mL) is heated at reflux for 2-4 hours. The reaction can be monitored by TLC.

  • Work-up: a. After completion, the reaction mixture is cooled to room temperature. b. The solvent is partially evaporated under reduced pressure. c. The residue is triturated with cold water, and the resulting precipitate is collected by filtration.

  • Purification: The crude solid is washed with cold ethanol and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data (Expected):

Product ClassYield (%)
Quinoxaline70-90

Disclaimer: The protocols for the synthesis of quinoxalines and benzothiazines are proposed based on established chemical principles and may require optimization. Standard laboratory safety procedures should be followed at all times.

References

Derivatization of the aldehyde group in 2-(4-Formyl-3-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbeispiele und Protokolle zur Derivatisierung der Aldehydgruppe in 2-(4-Formyl-3-methoxyphenoxy)essigsäure

Anwendungsbereich: Diese Anwendungsbeispiele bieten detaillierte Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung zur chemischen Modifikation der Aldehydgruppe von 2-(4-Formyl-3-methoxyphenoxy)essigsäure. Die vorgestellten Methoden ermöglichen die Synthese einer Vielzahl von Derivaten für den Einsatz in der medizinischen Chemie, dem Wirkstoffdesign und der Materialwissenschaft.

Einleitung

2-(4-Formyl-3-methoxyphenoxy)essigsäure ist ein bifunktionelles Molekül, das sowohl eine reaktive Aldehydgruppe als auch eine Carbonsäurefunktion besitzt. Die Aldehydgruppe ist ein vielseitiger chemischer "Griff", der eine breite Palette von chemischen Umwandlungen ermöglicht, um die sterischen und elektronischen Eigenschaften des Moleküls gezielt zu verändern. Solche Derivatisierungen sind von entscheidender Bedeutung für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Entwicklung neuer pharmazeutischer Wirkstoffe und funktioneller Materialien.

Diese Sammlung von Protokollen beschreibt etablierte Methoden zur Derivatisierung der Aldehydgruppe, darunter die Bildung von Schiff-Basen, die reduktive Aminierung, die Oxim-Bildung, die Knoevenagel-Kondensation und die Wittig-Reaktion. Die Protokolle basieren auf bewährten Verfahren für strukturell ähnliche aromatische Aldehyde wie Vanillin und dessen Derivate.[1][2][3][4][5]

Bildung von Schiff-Basen (Imin-Bildung)

Die Kondensation der Aldehydgruppe mit primären Aminen führt zur Bildung von Schiff-Basen (Iminen). Diese Reaktion ist fundamental in der Synthese von Liganden für die Koordinationschemie und von Molekülen mit potenzieller antimikrobieller oder Antitumor-Aktivität.[3][6][7]

Experimentelles Protokoll:

  • Lösen Sie 1 Äquivalent 2-(4-Formyl-3-methoxyphenoxy)essigsäure in einem geeigneten Lösungsmittel (z. B. Ethanol oder Methanol).

  • Geben Sie 1 bis 1,2 Äquivalente des gewünschten primären Amins zu der Lösung.

  • Fügen Sie eine katalytische Menge einer Säure (z. B. Eisessig) hinzu, um die Reaktion zu beschleunigen.

  • Erhitzen Sie die Reaktionsmischung für 2-6 Stunden unter Rückfluss.

  • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab. Das Produkt kann durch Filtration isoliert werden, wenn es ausfällt, oder nach Entfernung des Lösungsmittels im Vakuum.

  • Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.

Quantitativen Daten für Analoge Reaktionen:

Reaktant (Amin)LösungsmittelKatalysatorReaktionszeit (h)Ausbeute (%)Referenz
p-AminoacetophenonLimettensaftNatürlichMahlen94.45[8]
2-NitroanilinEthanol-2-[6]
Threonin----[1]
Valin----[1]

Tabelle 1: Zusammenfassung der quantitativen Daten für die Bildung von Schiff-Basen aus Vanillin-Derivaten.

Schiff_Base_Formation Startmaterial 2-(4-Formyl-3-methoxyphenoxy)essigsäure + Primäres Amin Reaktionsschritt Kondensation (Lösungsmittel, Säurekatalysator, Wärme) Startmaterial->Reaktionsschritt Reaktanden Produkt Schiff-Base (Imin) Derivat Reaktionsschritt->Produkt ergibt

Abbildung 1: Arbeitsablauf zur Bildung von Schiff-Basen.

Reduktive Aminierung

Die reduktive Aminierung ist eine leistungsstarke Methode zur Synthese von sekundären Aminen. Sie kombiniert die Bildung eines Imins in situ mit einer anschließenden Reduktion in einem Eintopf-Verfahren.[9][10][11] Diese Methode ist in der pharmazeutischen Chemie weit verbreitet, um Amine herzustellen, die wichtige Bausteine in vielen biologisch aktiven Molekülen sind.

Experimentelles Protokoll:

  • Lösen Sie 1 Äquivalent 2-(4-Formyl-3-methoxyphenoxy)essigsäure und 1-1,2 Äquivalente des primären oder sekundären Amins in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE)).

  • Fügen Sie 1,5 Äquivalente eines milden Reduktionsmittels wie Natriumtriacetoxyborhydrid (STAB) portionsweise hinzu. Die Verwendung von STAB ist vorteilhaft, da es selektiv Imine in Gegenwart von Aldehyden reduziert.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden.

  • Verfolgen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion löschen Sie die Reaktion durch vorsichtige Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung.

  • Extrahieren Sie die wässrige Phase mehrmals mit einem organischen Lösungsmittel (z. B. DCM oder Ethylacetat).

  • Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie.

Quantitativen Daten für Analoge Reaktionen:

AldehydAminReduktionsmittelLösungsmittelAusbeute (%)Referenz
Aromatische AldehydeAromatische AmineNatriumborhydrid[Et3NH][HSO4] (IL)>90 (typisch)[9]
BenzaldehydAnilinα-Picolin-BoranMethanol/WasserHoch[11]
Aldehyde/KetoneDiverse AmineThiamin-HCl/NaBH4Lösungsmittelfrei98[12]
Aromatische AldehydePrimäre AmineNickelborid--[13]

Tabelle 2: Zusammenfassung der quantitativen Daten für die reduktive Aminierung aromatischer Aldehyde.

Reductive_Amination Startmaterialien Aldehyd + Amin In_situ_Imin In-situ Imin-Bildung Startmaterialien->In_situ_Imin Reduktion Reduktion (z.B. STAB) In_situ_Imin->Reduktion Produkt Sekundäres Amin Derivat Reduktion->Produkt

Abbildung 2: Schematischer Ablauf der reduktiven Aminierung.

Oxim-Bildung

Die Reaktion von Aldehyden mit Hydroxylamin führt zur Bildung von Oximen. Oxime sind wichtige Zwischenprodukte in der organischen Synthese und finden Anwendung als Liganden und in der Entwicklung von Prodrugs.[14][15] Es gibt verschiedene umweltfreundliche Methoden für ihre Synthese.[16][17]

Experimentelles Protokoll (Lösungsmittel-freie Methode):

  • Vermahlen Sie in einem Mörser 1 Äquivalent 2-(4-Formyl-3-methoxyphenoxy)essigsäure, 1,2 Äquivalente Hydroxylaminhydrochlorid und 1,5 Äquivalente einer milden Base (z. B. wasserfreies Natriumcarbonat).[16]

  • Vermahlen Sie die Mischung bei Raumtemperatur für 2-10 Minuten.

  • Verfolgen Sie den Reaktionsfortschritt mittels DC (eine kleine Probe in einem geeigneten Lösungsmittel auflösen).

  • Nach Abschluss der Reaktion extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).

  • Filtrieren Sie die Mischung, um die anorganischen Salze zu entfernen.

  • Entfernen Sie das Lösungsmittel im Vakuum, um das Oxim-Derivat zu erhalten. Eine weitere Reinigung ist oft nicht erforderlich.

Quantitativen Daten für Analoge Reaktionen:

AldehydReagenzBedingungenReaktionszeit (min)Ausbeute (%)Referenz
3-ChlorbenzaldehydNH2OH·HCl/Na2CO3Mahlen, RT295[16]
4-NitrobenzaldehydNH2OH·HClMineralwasser/Methanol, RT1095[15]
Diverse AldehydeNH2OH·HCl/Bi2O3Mahlen, RT2-2060-98[17]
AldehydNH2OH·HCl/PyridinEthanol, Rückfluss60-240-[14]

Tabelle 3: Zusammenfassung der quantitativen Daten für die Oxim-Bildung aus aromatischen Aldehyden.

Oxime_Formation cluster_reagents Reagenzien Aldehyd Aldehyd Reaktion Kondensation (z.B. Mahlen oder Rückfluss) Aldehyd->Reaktion Hydroxylamin Hydroxylamin·HCl Hydroxylamin->Reaktion Base Base (optional) Base->Reaktion Produkt Oxim Derivat Reaktion->Produkt

Abbildung 3: Logische Beziehung bei der Oxim-Bildung.

Knoevenagel-Kondensation

Die Knoevenagel-Kondensation ist eine Reaktion zwischen einer Carbonylverbindung und einer Verbindung mit einer aktiven Methylengruppe (z. B. Malonsäure, Malononitril), die durch eine basische Katalyse gefördert wird.[18][19] Diese Reaktion ist ein wichtiges Werkzeug zur Bildung von C-C-Doppelbindungen.[20]

Experimentelles Protokoll (Proline-katalysiert): [21]

  • Lösen Sie 1 Äquivalent 2-(4-Formyl-3-methoxyphenoxy)essigsäure und 1,1 Äquivalente einer aktiven Methylenverbindung (z. B. Malononitril) in Ethanol.

  • Fügen Sie 10-20 mol% L-Prolin als organischen Katalysator hinzu.

  • Erhitzen Sie die Reaktionsmischung auf 60-80 °C für 4-12 Stunden.

  • Verfolgen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung ab und entfernen Sie das Lösungsmittel im Vakuum.

  • Lösen Sie den Rückstand in einem organischen Lösungsmittel und waschen Sie ihn mit Wasser, um das Prolin zu entfernen.

  • Trocknen Sie die organische Phase, konzentrieren Sie sie und reinigen Sie das Produkt durch Umkristallisation oder Säulenchromatographie.

Quantitativen Daten für Analoge Reaktionen:

AldehydAktive Methylenverb.KatalysatorBedingungenAusbeute (%)Referenz
VanillinMalononitrilNi-MCM-41Mikrowelle, 80°C, 120 min>95[20]
VanillinMalonsäureL-ProlinEthanol, RückflussHoch[21]
Vanillin-DerivateBarbitursäure---[18][22]

Tabelle 4: Zusammenfassung der quantitativen Daten für die Knoevenagel-Kondensation mit Vanillin-Derivaten.

Knoevenagel_Condensation Startmaterialien Aldehyd + Aktive Methylenverbindung Kondensation Kondensation + Dehydratisierung Startmaterialien->Kondensation Katalyse Basischer Katalysator (z.B. Prolin, Piperidin) Katalyse->Kondensation Produkt α,β-ungesättigtes Produkt Kondensation->Produkt

Abbildung 4: Reaktionsschema der Knoevenagel-Kondensation.

Wittig-Reaktion

Die Wittig-Reaktion wandelt Aldehyde in Alkene um, indem sie mit einem Phosphoniumylid (Wittig-Reagenz) reagieren.[23][24][25] Diese Reaktion ist besonders nützlich für die stereoselektive Synthese von Alkenen.

Experimentelles Protokoll:

  • Herstellung des Wittig-Reagenzes:

    • Suspendieren Sie 1 Äquivalent des entsprechenden Phosphoniumsalzes in einem trockenen aprotischen Lösungsmittel (z. B. THF oder Diethylether) unter einer inerten Atmosphäre (Stickstoff oder Argon).

    • Kühlen Sie die Suspension auf -78 °C oder 0 °C (je nach Reaktivität).

    • Fügen Sie langsam 1 Äquivalent einer starken Base (z. B. n-Butyllithium oder Natriumhydrid) hinzu. Die Bildung des Ylids wird oft durch eine Farbänderung (typischerweise zu orange oder rot) angezeigt.

    • Lassen Sie die Mischung für 30-60 Minuten bei dieser Temperatur rühren.

  • Wittig-Reaktion:

    • Lösen Sie 1 Äquivalent 2-(4-Formyl-3-methoxyphenoxy)essigsäure in trockenem THF.

    • Fügen Sie die Aldehydlösung langsam zu der vorbereiteten Ylidlösung bei niedriger Temperatur hinzu.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie sie über Nacht.

    • Verfolgen Sie den Reaktionsfortschritt mittels DC.

    • Nach Abschluss der Reaktion löschen Sie sie durch Zugabe von Wasser oder gesättigter Ammoniumchloridlösung.

    • Extrahieren Sie das Produkt mit einem organischen Lösungsmittel.

    • Waschen Sie die vereinigten organischen Phasen, trocknen Sie sie und konzentrieren Sie sie.

    • Reinigen Sie das Rohprodukt durch Säulenchromatographie, um das Alken-Derivat vom Triphenylphosphinoxid-Nebenprodukt zu trennen.

Qualitative Aspekte der Wittig-Reaktion:

Ylid-TypR-Gruppe am YlidReaktivitätProdukt-Stereochemie (mit Aldehyden)Referenz
UnstabilisiertAlkylHoch(Z)-Alken (meistens)[23]
StabilisiertEster, KetonGeringer(E)-Alken (meistens)[23][25]
Semi-stabilisiertArylMittelMischung aus (E/Z)[23]

Tabelle 5: Stereochemische Ergebnisse der Wittig-Reaktion in Abhängigkeit vom Ylid-Typ.

Wittig_Reaction Phosphoniumsalz Phosphoniumsalz Ylid_Bildung Ylid-Bildung Phosphoniumsalz->Ylid_Bildung Starke_Base Starke Base (z.B. n-BuLi) Starke_Base->Ylid_Bildung Wittig_Reagenz Phosphoniumylid Ylid_Bildung->Wittig_Reagenz Reaktion Wittig Reaktion Wittig_Reagenz->Reaktion Aldehyd Aldehyd Aldehyd->Reaktion Produkte Alken + Triphenylphosphinoxid Reaktion->Produkte

Abbildung 5: Workflow der Wittig-Reaktion von der Ylid-Bildung bis zum Produkt.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Phenoxyacetic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenoxyacetic acid (PAA) and its derivatives are significant compounds in various scientific fields. In drug development, they serve as building blocks for novel therapeutic agents, while in environmental science, they are monitored as herbicides.[1] Accurate and reliable quantification of phenoxyacetic acid is crucial for metabolic studies, formulation development, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of phenoxyacetic acid due to its robustness, sensitivity, and specificity.[2][3] This document provides detailed protocols for sample preparation and HPLC analysis of phenoxyacetic acid from various matrices.

Principle of Separation

The primary mode of separation for phenoxyacetic acid is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[4] This technique separates molecules based on their hydrophobicity.[2]

  • Stationary Phase: A non-polar column, typically packed with silica particles chemically bonded with C8 or C18 alkyl chains.

  • Mobile Phase: A polar solvent system, usually a mixture of water (often buffered or acidified) and an organic modifier like acetonitrile or methanol.

  • Separation Mechanism: Phenoxyacetic acid, being a moderately hydrophobic molecule, interacts with the non-polar stationary phase. By carefully controlling the composition of the polar mobile phase, its elution from the column can be precisely managed. Less polar molecules are retained longer on the column. An acidic mobile phase is often used to suppress the ionization of the carboxylic acid group of PAA, leading to better retention and improved peak shape.[4][5]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte. The choice of method depends on the sample matrix.[6]

Protocol A: Perchloric Acid (PCA) Precipitation for Tissues and Cells This method is effective for deproteinizing biological samples to extract small molecules like PAA.[2]

  • Homogenization: Homogenize frozen tissue powder or cell pellets in 10 volumes of ice-cold 5% (w/v) perchloric acid.

  • Incubation: Incubate the homogenate on ice for 30 minutes to ensure complete protein precipitation.[2]

  • Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube. Neutralize it by adding 3 M potassium carbonate (K2CO3) dropwise until the pH is between 6.0 and 7.0. A potassium perchlorate precipitate will form.[2]

  • Final Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the precipitate.

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[2]

Protocol B: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water, Urine) SPE is a robust method for cleaning up and concentrating analytes from complex aqueous matrices.[1]

  • Sample Acidification: For a 500 mL water sample, add 2 mL of formic acid to achieve a concentration of approximately 0.1% and adjust the pH to below 4.8. This enhances the retention of phenoxyacetic acid on the SPE sorbent.[1] For soil samples, create a slurry, adjust the pH to 2 with sulfuric acid, and filter before loading.[7]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg/6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[7]

  • Sample Loading: Load the acidified sample onto the SPE cartridge at a flow rate of approximately 10 mL/minute.[7]

  • Washing (Optional): Wash the cartridge with 5 mL of water to remove polar interferences.

  • Drying: Dry the cartridge under a full vacuum for 10-20 minutes.

  • Elution: Elute the phenoxyacetic acid from the cartridge with two 5 mL aliquots of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase.[2]

  • Filtration: Filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC Methodologies

Two common HPLC methods are presented below, a standard isocratic method for routine analysis and a high-sensitivity gradient method for trace-level quantification.

Table 1: HPLC Method Parameters
ParameterMethod 1: Isocratic RP-HPLCMethod 2: Gradient UPLC-MS/MS
HPLC System Standard HPLC with UV DetectorUPLC System with MS/MS Detector
Column C18, 5 µm, 4.6 x 250 mm[8]C18, <2 µm, 2.1 x 100 mm[9]
Mobile Phase A Water with 0.1% Phosphoric Acid[10]Water with 0.01% Formic Acid[1]
Mobile Phase B Acetonitrile[10]Acetonitrile with 0.01% Formic Acid[1]
Elution Mode Isocratic (e.g., 50:50 A:B)Gradient (e.g., 5% to 95% B in 5 min)[9]
Flow Rate 1.0 mL/min[8]0.4 mL/min
Detection UV at 225 nm[8] or 272 nm[11]ESI Negative Mode[1]
Injection Volume 10-20 µL5-100 µL[9]
Column Temp. 25-30 °C40 °C

Note: For Mass Spectrometry (MS) compatible applications, volatile acids like formic acid should be used instead of phosphoric acid.[10]

Data Presentation and Method Performance

Quantitative data should be systematically recorded. The following table provides typical performance characteristics for the HPLC analysis of phenoxyacetic acid and its derivatives. These values must be experimentally determined and validated for each specific application.[2]

Table 2: Typical Method Performance Characteristics
ParameterTypical Value (Method 1 - UV)Typical Value (Method 2 - MS/MS)Reference
Retention Time (t_R) 3 - 8 min (highly method-dependent)2 - 5 min (highly method-dependent)N/A
Linearity (R²) > 0.999> 0.995[11][12][13]
Limit of Detection (LOD) 0.04 µg/mL2.5 ng/L (0.0025 µg/L)[8][9]
Limit of Quantification (LOQ) 0.1 µg/mL5.0 - 25 ng/L[12][13]
Accuracy (Recovery) 95 - 105%88 - 120%[12][14]
Precision (%RSD) < 2%< 10%[12][14]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of phenoxyacetic acid from biological or environmental samples.[2]

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological or Environmental Sample Extraction Extraction (PCA, SPE, etc.) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC Injection Filtration->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection Detection (UV or MS/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Peak Integration) Chromatogram->Quantification Result Final Result (Concentration) Quantification->Result

Caption: General workflow for the HPLC analysis of phenoxyacetic acid.

Hypothetical Metabolic Pathway

This diagram outlines a plausible metabolic pathway for phenoxyacetic acid, leading to its activated form, Phenoxyacetyl-CoA, which can then enter central metabolism. This provides context for its analysis in drug development and toxicology.[2]

G PAA Phenoxyacetic Acid (PAA) PAA_CoA Phenoxyacetyl-CoA PAA->PAA_CoA Acyl-CoA Synthetase (ATP, CoA-SH) Metabolism Central Metabolism (e.g., TCA Cycle, Fatty Acid Synthesis) PAA_CoA->Metabolism Metabolic Integration

Caption: Hypothetical metabolic activation of phenoxyacetic acid.

References

Application Note: High-Throughput Analysis of Vanillin and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin and its derivatives are crucial compounds in the flavor, fragrance, and pharmaceutical industries.[1][2] Accurate and robust analytical methods are essential for quality control, authenticity verification, and research and development. This application note details a comprehensive protocol for the analysis of vanillin and its key derivatives, such as isovanillin and vanillin acetate, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodologies cover sample preparation, including derivatization techniques for enhanced chromatographic performance, optimized GC-MS parameters, and data analysis for both qualitative and quantitative assessments. This guide provides researchers, scientists, and drug development professionals with the necessary protocols to implement reliable and high-throughput analysis of these important aromatic compounds.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the primary chemical component of natural vanilla extract, one of the world's most popular and expensive flavors.[2] Due to the high cost and limited supply of natural vanilla, synthetic vanillin and its derivatives, such as ethyl vanillin, are widely used as flavoring agents in food, beverages, and pharmaceuticals.[2][3] The analysis of vanillin and its related compounds is critical for ensuring product quality, detecting adulteration with synthetic analogues, and in the development of new pharmaceutical agents where the vanilloid structure is a key pharmacophore.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like vanillin derivatives.[1][2] Its high sensitivity, selectivity, and ability to provide structural information make it an ideal tool for complex matrices. However, the presence of polar functional groups, such as hydroxyl groups in vanillin and isovanillin, can lead to poor chromatographic peak shapes and reduced sensitivity.[1] Derivatization is a common strategy to improve the volatility and thermal stability of these analytes, leading to better analytical results.[1]

This application note provides detailed protocols for the GC-MS analysis of vanillin and its derivatives, including sample preparation, derivatization, and optimized instrument conditions.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is dependent on the sample matrix and the concentration of the analytes.

a) Direct Liquid Injection: For relatively clean samples with high concentrations of the target analytes, a simple dilution followed by direct injection can be employed.[2]

  • Protocol:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable solvent (e.g., ethanol, methanol, or dichloromethane).[4]

    • Dilute the sample to a final concentration within the calibrated range of the instrument.

    • If necessary, add an internal standard (e.g., benzyl benzoate or ethyl vanillin) for improved quantitative accuracy.[3][4]

    • Filter the sample through a 0.2 µm syringe filter prior to injection.[4]

b) Solid Phase Extraction (SPE): For more complex matrices such as beverages, SPE can be used to clean up the sample and concentrate the analytes.[3]

  • Protocol using a SOLA cartridge: [3]

    • Conditioning: Condition the SOLA cartridge (10 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.[3]

    • Application: Load 200 µL of the sample (e.g., cola, sonicated for 30 minutes prior to application).[3]

    • Washing: Wash the cartridge with 200 µL of water to remove interferences.[3]

    • Elution: Elute the analytes with 200 µL of methanol into a GC vial.[3]

    • Add an internal standard if required.[3]

c) Headspace Solid-Phase Microextraction (HS-SPME): This technique is ideal for the analysis of volatile and semi-volatile compounds in solid or liquid samples, such as fragrant vegetable oils or milk powder.[5][6]

  • Protocol: [5][6]

    • Place a known amount of the sample (e.g., 4 g of oil or 1 g of milk powder reconstituted in water) into a headspace vial.[5][6]

    • Add an isotopically labeled internal standard (e.g., [¹³C₆]-vanillin) for accurate quantification.[5]

    • Equilibrate the sample at a specific temperature (e.g., 110°C) for a set time (e.g., 15 minutes).[5]

    • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR on PDMS) to the headspace for a defined extraction time (e.g., 55 minutes).[5]

    • Desorb the analytes from the fiber in the GC inlet at a high temperature (e.g., 280°C) for a few minutes.[5]

d) Derivatization (Silylation): For polar compounds like isovanillin, derivatization is recommended to improve peak shape and thermal stability.[1]

  • Protocol for Silylation of Isovanillin: [1]

    • Accurately weigh 1-5 mg of the isovanillin standard or dried sample extract into a 2 mL reaction vial.[1]

    • Ensure the sample is anhydrous, as moisture deactivates the silylating reagent. If necessary, dry the sample under a gentle stream of nitrogen.[1]

    • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.[1]

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

    • Tightly cap the vial and vortex for 30 seconds.[1]

    • Heat the vial at 70°C for 60 minutes.[1]

    • Cool the vial to room temperature before injection into the GC-MS.[1] The resulting product is the trimethylsilyl (TMS) derivative of isovanillin.[1]

GC-MS Parameters

The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.

ParameterSettingReference
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[4][5]
Carrier GasHelium at a constant flow of 1 mL/min[4][5]
Inlet Temperature280 - 290°C[4][5]
Injection ModeSplit (e.g., 75:1) or Splitless[4]
Injection Volume1 µL[3]
Oven Temperature ProgramInitial: 100-110°C, hold for 0.5-2 minRamp 1: 5-10°C/min to 170-210°CRamp 2: 10-30°C/min to 280°C, hold for 1-5 min[1][4][5]
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eV[5]
Ion Source Temperature230°C[5]
MS Interface Temperature280°C[5]
Mass Rangem/z 40-400 amu (Full Scan)[5]
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[5]

Quantitative Data

Quantitative analysis should be performed using a calibration curve constructed from standards of known concentrations. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection.

Table 1: Performance Metrics for Vanillin Quantification by GC-MS

ParameterValueMatrixReference
Linearity (R²)> 0.99Various[7]
Limit of Detection (LOD)20 µg/kgFragrant Vegetable Oils[5]
Limit of Quantification (LOQ)50 µg/kgFragrant Vegetable Oils[5]
Recovery89 - 101.9%Fragrant Vegetable Oils[5][7]
Intra-day Precision (RSD)< 7.46%Fragrant Vegetable Oils[5]
Inter-day Precision (RSD)< 7.46%Fragrant Vegetable Oils[5]

Table 2: Key Fragment Ions for Vanillin and its Derivatives in EI-MS

CompoundMolecular Ion (m/z)Base Peak (m/z)Other Key Fragment Ions (m/z)Reference
Vanillin152151136, 123, 108[8]
Vanillin Acetate194152153, 125, 93[8]
Isovanillin (TMS derivative)224209181, 151, 73[9]

The fragmentation of vanillin acetate is initiated by the loss of a ketene molecule to form an ion at m/z 152, which corresponds to the molecular ion of vanillin.[8] This ion then follows a similar fragmentation pathway to vanillin.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Food, Beverage, Pharmaceutical) Prep_Method Choose Method: - Direct Injection - SPE - HS-SPME - Derivatization Sample->Prep_Method Prepared_Sample Prepared Sample for Injection Prep_Method->Prepared_Sample Injection GC Injection Prepared_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Raw Data Acquisition Detection->Data Qualitative Qualitative Analysis (Library Search, Fragmentation) Result Final Report (Concentrations, Identification) Qualitative->Result Quantitative Quantitative Analysis (Calibration Curve, Integration) Quantitative->Result Data->Qualitative Data->Quantitative derivatization_workflow start Start with Polar Analyte (e.g., Isovanillin) dissolve Dissolve in Anhydrous Solvent (Pyridine or Acetonitrile) start->dissolve add_reagent Add Silylating Reagent (BSTFA + 1% TMCS) dissolve->add_reagent vortex Vortex for 30 seconds add_reagent->vortex heat Heat at 70°C for 60 minutes vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

References

Application Notes and Protocols: Screening of 2-(4-Formyl-3-methoxyphenoxy)acetic acid for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Formyl-3-methoxyphenoxy)acetic acid, a derivative of vanillin, presents a promising scaffold for the development of novel antimicrobial agents. Vanillin and its derivatives have demonstrated a range of biological activities, including antimicrobial properties.[1][2][3] This compound, synthesized from the reaction of vanillin with chloroacetic acid, serves as a key intermediate in the synthesis of various heterocyclic compounds, such as 1,3,4-thiadiazoles, which have shown significant antimicrobial activity.[4][5][6] Phenoxyacetic acid derivatives are also a well-established class of compounds with diverse pharmacological activities, including antimicrobial effects.[7][8]

These application notes provide a comprehensive guide for the preliminary screening and evaluation of the antimicrobial potential of this compound and its synthesized derivatives. The protocols outlined below cover essential in vitro assays for determining antibacterial and antifungal efficacy.

Potential Mechanism of Action

While the specific mechanism of action for this compound is yet to be fully elucidated, related phenolic compounds and vanillin derivatives are known to exert their antimicrobial effects through various mechanisms.[1][2] These may include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the phenoxy group can facilitate intercalation into the microbial cell membrane, leading to increased permeability and leakage of intracellular components.[2]

  • Inhibition of Enzyme Activity: The aldehyde and carboxylic acid functionalities can potentially interact with critical enzymes involved in microbial metabolism or cell wall synthesis.

  • Interference with Nucleic Acid Synthesis: Some antimicrobial agents can bind to DNA or inhibit enzymes essential for DNA replication and transcription.

Further studies are required to determine the precise molecular targets of this compound and its derivatives.

Experimental Protocols

Synthesis of this compound Derivatives (Optional)

For a comprehensive screening, it is recommended to synthesize a series of derivatives from the parent compound. A general synthetic scheme involves the reaction of 2-(4-formyl-2-methoxyphenoxy)acetic acid with various reagents to yield derivatives such as chalcones, which can then be cyclized to form heterocyclic compounds like 1,3,4-thiadiazoles.[4][5][9]

Primary Screening: Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of the test compound.[10][11][12]

Materials:

  • Test compound: this compound and its derivatives

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 10231)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent-impregnated disc)

  • Sterile swabs, petri dishes, and other standard microbiology laboratory equipment.

Procedure:

  • Preparation of Inoculum: Prepare a microbial suspension in sterile saline or broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: Uniformly streak the surface of the MHA or SDA plates with the prepared microbial suspension using a sterile swab.

  • Preparation of Test Discs: Dissolve the test compounds in a suitable solvent to a final concentration (e.g., 1 mg/mL). Impregnate sterile paper discs with a specific volume (e.g., 20 µL) of the test compound solution. Allow the solvent to evaporate completely.

  • Placement of Discs: Aseptically place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plates.

  • Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each disc in millimeters (mm).

Diagram of the Agar Disk Diffusion Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_plates Inoculate Agar Plates prep_inoculum->prep_plates place_discs Place Discs on Agar prep_discs Impregnate Discs (Test Compound, Controls) prep_discs->place_discs incubate Incubate Plates (37°C Bacteria, 28°C Fungi) place_discs->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the Agar Disk Diffusion Assay.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[10][13]

Materials:

  • Test compounds

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Microbial suspensions (prepared as in the disk diffusion assay and further diluted)

  • Positive and negative controls

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of the test compounds in the appropriate broth directly in the 96-well plates. The concentration range should be wide enough to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Seal the plates and incubate under the same conditions as the disk diffusion assay.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The assay can also be read using a microplate reader to measure optical density or by adding a viability indicator like resazurin.[10][12]

Diagram of the Broth Microdilution Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_results Results serial_dilution Prepare Serial Dilutions of Test Compound in Plate inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC determination to ascertain whether the compound is microbistatic or microbicidal.

Procedure:

  • From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and subculture it onto fresh, compound-free agar plates.

  • Incubate the plates under appropriate conditions.

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.

Data Presentation

The antimicrobial activity data for derivatives of this compound can be summarized as follows. Note that the data presented here is illustrative and based on findings for similar compound classes.[4][5]

Table 1: Antimicrobial Activity of this compound Derivatives (Zone of Inhibition in mm)

CompoundConcentration (µ g/disc )S. aureusE. coliC. albicans
Parent Compound 50876
Derivative 6a 50151210
Derivative 6b 50181412
Derivative 6c 5013119
Ciprofloxacin 52528-
Fluconazole 25--22
DMSO -000

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundS. aureusE. coliC. albicans
Parent Compound 256512512
Derivative 6a 64128128
Derivative 6b 326464
Derivative 6c 128256256
Ciprofloxacin 10.5-
Fluconazole --2

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial antimicrobial screening of this compound and its derivatives. The parent compound may exhibit weak to moderate activity, while its derivatives, particularly heterocyclic structures, have the potential for significant antimicrobial efficacy.[4][5] Positive results from these in vitro assays would warrant further investigation, including cytotoxicity studies and in vivo efficacy models, to fully assess the therapeutic potential of these novel compounds in combating infectious diseases.

References

Application Notes and Protocols for Testing the Anti-Mycobacterial Potential of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for the preliminary in vitro evaluation of phenoxyacetic acid derivatives as potential anti-mycobacterial agents. The methodologies outlined below are designed to assess the efficacy and selectivity of these compounds, crucial steps in the early stages of anti-tuberculosis (TB) drug discovery. The protocols cover the determination of minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, cytotoxicity assessment against mammalian cell lines, and an in silico approach for preliminary mechanism of action studies.

Introduction

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel chemical entities with potent anti-mycobacterial activity.[1] Phenoxyacetic acid derivatives have emerged as a promising class of compounds, with several studies demonstrating their potential against Mycobacterium tuberculosis.[2][3][4] This application note details a systematic workflow to screen and characterize these derivatives, ensuring reproducible and comparable results.

Experimental Workflow Overview

The overall process for evaluating the anti-mycobacterial potential of phenoxyacetic acid derivatives involves a multi-step approach, starting with the determination of their direct activity against the bacteria, followed by an assessment of their toxicity to human cells to determine their selectivity. An optional in silico analysis can provide insights into the potential molecular targets.

experimental_workflow cluster_screening Initial Screening cluster_safety Safety Profiling cluster_analysis Data Analysis & Prioritization cluster_insilico Optional Mechanistic Insight start Phenoxyacetic Acid Derivatives mic_assay Minimum Inhibitory Concentration (MIC) Assay start->mic_assay Test Compounds selectivity_index Calculate Selectivity Index (SI) mic_assay->selectivity_index cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) cytotoxicity_assay->selectivity_index hit_prioritization Hit Prioritization selectivity_index->hit_prioritization molecular_docking Molecular Docking hit_prioritization->molecular_docking

Caption: High-level workflow for screening phenoxyacetic acid derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining the MIC of compounds against M. tuberculosis.[5]

Materials
  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol[5]

  • Phenoxyacetic acid derivatives (test compounds)

  • Reference anti-TB drugs (e.g., Isoniazid, Rifampicin)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

Protocol

mic_protocol prep_compounds Prepare serial dilutions of test compounds in Middlebrook 7H9 broth. add_compounds Add 100 µL of compound dilutions to 96-well plate. prep_compounds->add_compounds prep_inoculum Prepare M. tuberculosis inoculum to a final concentration of ~5 x 10^5 CFU/mL. add_inoculum Add 100 µL of bacterial suspension to each well. prep_inoculum->add_inoculum add_compounds->add_inoculum controls Include growth (no drug) and sterility (no bacteria) controls. add_inoculum->controls incubation Incubate plates at 37°C for 7 days. controls->incubation add_resazurin Add 30 µL of resazurin solution to each well. incubation->add_resazurin read_results Incubate for another 24-48h and determine MIC based on color change. add_resazurin->read_results

Caption: Step-by-step workflow for the MIC assay.

  • Compound Preparation: Prepare a stock solution of each phenoxyacetic acid derivative in DMSO. Perform two-fold serial dilutions in Middlebrook 7H9 broth to achieve the desired concentration range (e.g., 0.015 to 128 µg/mL).[5]

  • Inoculum Preparation: Culture M. tuberculosis H37Rv to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[5][6]

  • Plate Setup: Add 100 µL of the appropriate compound dilution to each well of a 96-well plate. Include wells for a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for the negative control wells.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.[6]

  • Addition of Resazurin: After the initial incubation, add 30 µL of resazurin solution to each well.

  • Final Incubation and Reading: Incubate the plates for an additional 24-48 hours. The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue to pink.

Data Presentation
CompoundMIC (µg/mL)MIC (µM)
Derivative 1
Derivative 2
...
Isoniazid
Rifampicin

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of the compounds against mammalian cells to determine their therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1]

Materials
  • Human cell line (e.g., HepG2, A549, or THP-1)[1][7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[8]

  • Phenoxyacetic acid derivatives

  • DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]

  • Sterile 96-well flat-bottom plates

Protocol

cytotoxicity_protocol seed_cells Seed mammalian cells in a 96-well plate and incubate for 24h. treat_cells Treat cells with serial dilutions of test compounds. seed_cells->treat_cells incubation Incubate for 48-72h at 37°C. treat_cells->incubation add_mtt Add MTT solution to each well and incubate for 3-4h. incubation->add_mtt solubilize Remove medium, add solubilization solution. add_mtt->solubilize read_absorbance Read absorbance at 570 nm. solubilize->read_absorbance calculate_cc50 Calculate the 50% Cytotoxic Concentration (CC50). read_absorbance->calculate_cc50

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of the phenoxyacetic acid derivatives in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation
CompoundCC₅₀ (µM) on HepG2CC₅₀ (µM) on A549
Derivative 1
Derivative 2
...
Doxorubicin (Control)

Selectivity Index

The Selectivity Index (SI) is a crucial parameter for prioritizing compounds for further development. It is the ratio of the cytotoxicity to the anti-mycobacterial activity. A higher SI value indicates a more promising compound.

SI = CC₅₀ / MIC

CompoundMIC (µM)CC₅₀ (µM)Selectivity Index (SI)
Derivative 1
Derivative 2
...

In Silico Analysis: Molecular Docking

Molecular docking can be employed to predict the binding mode and affinity of the phenoxyacetic acid derivatives to known mycobacterial protein targets. This can provide insights into their potential mechanism of action.[9][10]

General Protocol
  • Target Selection: Choose a validated M. tuberculosis drug target (e.g., InhA, KasA, DprE1).[10][11]

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the 3D structures of the phenoxyacetic acid derivatives.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina) to dock the ligands into the active site of the protein.[10]

  • Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to predict the most likely binding mode and to rank the compounds based on their predicted affinity.

docking_logic target Select Mycobacterial Protein Target (e.g., InhA) docking Perform Molecular Docking target->docking ligands Prepare 3D Structures of Phenoxyacetic Acid Derivatives ligands->docking analysis Analyze Docking Score and Binding Interactions docking->analysis prediction Predict Binding Affinity and Mechanism of Action analysis->prediction

Caption: Logical flow for molecular docking studies.

Data Presentation
CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Derivative 1InhA
Derivative 2InhA
...

Conclusion

This application note provides a foundational set of protocols for the initial assessment of phenoxyacetic acid derivatives as potential anti-mycobacterial agents. By systematically determining the MIC, cytotoxicity, and selectivity index, researchers can effectively identify and prioritize promising lead compounds for further preclinical development. The inclusion of in silico methods can further aid in understanding their mechanism of action and guide future optimization efforts.

References

Application Notes: 2-(4-Formyl-3-methoxyphenoxy)acetic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Formyl-3-methoxyphenoxy)acetic acid, a derivative of the naturally occurring compound vanillin, is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its bifunctional nature, possessing both a reactive aldehyde group and a carboxylic acid moiety, allows for diverse chemical transformations, leading to the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this scaffold in the development of novel antimicrobial and antibacterial agents.

Synthesis of Novel 1,3,4-Thiadiazole Derivatives with Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole are a well-established class of heterocyclic compounds possessing a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core scaffold of this compound serves as an excellent starting material for the synthesis of novel 1,3,4-thiadiazole derivatives with potent antimicrobial activity. The general synthetic scheme involves the initial reaction of the aldehyde group, followed by the cyclization of the carboxylic acid moiety.[1]

Data Presentation: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

A series of 1,3,4-thiadiazole derivatives (6a-s) synthesized from 2-(4-formyl-2-methoxyphenoxy)acetic acid have been evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. The percentage inhibition of microbial growth was determined, and the results for the most active compounds are summarized below.[1]

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives [1]

CompoundBacterial Strain% Inhibition
6h Salmonella enterica97%
Escherichia coli V51787.9%
6e Salmonella enterica93.2%
Vibrio cholerae89.5%
6k Staphylococcus aureus87.1%
6o Escherichia coli V51796.5%
6p Pseudomonas aeruginosa90.2%
Ampicillin (Standard)Escherichia coli V517-

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives [1]

CompoundFungal Strain% Inhibition
6h Candida albicans87.8%
6e Candida albicans83.3%
Experimental Protocols

Protocol 1: Synthesis of 2-(2-methoxy-4-(3-oxo-3-substituted phenylprop-1-enyl)phenoxy)acetic acid (Chalcone Intermediates 4a-s) [1]

  • To a solution of 2-(4-formyl-2-methoxyphenoxy)acetic acid (10 mmol) in a suitable solvent (e.g., ethanol), add a substituted acetophenone (10 mmol).

  • Add a catalytic amount of a base (e.g., aqueous NaOH or KOH).

  • Stir the reaction mixture at room temperature for the appropriate time (e.g., 24 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to afford the pure chalcone intermediate.

Protocol 2: Synthesis of 1,3,4-Thiadiazole Derivatives (6a-s) [1]

  • A mixture of the appropriate chalcone intermediate (4a-s) (1 mmol) and thiosemicarbazide (1.2 mmol) is heated in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • The reaction mixture is heated at a specific temperature (e.g., 80-100 °C) for a designated time (e.g., 4-8 hours).

  • After cooling, the reaction mixture is poured into crushed ice, and the resulting solid is filtered.

  • The solid is washed with a solution of sodium bicarbonate and then with water.

  • The crude product is purified by recrystallization from a suitable solvent to yield the final 1,3,4-thiadiazole derivative.

Mechanism of Action (Proposed)

The antimicrobial activity of 1,3,4-thiadiazole derivatives is often attributed to the presence of the =N-C-S moiety.[1] This functional group is thought to interact with essential enzymes or proteins within the microbial cell, leading to the disruption of vital cellular processes and ultimately cell death.

antimicrobial_mechanism Thiadiazole 1,3,4-Thiadiazole Derivative (=N-C-S moiety) Target Microbial Enzymes/ Proteins Thiadiazole->Target Inhibition Disruption Disruption of Cellular Processes Target->Disruption Death Microbial Cell Death Disruption->Death

Proposed mechanism of antimicrobial action for 1,3,4-thiadiazole derivatives.

Synthesis of Polyfunctionalized β-Lactams as Potential Antibacterial Agents

β-Lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[3] The strained four-membered β-lactam ring is crucial for their activity.[4] this compound can be utilized as a precursor for the in situ generation of a vanillinyl ketene, which can then undergo a [2+2] cycloaddition with various imines to produce polyfunctionalized β-lactams.[5]

Experimental Protocols

Protocol 3: Synthesis of 2-(4-Formyl-2-methoxyphenoxy)acetic acid from Vanillin [5]

  • Dissolve vanillin in a suitable solvent.

  • React with chloroacetic acid in the presence of a base.

  • The detailed procedure for this initial step can be adapted from established methods for the synthesis of phenoxyacetic acids.

Protocol 4: Synthesis of Polyfunctionalized β-Lactams via Staudinger Cycloaddition [5]

  • Generate the vanillinyl ketene in situ from 2-(4-formyl-2-methoxyphenoxy)acetic acid. This is typically achieved by reacting the carboxylic acid with a dehydrating agent or by converting it to an acid chloride followed by dehydrohalogenation with a non-nucleophilic base. A reported method uses benzene sulfonyl chloride.[5]

  • In a separate vessel, prepare the desired imine by condensing an aromatic or aliphatic amine with an appropriate aldehyde.

  • Add the imine to the reaction mixture containing the in situ generated ketene.

  • The [2+2] cycloaddition reaction proceeds to form the β-lactam ring.

  • The reaction conditions (solvent, temperature, and reaction time) should be optimized for each specific substrate combination.

  • Purify the resulting β-lactam using column chromatography or recrystallization.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

β-Lactam antibiotics act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

beta_lactam_mechanism cluster_synthesis Inhibition of Cell Wall Synthesis BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Irreversible Inhibition Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Weakened Wall Leads to

Signaling pathway of β-lactam antibiotics leading to bacterial cell lysis.

Conclusion

This compound is a readily accessible and highly useful building block in medicinal chemistry. Its dual functionality allows for the straightforward synthesis of diverse heterocyclic scaffolds, including 1,3,4-thiadiazoles and β-lactams, which have demonstrated significant potential as antimicrobial and antibacterial agents. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this versatile molecule in the discovery of new therapeutic agents.

experimental_workflow cluster_thiadiazole 1,3,4-Thiadiazole Synthesis cluster_betalactam β-Lactam Synthesis Start This compound Chalcone Claisen-Schmidt Condensation (Protocol 1) Start->Chalcone Ketene In situ Ketene Generation (Protocol 4) Start->Ketene Thiadiazole_Synth Cyclization with Thiosemicarbazide (Protocol 2) Chalcone->Thiadiazole_Synth Bio_Eval Biological Evaluation (Antimicrobial Assays) Thiadiazole_Synth->Bio_Eval BetaLactam_Synth [2+2] Cycloaddition with Imine (Protocol 4) Ketene->BetaLactam_Synth BetaLactam_Synth->Bio_Eval

General experimental workflow for the synthesis of bioactive compounds.

References

Application Notes and Protocols for Evaluating the Biological Activity of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for the initial biological evaluation of newly synthesized chemical entities. The protocols outlined below are fundamental to the drug discovery process, offering a systematic approach to assess cytotoxicity, target engagement, and preliminary in vivo efficacy.

Introduction

The journey of a novel synthesized compound from the laboratory bench to a potential therapeutic agent is a meticulous process involving rigorous biological evaluation. The primary objective is to characterize the compound's activity, potency, and specificity. This involves a tiered approach, starting with broad cytotoxicity screening, followed by specific target engagement assays, and culminating in efficacy studies within a living organism. Understanding the compound's effect on cellular signaling pathways is also crucial for elucidating its mechanism of action.[1][2] This document provides standardized protocols for these key experimental stages to ensure robust and reproducible data generation.

General Experimental Workflow

The evaluation of a synthesized compound typically follows a hierarchical screening cascade. This workflow allows for early elimination of non-promising compounds, conserving resources for more in-depth analysis of lead candidates.[3]

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies Compound Synthesized Compound Cytotoxicity Cytotoxicity Screening (e.g., MTT, LDH) Compound->Cytotoxicity Initial Screening Target Target Engagement Assays (e.g., Kinase Assay, Thermal Shift) Cytotoxicity->Target Active Compounds Signaling Signaling Pathway Analysis Target->Signaling Confirmed Hits Efficacy In Vivo Efficacy Model (e.g., Xenograft) Signaling->Efficacy Lead Candidates Tox Preliminary Toxicology Efficacy->Tox Promising Leads Signaling_Pathway cluster_pathway Example: MAPK/ERK Signaling Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Compound Synthesized Compound Compound->Raf Inhibition

References

Application Notes and Protocols for Click Chemistry Reactions Involving Aldehyde-Functionalized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a set of powerful, reliable, and selective reactions for the rapid and efficient assembly of molecular building blocks. Among the diverse functionalities amenable to click chemistry, the aldehyde group offers a unique and versatile handle for bioorthogonal transformations. Its small size and reactivity make it an attractive functional group for introduction into biomolecules.

This document provides detailed application notes and experimental protocols for three key click chemistry reactions involving aldehyde-functionalized compounds: Oxime Ligation , Hydrazone Ligation , and Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) . These notes are intended to guide researchers in the selection and implementation of the most suitable aldehyde-based click reaction for their specific application, from protein labeling and proteomics to the development of antibody-drug conjugates (ADCs).

I. Overview of Aldehyde-Based Click Chemistry Reactions

Aldehyde-based click reactions are characterized by their high chemoselectivity, proceeding under mild, biocompatible conditions with minimal side reactions. The primary reaction partners for aldehydes in this context are aminooxy, hydrazide, and nitrone functionalities, leading to the formation of stable oxime, hydrazone, and isoxazolidine linkages, respectively.

Key Features and Comparison
FeatureOxime LigationHydrazone LigationStrain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
Reactants Aldehyde/Ketone + AminooxyAldehyde/Ketone + HydrazideAldehyde -> Nitrone + Strained Alkyne
Linkage Formed Oxime (C=N-O)Hydrazone (C=N-N)Isoxazolidine
Reaction Rate Moderate (can be accelerated by catalysts)Fast (can be accelerated by catalysts)Very Fast
Stability of Linkage High, stable across a broad pH range[1][2][3][4]Moderate, susceptible to hydrolysis at low pH[1][2][3][4]Generally stable[5]
Catalyst Often requires aniline or its derivatives at neutral pH[6]Can be catalyzed by anilineCatalyst-free
Key Applications Stable bioconjugates, ADCs, surface modificationpH-sensitive drug release, dynamic combinatorial chemistryRapid protein labeling, dual functionalization[7]

II. Oxime Ligation

Oxime ligation is a robust and widely used bioorthogonal reaction that forms a highly stable oxime bond from the reaction of an aldehyde or ketone with an aminooxy-functionalized molecule.[8] The exceptional stability of the oxime linkage makes it ideal for applications requiring long-lasting covalent connections, such as the synthesis of stable antibody-drug conjugates and the modification of biomolecules for in vivo imaging.[8]

Experimental Protocol: Aniline-Catalyzed Oxime Ligation of a Protein

This protocol describes the labeling of an aldehyde-containing protein with an aminooxy-functionalized probe, accelerated by an aniline catalyst at neutral pH.

Materials:

  • Aldehyde-functionalized protein (e.g., 10 µM in 100 mM phosphate buffer, pH 7.0)

  • Aminooxy-functionalized probe (e.g., fluorescent dye, biotin) (50 µM stock in the same buffer)

  • Aniline stock solution (e.g., 1 M in DMSO)

  • Phosphate buffer (100 mM, pH 7.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • In a microcentrifuge tube, combine the aldehyde-functionalized protein solution and the aminooxy-functionalized probe solution to the desired final concentrations.

  • Initiate the reaction by adding the aniline stock solution to a final concentration of 10-100 mM.[6]

  • Incubate the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific substrates.

  • Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE with fluorescence imaging (if using a fluorescent probe) or mass spectrometry.

  • Once the reaction is complete, purify the labeled protein using a suitable chromatography method (e.g., size-exclusion chromatography) to remove the catalyst and unreacted reagents.[6]

Application Note: Optimizing Oxime Ligation
  • Catalyst Choice: While aniline is a common catalyst, its derivatives such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have demonstrated significantly higher catalytic efficiency, especially at neutral pH.[9] mPDA is particularly effective due to its high aqueous solubility, allowing for its use at higher concentrations.[3][10][11][12]

  • pH: The optimal pH for uncatalyzed oxime ligation is typically between 4 and 5. For reactions at neutral pH, a nucleophilic catalyst is highly recommended to achieve a reasonable reaction rate.

  • Troubleshooting: Slow or incomplete reactions can often be addressed by increasing the catalyst concentration, increasing the concentration of the reactants, or moderately elevating the reaction temperature. However, be cautious of potential side reactions like the Beckmann rearrangement at higher temperatures.

III. Hydrazone Ligation

Hydrazone ligation involves the reaction of an aldehyde or ketone with a hydrazide to form a hydrazone linkage. This reaction is generally faster than oxime ligation under similar conditions. The resulting hydrazone bond is stable at neutral pH but is susceptible to hydrolysis under acidic conditions. This pH-dependent stability is a key feature that can be exploited for applications such as the pH-controlled release of drugs from antibody-drug conjugates within the acidic environment of endosomes and lysosomes.

Experimental Protocol: Hydrazone-Based Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the conjugation of a hydrazide-functionalized drug to an antibody containing an aldehyde group.

Materials:

  • Aldehyde-functionalized antibody (e.g., in PBS, pH 7.4)

  • Hydrazide-functionalized drug-linker (e.g., in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Prepare a solution of the aldehyde-functionalized antibody in PBS (pH 7.4).

  • Add the hydrazide-functionalized drug-linker (typically in a 5- to 10-fold molar excess) to the antibody solution. The final concentration of organic co-solvent (e.g., DMSO) should be kept low (typically <10%) to maintain antibody stability.

  • Incubate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the conjugation by hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the drug-to-antibody ratio (DAR).

  • Purify the resulting ADC using an SEC column to remove unreacted drug-linker and any aggregates.

Application Note: Considerations for Hydrazone Linkers
  • Stability: The stability of the hydrazone bond is influenced by the electronic nature of the substituents on both the aldehyde and the hydrazide. Electron-withdrawing groups on the benzaldehyde moiety can increase the reaction rate for catalyst-free hydrazone ligation at neutral pH.[8]

  • Troubleshooting: If low conjugation efficiency is observed, consider optimizing the molar ratio of the drug-linker to the antibody, the reaction time, and the pH. Ensure that the aldehyde groups on the antibody are accessible and have not been oxidized to carboxylic acids.

IV. Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)

SPANC is a powerful, catalyst-free click reaction that involves the [3+2] cycloaddition of a nitrone with a strained alkyne (e.g., cyclooctyne) to form a stable isoxazolidine linkage.[5] The nitrone can be generated in situ from an aldehyde-functionalized biomolecule and a hydroxylamine derivative. SPANC is characterized by its exceptionally fast reaction kinetics, making it ideal for rapid and efficient labeling of biomolecules at low concentrations.[5][13]

Experimental Protocol: N-Terminal Protein Modification via SPANC

This protocol describes a one-pot, three-step procedure for the site-specific modification of a protein with an N-terminal serine residue.[5]

Materials:

  • Protein with an N-terminal serine residue (e.g., in NH4OAc buffer, pH 6.9)

  • Sodium periodate (NaIO4)

  • p-methoxybenzenethiol

  • N-methylhydroxylamine hydrochloride

  • p-anisidine

  • Strained alkyne probe (e.g., cyclooctynol)

  • Mass spectrometer

Procedure:

  • Oxidation: Treat the protein solution with 1.1 equivalents of NaIO4 for 1 hour at room temperature to oxidize the N-terminal serine to an aldehyde.[5]

  • Quenching and Nitrone Formation:

    • Add 6.6 equivalents of p-methoxybenzenethiol and incubate for 30 minutes to quench the excess periodate.[5]

    • Add 2.2 equivalents of N-methylhydroxylamine and 5 equivalents of p-anisidine to the mixture to form the nitrone in situ.[5]

  • Cycloaddition: Add 2.2 equivalents of the strained alkyne probe and allow the reaction to proceed for several hours to overnight at room temperature.

  • Analysis: Analyze the reaction mixture by mass spectrometry to confirm the formation of the desired isoxazolidine conjugate.

Application Note: Advantages and Challenges of SPANC
  • Speed and Efficiency: SPANC reactions exhibit very high rate constants, often significantly faster than oxime and hydrazone ligations, allowing for efficient labeling at low reactant concentrations.[5][13]

  • Stability: The resulting isoxazolidine linkage is generally stable under physiological conditions.[5]

  • Troubleshooting: The efficiency of the initial aldehyde formation via periodate oxidation is critical. Ensure complete oxidation before proceeding to the nitrone formation step. The stability of the nitrone intermediate can also be a factor; in situ generation is often preferred.

V. Visualizing Workflows and Pathways

Experimental Workflow for Protein-Protein Interaction Analysis

The following diagram illustrates a general workflow for identifying protein-protein interactions using an aldehyde-reactive cross-linker and mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis a Protein Complex b Add Aldehyde-Reactive Cross-linker a->b c Cross-linked Complex b->c d Enzymatic Digestion c->d Process e LC-MS/MS Analysis d->e f Data Analysis e->f g Identify Interacting Proteins f->g

Caption: Workflow for protein-protein interaction analysis using an aldehyde-reactive cross-linker.

Signaling Pathway Example: EGFR Signaling

Bioorthogonal labeling techniques involving aldehyde click chemistry can be employed to study signaling pathways by labeling specific components, such as receptors or downstream effectors. The following diagram depicts a simplified EGFR signaling cascade.

EGFR_Pathway EGF EGF EGFR EGFR (Aldehyde-tagged) EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2 Dimer->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Application Notes and Protocols: Synthesis of Schiff Bases from Vanillin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from vanillin and its analogs are a versatile class of compounds with significant applications in medicinal chemistry and materials science. The characteristic azomethine group (-C=N-) imparts a range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. Vanillin, being a naturally derived and readily available starting material, makes these compounds attractive for the development of novel therapeutic agents and other functional materials.

This document provides detailed protocols for the synthesis of Schiff bases from vanillin derivatives, summarizes key reaction data for easy comparison, and outlines their primary applications in drug development.

Synthesis Techniques

The most prevalent method for synthesizing Schiff bases from vanillin derivatives is the condensation reaction between the aldehyde group of vanillin and the primary amino group of an amine. This reaction is typically carried out in a suitable solvent and can be catalyzed by acids or bases. Variations in the reaction conditions, such as the choice of solvent, catalyst, and temperature, can influence the reaction rate and yield.

Common Synthesis Methods:
  • Conventional Reflux Method: This is the most widely used technique, involving heating the reactants in a solvent under reflux. Ethanol is a common solvent choice due to its ability to dissolve the reactants and its relatively low boiling point.[1]

  • Grinding Method (Solvent-Free): This environmentally friendly approach involves the physical grinding of the reactants, often with a catalytic amount of a solid acid. This method can lead to shorter reaction times and high yields.[2][3]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction rate, leading to a reduction in reaction time from hours to minutes.

Experimental Protocols

Protocol 1: Conventional Synthesis of Vanillin-Derived Schiff Bases via Reflux

This protocol describes the synthesis of a Schiff base from vanillin and an aromatic amine using the conventional reflux method.[1][4]

Materials:

  • Vanillin or a vanillin derivative (10 mmol)

  • Primary amine (e.g., 2-aminophenol, p-aminoacetophenone) (10 mmol)[2][4]

  • Ethanol (95%)

  • Glacial acetic acid (catalytic amount, 2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolve vanillin (10 mmol) in 20 mL of 95% ethanol in a 100 mL round-bottom flask with stirring.

  • In a separate beaker, dissolve the primary amine (10 mmol) in 20 mL of 95% ethanol.

  • Add the amine solution to the vanillin solution in the round-bottom flask.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution. If not, the solution can be concentrated by rotary evaporation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven.

  • Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.[5]

Protocol 2: Green Synthesis of a Vanillin-Derived Schiff Base by Grinding

This protocol details a solvent-free method for synthesizing a Schiff base from vanillin and p-aminoacetophenone using a natural acid catalyst.[2][3][6]

Materials:

  • Vanillin (10 mmol, 1.52 g)

  • p-Aminoacetophenone (10 mmol, 1.35 g)

  • Lime juice (a few drops as a natural acid catalyst)[2][3]

  • Mortar and pestle

  • Spatula

Procedure:

  • Place vanillin (10 mmol) and p-aminoacetophenone (10 mmol) in a mortar.[3]

  • Add a few drops of lime juice to the mixture.[3]

  • Grind the mixture vigorously with a pestle for 10-15 minutes. The friction and pressure will initiate the reaction.

  • The color of the mixture will change, and a solid product will be formed.

  • Scrape the solid product from the mortar using a spatula.

  • The product can be used as is or can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterize the final product to confirm its identity and purity. The synthesized compound is a yellow solid with a melting point of 160-162 °C.[2][3][6]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various Schiff bases derived from vanillin.

Table 1: Synthesis of Vanillin-Derived Schiff Bases via Conventional Reflux

Amine ReactantSolventReaction Time (hours)Yield (%)Melting Point (°C)Reference
2-NitroanilineEthanol2--[1]
3-NitroanilineEthanol2--[1]
4-NitroanilineEthanol2--[1]
2-AminophenolEthanol3Moderate (24-53 for complexes)>350 (ligand)[4]
p-AnisidineEthanol840118-120[7]
m-NitroanilineEthanol7--[7]
p-NitroanilineEthanol63085-88[7]

Table 2: Green Synthesis of a Vanillin-Derived Schiff Base

Aldehyde ReactantAmine ReactantCatalystMethodYield (%)Melting Point (°C)Reference
Vanillinp-AminoacetophenoneLime JuiceGrinding94.45160-162[2][3][6]

Visualization of Experimental Workflow and Logical Relationships

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Work-up and Purification cluster_characterization Characterization Vanillin Vanillin Derivative Reaction Condensation Reaction (e.g., Reflux or Grinding) Vanillin->Reaction Amine Primary Amine Amine->Reaction Filtration Filtration Reaction->Filtration Washing Washing (e.g., with cold ethanol) Filtration->Washing Drying Drying Washing->Drying Product Purified Schiff Base Drying->Product Characterization Spectroscopic Analysis (FT-IR, NMR, Mass Spec) Melting Point Product->Characterization

Applications in Drug Development

Schiff bases derived from vanillin are of great interest to drug development professionals due to their broad spectrum of biological activities.

  • Antimicrobial Agents: Many vanillin-derived Schiff bases and their metal complexes exhibit significant activity against a range of bacteria and fungi.[1][4][5] They have shown potential against ESBL-producing bacteria, which are resistant to many common antibiotics.[5]

  • Anticancer Agents: Certain Schiff bases and their metal complexes have demonstrated cytotoxic effects against various cancer cell lines.[8]

  • Corrosion Inhibitors: These compounds have also been investigated as effective corrosion inhibitors for metals like steel.[3]

  • Coordination Chemistry: The ability of Schiff bases to form stable complexes with various metal ions is a key feature, often enhancing their biological activity.[1][4] These metal complexes have potential applications in catalysis and bioinorganic chemistry.

Drug_Development_Pathway cluster_synthesis Synthesis & Discovery cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Schiff Base Synthesis (from Vanillin Derivatives) Screening In vitro Assays (Antimicrobial, Anticancer) Synthesis->Screening Optimization Structural Modification (e.g., Metal Complexation) Screening->Optimization Active Hit Optimization->Screening Improved Activity Preclinical In vivo Studies (Toxicity, Efficacy) Optimization->Preclinical Lead Compound Drug Potential Drug Candidate Preclinical->Drug

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a common and effective method.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group of vanillin. 2. Poor Quality Reagents: Moisture in solvents or degradation of the haloacetic acid derivative can inhibit the reaction. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Insufficient Reaction Time: The reaction may not have been allowed to run to completion.1. Base Selection: Ensure a sufficiently strong base is used. While NaOH and KOH are effective, anhydrous K₂CO₃ is often a good choice. For more challenging reactions, stronger bases like sodium hydride (NaH) can be considered, though with appropriate safety precautions. 2. Reagent & Solvent Quality: Use anhydrous solvents, particularly for polar aprotic solvents like DMF or DMSO. Ensure the haloacetic acid or its ester is pure. 3. Temperature Optimization: Gradually increase the reaction temperature. For many Williamson ether syntheses of phenols, temperatures between 60-100 °C are effective. Monitor for potential side reactions at higher temperatures. 4. Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before workup.
Presence of Unreacted Vanillin 1. Insufficient Alkylating Agent: An inadequate molar ratio of the haloacetic acid derivative to vanillin. 2. Short Reaction Time: The reaction was stopped before all the vanillin could react.1. Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the haloacetic acid derivative to ensure complete consumption of vanillin. 2. Extend Reaction Time: Monitor the reaction by TLC and continue until the vanillin spot is no longer visible.
Formation of Side Products 1. Elimination Reaction: The haloacetic acid derivative may undergo elimination, especially at higher temperatures, forming byproducts. 2. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen atom, though this is less common for this specific reaction.[1] 3. Aldehyde Group Reactivity: Under strongly basic conditions, the aldehyde group of vanillin could potentially undergo side reactions, such as Cannizzaro-type reactions, although this is less likely under typical Williamson ether synthesis conditions.1. Control Temperature: Maintain the lowest effective temperature to favor the Sₙ2 reaction over elimination. 2. Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation over C-alkylation.[2] 3. Moderate Basicity: Use a base like K₂CO₃, which is strong enough for deprotonation but may be less prone to inducing side reactions of the aldehyde compared to stronger bases like NaOH or KOH at high concentrations.
Difficulty in Product Isolation/Purification 1. Emulsion during Extraction: Formation of a stable emulsion during the aqueous workup can make separation of organic and aqueous layers difficult. 2. Product Co-precipitation with Salts: The product may precipitate with inorganic salts during workup.1. Break Emulsion: Add a saturated brine solution to the separatory funnel to help break up emulsions. Centrifugation, if available, can also be effective. 2. Careful pH Adjustment: During acidification to precipitate the carboxylic acid product, add the acid slowly and with vigorous stirring to ensure the formation of a filterable solid. Washing the crude product with cold water will help remove inorganic salts. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often necessary for high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of vanillin with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from a haloacetic acid or its ester (e.g., chloroacetic acid or ethyl chloroacetate) via an Sₙ2 reaction.

Q2: Which base is optimal for this synthesis?

A2: The choice of base can influence the reaction yield. While strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is often preferred as it is effective and can lead to cleaner reactions with fewer side products.

Q3: How does the choice of solvent affect the reaction yield?

A3: The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred. They effectively solvate the cation of the base, leaving the alkoxide nucleophile more reactive. In a study on the O-alkylation of vanillin with 1-bromobutane, DMF provided significantly higher yields compared to acetone and acetonitrile.[3] Protic solvents like ethanol can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially leading to lower yields.

Q4: Can the aldehyde functional group on vanillin interfere with the reaction?

A4: Under the typical basic conditions of the Williamson ether synthesis, the aldehyde group is generally stable. However, under very strong basic conditions and elevated temperatures, side reactions involving the aldehyde, such as Cannizzaro or aldol-type reactions, are a possibility, though not commonly reported for this specific synthesis. Using a milder base like K₂CO₃ can help mitigate these potential side reactions.

Q5: What is the best way to purify the final product?

A5: After the reaction is complete, the mixture is typically cooled and acidified with an acid like HCl to protonate the carboxylate and precipitate the product, this compound. The crude solid can then be collected by filtration and purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Data Presentation

Table 1: Effect of Solvent on the Yield of O-Alkylation of Vanillin*
SolventReaction Temperature (°C)Average Yield (%)
N,N-Dimethylformamide (DMF)10067.5
Acetonitrile (ACN)8038.5
Acetone5527.5

*Data adapted from a study on the O-alkylation of vanillin with 1-bromobutane, which serves as a model for the influence of the solvent in this type of reaction.[3]

Table 2: Comparison of Bases for O-Alkylation of Phenols
BaseCommon Solvent(s)General Applicability and Notes
NaOH / KOH Water, EthanolStrong bases, effective for deprotonation. Can introduce water, which may not be ideal. High concentrations could promote side reactions.
K₂CO₃ DMF, AcetoneA solid, anhydrous base. Often used in polar aprotic solvents. Generally provides good yields with fewer side reactions. A yield of 79% has been reported for a similar synthesis using K₂CO₃ in DMF.[4]
NaH THF, DMFA very strong, non-nucleophilic base. Used in anhydrous conditions. Reacts with protic solvents to produce hydrogen gas, requiring careful handling.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies for phenolic compounds.

Materials:

  • Vanillin

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Chloroacetate

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (1 equivalent) and anhydrous potassium carbonate (2 equivalents).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask. Begin stirring the suspension and then add ethyl chloroacetate (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup - Hydrolysis and Extraction: After the reaction is complete (as indicated by the consumption of vanillin), cool the mixture to room temperature. Pour the reaction mixture into water and acidify with HCl until the pH is approximately 2. This will hydrolyze the ester and precipitate the carboxylic acid. Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude this compound from an ethanol/water mixture to yield the pure product.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Vanillin Vanillin Reaction_Vessel Reaction at 80-90°C Vanillin->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Alkylating_Agent Ethyl Chloroacetate Alkylating_Agent->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Hydrolysis Hydrolysis & Acidification Reaction_Vessel->Hydrolysis Cooling Extraction Extraction Hydrolysis->Extraction Purification Recrystallization Extraction->Purification Drying & Concentration Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough and anhydrous? Start->Check_Base Check_Reagents Are reagents pure and solvent anhydrous? Check_Base->Check_Reagents Yes Solution_Base Use a stronger/anhydrous base (e.g., anhydrous K₂CO₃, NaH) Check_Base->Solution_Base No Check_Temp Is the reaction temperature optimal? Check_Reagents->Check_Temp Yes Solution_Reagents Use pure reagents and anhydrous solvent Check_Reagents->Solution_Reagents No Check_Time Was the reaction time sufficient? Check_Temp->Check_Time Yes Solution_Temp Optimize temperature (e.g., 80-90°C) Check_Temp->Solution_Temp No Solution_Time Increase reaction time and monitor by TLC Check_Time->Solution_Time No

Caption: Troubleshooting logic for low yield in the synthesis.

References

Purification challenges of phenoxyacetic acid derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of phenoxyacetic acid derivatives by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying phenoxyacetic acid derivatives by column chromatography?

A1: The most frequent challenges include:

  • Peak Tailing or Streaking: Due to the acidic nature of the carboxylic acid moiety, these compounds can interact strongly with the silica gel stationary phase, leading to asymmetrical peaks.

  • Co-elution of Impurities: Starting materials (e.g., substituted phenols) or by-products from the synthesis can have similar polarities to the desired product, making separation difficult.[1]

  • Poor Resolution: Inadequate separation between the target compound and impurities, resulting in overlapping peaks.

  • Compound Degradation: Some derivatives may be sensitive to the acidic nature of silica gel, leading to decomposition on the column.

  • Low Recovery: The product may bind irreversibly to the stationary phase, or be lost during workup and extraction.

Q2: Which stationary phase is best for purifying phenoxyacetic acid derivatives?

A2: The choice of stationary phase depends on the polarity of the derivative and the impurities.

  • Normal-Phase (Silica Gel): This is the most common choice. However, the acidic nature of phenoxyacetic acids can cause tailing. This can often be mitigated by adding a small amount of an acidic modifier to the mobile phase.

  • Reversed-Phase (e.g., C18): This is a good alternative, especially for less polar derivatives or when normal-phase chromatography fails to provide adequate separation. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic additive.

  • Alumina: Neutral or acidic alumina can be used, but silica gel is generally the first choice.

Q3: How do I select an appropriate mobile phase for my purification?

A3: Mobile phase selection is critical for good separation.

  • TLC Analysis: Always begin by running Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound.

  • Normal-Phase Solvents: Common solvent systems include mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).

  • Reversed-Phase Solvents: Typically, a gradient of acetonitrile or methanol in water is used.

  • Acidic Additives: For normal-phase chromatography of phenoxyacetic acids, adding a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase is highly recommended to reduce peak tailing.[2][3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography of phenoxyacetic acid derivatives.

Problem Possible Cause(s) Solution(s)
Peak Tailing/Streaking 1. Ionization of the carboxylic acid group on the silica surface. 2. Strong interaction between the analyte and acidic silanol groups on the silica.[2] 3. Column overload.1. Add 0.1-1% acetic acid or formic acid to your mobile phase to suppress the ionization of the carboxylic acid.[2][3] 2. Use a less acidic stationary phase like deactivated silica gel or alumina. 3. Reduce the amount of sample loaded onto the column.
Poor or No Separation 1. Inappropriate mobile phase polarity. 2. Impurities have very similar polarity to the product.1. Optimize the mobile phase using TLC. If the spots are too high (high Rf), decrease the polarity of the mobile phase. If the spots are too low (low Rf), increase the polarity. 2. Try a different solvent system with different selectivity (e.g., substitute ethyl acetate with dichloromethane or a mixture). 3. Use a shallower gradient during elution.
Compound Stuck on the Column/Low Recovery 1. The mobile phase is not polar enough to elute the compound. 2. Irreversible adsorption to the stationary phase. 3. Compound decomposition on the silica gel.1. Increase the polarity of the mobile phase. A "flush" with a very polar solvent (e.g., 10% methanol in dichloromethane) at the end of the chromatography can elute highly retained compounds. 2. Deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of acid. 3. Check the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it degrades, consider using a less acidic stationary phase or reversed-phase chromatography.
Co-elution with Starting Phenol 1. The polarity of the starting phenol (e.g., 2,4-dichlorophenol) is very close to the product.1. Optimize the mobile phase to maximize the difference in Rf values on TLC. 2. An acidic wash during the reaction workup can help remove unreacted phenol before chromatography.

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Phenoxyacetic Acid Derivative
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3), with the addition of 0.5% acetic acid.

    • Identify a solvent system that gives your product an Rf value of approximately 0.3.

  • Column Preparation:

    • Select a column of appropriate size (a general rule is to use 50-100 g of silica gel for every 1 g of crude product).

    • Pack the column with silica gel as a slurry in the initial, less polar mobile phase.

    • Ensure the silica bed is well-compacted and level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the solution onto the top of the silica bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase identified from the TLC analysis.

    • If separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Comparison of Mobile Phase Additives for the Purification of Phenoxyacetic Acid Derivatives on Silica Gel

Additive Concentration Effect on Peak Shape Considerations
None N/AOften results in significant tailing.Not recommended for acidic compounds.
Acetic Acid 0.1 - 1% (v/v)Good reduction in tailing, leading to more symmetrical peaks.Volatile, can be removed by rotary evaporation. May not be acidic enough for all derivatives.[3]
Formic Acid 0.1 - 0.5% (v/v)Excellent for reducing tailing, stronger acid than acetic acid.[2][4]Also volatile. Can be more effective than acetic acid at lower concentrations.[4]
Trifluoroacetic Acid (TFA) ~0.1% (v/v)Very effective at eliminating tailing.Non-volatile, can be difficult to remove from the final product. May cause degradation of acid-sensitive compounds.

Table 2: Example TLC Data for a Hypothetical Purification of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Compound Rf in Hexane:Ethyl Acetate (7:3) Rf in Hexane:Ethyl Acetate with 0.5% Acetic Acid (7:3) Notes
2,4-Dichlorophenol (Impurity)0.450.48Less polar than the product.
2,4-Dichlorophenoxyacetic Acid (Product)0.30 (tailing)0.35 (symmetrical spot)The acidic additive improves the spot shape and slightly increases the Rf.
Unidentified Polar Impurity0.050.08Remains close to the baseline.

Mandatory Visualizations

troubleshooting_workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_acid Is an acidic additive in the mobile phase? start->check_acid add_acid Add 0.1-1% Acetic or Formic Acid check_acid->add_acid No increase_acid Increase acid concentration or switch to a stronger acid (e.g., Formic Acid) check_acid->increase_acid Yes check_overload Is the column overloaded? add_acid->check_overload increase_acid->check_overload reduce_load Reduce sample load check_overload->reduce_load Yes end_good Symmetrical Peak check_overload->end_good No reduce_load->end_good consider_rp Consider Reversed-Phase Chromatography end_bad Problem Persists auxin_signaling_pathway Simplified Auxin Signaling Pathway (Phenoxyacetic Acid Derivatives as Auxin Mimics) Auxin Auxin / Phenoxyacetic Acid (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_complex SCF Complex TIR1_AFB->SCF_complex associates with Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF_complex->Aux_IAA targets for ubiquitination in presence of auxin AuxRE Auxin Response Element (AuxRE) in DNA ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression (Uncontrolled Growth) AuxRE->Gene_Expression activates

References

Technical Support Center: Synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering side reactions and other issues during the synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound from vanillin?

The synthesis is typically achieved via a Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) by a base to form a sodium phenoxide intermediate. This phenoxide then acts as a nucleophile, attacking an alkyl halide like chloroacetic acid or bromoacetic acid in an SN2 reaction to form the desired ether linkage.[1][2][3][4]

Q2: What are the most common side reactions observed during this synthesis?

The most prevalent side reactions include:

  • C-alkylation: The phenoxide intermediate is an ambident nucleophile, meaning the alkylating agent can attack the aromatic ring (at the carbon atoms) instead of the desired oxygen atom.[1] This leads to the formation of ring-alkylated isomers.

  • Elimination Reaction: The alkylating agent can undergo a competing elimination reaction, especially under high temperatures or if a sterically hindered base is used.[1][4]

  • Aldol Condensation: If a ketone solvent (e.g., acetone) is used in the presence of a strong base, it can react with the aldehyde group of vanillin, leading to a complex mixture of aldol addition and condensation products.[5]

  • Multiple Alkylations: In the presence of excess alkylating agent and base, there is a possibility of reactions involving the aldehyde group, though this is less common under standard Williamson conditions.

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the vanillin, leaving starting material unreacted.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can promote side reactions like elimination or decomposition.[1]

  • Competing Side Reactions: The formation of byproducts through C-alkylation or other pathways directly consumes reactants, lowering the yield of the desired product.[1][4]

  • Moisture in Reagents/Solvents: Water can consume the base and hinder the formation of the reactive phenoxide intermediate.

Q4: I've observed the formation of a colored, impure product. What could be the reason?

Product discoloration can be due to the formation of colored byproducts from side reactions, particularly aldol-type condensations if inappropriate solvents are used.[5] It can also result from the degradation of starting materials or the product under harsh reaction conditions, such as high temperatures or prolonged reaction times.

Q5: How can I effectively purify the final product?

Purification typically involves the following steps:

  • Acidification: After the reaction, the mixture is acidified to protonate the carboxylate group of the product, causing it to precipitate from the aqueous solution.

  • Extraction: If the product does not precipitate cleanly, it can be extracted into an organic solvent.

  • Recrystallization: This is a crucial step to remove impurities. A suitable solvent system (e.g., ethanol/water, dichloromethane/acetone) should be chosen to selectively crystallize the desired acid.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Competing side reactions (e.g., C-alkylation).[1] 3. Insufficient base.1. Increase reaction time or temperature moderately. Monitor reaction progress using TLC. 2. Use a less polar, aprotic solvent to favor O-alkylation. 3. Ensure at least two equivalents of base are used: one to deprotonate the phenol and one to neutralize the chloroacetic acid.
Presence of Unreacted Vanillin 1. Inadequate deprotonation of the phenolic hydroxyl group. 2. Insufficient amount of the alkylating agent (e.g., chloroacetic acid).1. Use a stronger base (e.g., NaOH, KOH) and ensure anhydrous conditions. 2. Use a slight excess (1.1-1.3 equivalents) of the alkylating agent.
Complex Product Mixture (Multiple Spots on TLC) 1. C-alkylation is occurring alongside O-alkylation.[1] 2. Use of a reactive solvent like acetone leading to aldol reactions.[5] 3. Reaction temperature is too high, causing decomposition or side reactions.1. Change the solvent to one that favors O-alkylation (e.g., DMF, DMSO). 2. Strictly avoid ketone-based solvents. Use solvents like ethanol, DMF, or acetonitrile. 3. Optimize the reaction temperature by running small-scale trials at different temperatures.
Product is a Dark Oil or Gummy Solid 1. Formation of polymeric byproducts. 2. Presence of impurities from aldol condensation side reactions.[5]1. Lower the reaction temperature. 2. Ensure the correct solvent is used. Purify the crude product through column chromatography before attempting recrystallization.
Difficulty in Product Precipitation upon Acidification 1. Product may be too soluble in the reaction medium. 2. Insufficient acidification.1. After acidification, cool the solution in an ice bath to reduce solubility. If precipitation is still poor, extract the product with a suitable organic solvent (e.g., ethyl acetate). 2. Check the pH with litmus paper or a pH meter to ensure it is sufficiently acidic (pH 1-2).

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative example based on the principles of Williamson ether synthesis.

Materials:

  • Vanillin (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • Sodium hydroxide (NaOH) (2.2 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve vanillin and sodium hydroxide in a mixture of ethanol and water.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium vanillinate salt.

  • In a separate beaker, dissolve chloroacetic acid in water and neutralize it with a portion of the sodium hydroxide solution.

  • Add the sodium chloroacetate solution to the reaction flask containing the sodium vanillinate.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool it in an ice bath.

  • Carefully acidify the solution to pH 1-2 with concentrated HCl. A precipitate should form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

Visual Guides

Reaction and Workflow Diagrams

G cluster_reactants Reactants & Reagents cluster_process Reaction Steps Vanillin Vanillin Deprotonation 1. Deprotonation (Formation of Phenoxide) Vanillin->Deprotonation CAA Chloroacetic Acid SN2 2. SN2 Attack (Ether Formation) CAA->SN2 Electrophile Base Base (e.g., NaOH) Base->Deprotonation Deprotonation->SN2 Nucleophile Acidification 3. Acidification & Workup SN2->Acidification Product This compound Acidification->Product G cluster_O_Alkylation Desired Pathway cluster_C_Alkylation Side Reaction Phenoxide Vanillin Phenoxide (Ambident Nucleophile) O_Attack Attack by Oxygen Phenoxide->O_Attack O-Alkylation C_Attack Attack by Ring Carbon Phenoxide->C_Attack C-Alkylation Product O-Alkylated Product (Target Molecule) O_Attack->Product Side_Product C-Alkylated Byproduct (Isomeric Impurity) C_Attack->Side_Product G Vanillin Vanillin (Aldehyde) Impurity Complex Aldol Condensation Products Vanillin->Impurity Acetone Acetone (Ketone Solvent) Acetone->Vanillin 2. Nucleophilic Attack Base Base (e.g., NaOH) Base->Acetone 1. Forms Enolate G start Problem Occurred q1 What is the main issue? start->q1 a1 Low Yield q1->a1 Low Yield a2 Impure Product q1->a2 Impure Product a3 No Reaction q1->a3 No Reaction q_yield Unreacted Vanillin Present? a1->q_yield q_purity What solvent was used? a2->q_purity sol_no_rxn Check Base Strength & Anhydrous Conditions a3->sol_no_rxn sol_yield1 Increase Base/Alkylating Agent q_yield->sol_yield1 Yes sol_yield2 Increase Time/Temp q_yield->sol_yield2 No sol_purity1 Avoid Acetone. Use DMF/Ethanol. q_purity->sol_purity1 Acetone sol_purity2 Optimize Temp. Recrystallize. q_purity->sol_purity2 Other

References

Technical Support Center: Optimizing Williamson Ether Synthesis of Phenoxyacetates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the Williamson ether synthesis for preparing phenoxyacetates.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Williamson ether synthesis for phenoxyacetates?

The Williamson ether synthesis is a versatile method for forming ethers. In the context of phenoxyacetates, it proceeds via an S\textsubscriptN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The process involves two main steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of a phenol, forming a highly nucleophilic phenoxide ion.[1][3]

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (in this case, an alpha-haloacetate like chloro- or bromoacetate), displacing the halide leaving group to form the phenoxyacetate ether.[2][4]

Q2: How do I choose the appropriate starting materials?

The success of the synthesis heavily relies on the choice of reactants. For the synthesis of phenoxyacetates, the strategy involves a phenoxide ion reacting with an alkyl halide.

  • Phenol: The aromatic alcohol component. The acidity of the phenol will influence the choice of base.[1]

  • Alkylating Agent: A primary alkyl halide, such as chloroacetic acid or its esters, is ideal.[5][6] Using secondary or tertiary alkyl halides is strongly discouraged as they are prone to undergoing E2 elimination reactions in the presence of a strong base like a phenoxide, leading to the formation of alkenes instead of the desired ether.[2][6][7]

Q3: What are the most common side reactions and how can they be minimized?

The primary competing reaction is the base-catalyzed elimination (E2) of the alkylating agent.[2] Additionally, since the phenoxide ion is an ambident nucleophile, C-alkylation (alkylation on the aromatic ring) can occur.[2]

  • To Minimize Elimination (E2):

    • Use a primary alkyl halide (e.g., chloroacetic acid).[4] Tertiary halides will almost exclusively lead to elimination, while secondary halides will give a mixture of substitution and elimination products.[6][7]

    • Maintain a moderate reaction temperature, as higher temperatures can favor elimination.[2][4]

  • To Minimize C-Alkylation:

    • The choice of solvent is critical. Polar aprotic solvents such as DMF or DMSO generally favor the desired O-alkylation over C-alkylation.[7]

Q4: What is the role of a phase-transfer catalyst (PTC) and when is it beneficial?

A phase-transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, is used to increase the solubility of the ionic nucleophile (phenoxide) in the organic phase where the alkyl halide is dissolved.[2][8] This is particularly useful in biphasic systems (e.g., aqueous NaOH and an organic solvent), as the PTC facilitates the transfer of the phenoxide from the aqueous to the organic layer, thereby accelerating the reaction.[8][9] Using a PTC can improve yields, reduce reaction times, and allow for milder reaction conditions.[8]

Troubleshooting Guide

Problem: The reaction is not proceeding, or the yield is very low, with most of the starting phenol recovered.

  • Possible Cause 1: Incomplete Deprotonation. The base may be too weak to fully deprotonate the phenol, failing to generate a sufficient concentration of the nucleophilic phenoxide ion.[7]

    • Solution: Switch to a stronger base. If you are using a weak base like potassium carbonate (K₂CO₃) and seeing poor results, consider using sodium hydroxide (NaOH), potassium hydroxide (KOH), or for very stubborn cases, a strong base like sodium hydride (NaH) in an anhydrous solvent.[1][7]

  • Possible Cause 2: Poor Reagent Quality. Moisture in the reagents or solvent can quench the phenoxide or react with strong bases like NaH.[10]

    • Solution: Ensure all reagents are pure and solvents are appropriately dried, especially when using water-sensitive bases like sodium hydride.[1]

Problem: The yield is low, and analysis shows the presence of alkene byproducts.

  • Possible Cause: Competing E2 Elimination. This is the most common side reaction, especially with sterically hindered or secondary alkyl halides, or at elevated temperatures.[2][11]

    • Solution:

      • Ensure your alkylating agent is a primary halide (e.g., chloroacetic acid, ethyl bromoacetate).[6]

      • Lower the reaction temperature. Williamson ether syntheses are often run at temperatures between 50-100 °C; lowering the temperature can favor the S\textsubscriptN2 pathway over E2.[2][4]

Problem: The product is a mixture of the desired O-alkylated phenoxyacetate and a C-alkylated isomer.

  • Possible Cause: Ambident Nucleophile Behavior. The phenoxide ion has nucleophilic character on both the oxygen and the aromatic ring.[2]

    • Solution: Modify the solvent system. Polar aprotic solvents like DMF, DMSO, or acetonitrile are known to favor O-alkylation.[7] Protic solvents can solvate the oxygen atom of the phenoxide, reducing its nucleophilicity and potentially increasing the likelihood of C-alkylation.

Data Presentation: Reaction Condition Parameters

Table 1: Comparison of Common Bases

BaseFormulaStrengthTypical SolventsKey Considerations
Potassium CarbonateK₂CO₃Weak/ModerateAcetone, Butanone, DMFA mild and common choice, but may be insufficient for less acidic phenols.[1][12]
Sodium HydroxideNaOHStrongWater, EthanolEffective for most phenols, which are more acidic than typical alcohols.[1][5] Can be used in aqueous or phase-transfer systems.[13]
Potassium HydroxideKOHStrongWater, EthanolSimilar in strength and application to NaOH.[1][14]
Sodium HydrideNaHVery StrongTHF, DMF (Anhydrous)Highly effective and drives the deprotonation to completion irreversibly.[6][15] Requires strictly anhydrous conditions as it reacts violently with water.[1]

Table 2: Selection of Solvents

Solvent TypeExamplesInfluence on Reaction
Polar AproticDMF, DMSO, AcetonitrileGenerally preferred as they accelerate S\textsubscriptN2 reactions and favor O-alkylation.[6][7]
Polar ProticEthanol, WaterCan be used, especially with hydroxide bases, but may solvate the phenoxide, reducing its nucleophilicity.[6][7]
KetonesAcetone, Butanone (MEK)Common solvents used with carbonate bases.[12][16]

Visual Guides and Workflows

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep_phenol Dissolve Phenol in Solvent prep_base Add Base (e.g., K₂CO₃, NaOH) prep_phenol->prep_base Formation of Phenoxide add_halide Add Haloacetate (e.g., Chloroacetic Acid) prep_base->add_halide reflux Heat / Reflux (50-100 °C, 1-8h) add_halide->reflux cool Cool Reaction Mixture reflux->cool acidify Acidify with HCl (to precipitate product) cool->acidify filter Filter Crude Product (Vacuum Filtration) acidify->filter recrystallize Recrystallize (e.g., from hot water/ethanol) filter->recrystallize dry Dry Final Product recrystallize->dry characterize Characterize (MP, NMR, IR) dry->characterize

Caption: General experimental workflow for Williamson ether synthesis of phenoxyacetates.

Troubleshooting start Low or No Product Yield check_sm Is starting phenol a major component in the crude mixture? start->check_sm base_issue Cause: Incomplete Deprotonation check_sm->base_issue Yes side_reaction Are there significant byproducts? check_sm->side_reaction No solution_base Solution: - Use a stronger base (e.g., NaOH, NaH) - Ensure anhydrous conditions for NaH base_issue->solution_base elimination Cause: E2 Elimination side_reaction->elimination Alkene byproduct c_alkylation Cause: C-Alkylation side_reaction->c_alkylation Isomeric byproduct solution_elimination Solution: - Confirm use of a primary alkyl halide - Lower reaction temperature elimination->solution_elimination solution_c Solution: - Switch to a polar aprotic solvent (e.g., DMF, DMSO) c_alkylation->solution_c

Caption: A logical troubleshooting guide for low-yield Williamson ether synthesis reactions.

Experimental Protocols

General Protocol for the Synthesis of 4-Methylphenoxyacetic Acid

This protocol is adapted from established laboratory procedures and serves as a representative example.[5][14]

Materials:

  • 4-methylphenol (p-cresol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Hydrochloric acid (6M and/or concentrated)

  • Diethyl ether or other suitable extraction solvent

  • Water (deionized)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Phenoxide Formation: In a round-bottom flask, dissolve the phenol (e.g., 1.0 g of 4-methylphenol) in an aqueous solution of a strong base (e.g., 5 mL of 30% NaOH).[5] Swirl the mixture until a homogeneous solution is formed. Gentle warming may be applied if necessary.

  • Addition of Alkylating Agent: To the phenoxide solution, add the chloroacetic acid (e.g., 1.5 g).[5]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 40-60 minutes.[5]

  • Workup - Acidification: After cooling the reaction mixture to room temperature, dilute it with water (~10 mL). Carefully acidify the solution with HCl until it is acidic to litmus paper. This step protonates the carboxylate and precipitates the crude product.[5][14]

  • Workup - Extraction (if necessary): If the product does not precipitate cleanly, transfer the mixture to a separatory funnel and extract it into an organic solvent like diethyl ether.[5] Wash the organic layer with water, then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer. Re-acidify the bicarbonate layer with HCl to precipitate the product.[5]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[5][14]

  • Purification: Recrystallize the crude product from a minimal amount of hot water to obtain the purified phenoxyacetic acid.[5][14]

  • Drying and Characterization: Allow the purified crystals to air dry completely. Determine the final mass and melting point. The literature melting point for 4-methylphenoxyacetic acid is 136-137°C.[5]

References

Technical Support Center: Troubleshooting Low Solubility of 2-(4-Formyl-3-methoxyphenoxy)acetic acid in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low solubility issues encountered with 2-(4-Formyl-3-methoxyphenoxy)acetic acid in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What is happening?

A1: This phenomenon, often called "crashing out," is common for compounds that are highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) but have limited solubility in aqueous solutions. The abrupt change in solvent polarity upon dilution causes the compound to precipitate. Low aqueous solubility can lead to inaccurate results, including underestimated potency and variability in your data.

Q2: What are the key structural features of this compound that influence its solubility?

A2: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic properties stemming from its functional groups:

  • Carboxylic Acid (-COOH): This is a polar, ionizable group. At a pH above its pKa, it will be deprotonated to a carboxylate anion (-COO⁻), which significantly increases its aqueous solubility.

  • Aromatic Ring, Ether Linkage, and Methoxy Group (-OCH₃): These parts of the molecule are more hydrophobic and tend to decrease water solubility.

  • Formyl Group (-CHO): The aldehyde group is polar but does not ionize.

The interplay of these groups results in a compound that is a weak acid with limited aqueous solubility, especially at neutral or acidic pH.

Q3: What is the recommended initial solvent for preparing a stock solution?

A3: Due to its chemical structure, 100% DMSO is a suitable initial solvent for preparing a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved before further dilutions.

Q4: How can I determine the kinetic solubility of my compound in my specific assay buffer?

A4: A kinetic solubility assay is a rapid method to estimate the solubility of a compound under your specific experimental conditions. This is crucial for defining the maximum concentration you can use in your assay without precipitation. A general protocol is provided in the "Experimental Protocols" section below. These assays typically involve adding a small amount of your DMSO stock to the assay buffer and detecting precipitation, often through methods like nephelometry (light scattering) or UV spectroscopy after filtration.

Troubleshooting Guide

If you are experiencing low solubility with this compound, follow this step-by-step troubleshooting workflow:

Phase 1: Initial Assessment and Simple Adjustments
  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and certainly not exceeding 1%. High concentrations of DMSO can be toxic to cells and may affect the outcome of your experiment.

  • Lower Compound Concentration: The simplest first step is to lower the final concentration of the compound in your assay to below its suspected aqueous solubility limit.

  • Improve Mixing: When diluting from your DMSO stock, add the stock solution to the aqueous buffer (not the other way around) and mix vigorously (e.g., by vortexing or sonicating) to aid dissolution.

Phase 2: Modifying the Assay Buffer
  • Adjust pH: Since this compound is a carboxylic acid, increasing the pH of your assay buffer can significantly enhance its solubility.[1][2][3][4] Most carboxylic acids have a pKa in the range of 4-5.[5] By raising the pH to 7.4 or higher, the carboxylic acid group will deprotonate to the more soluble carboxylate form.[3]

  • Introduce Co-solvents: If modifying the pH is not an option, consider adding a small percentage of a water-miscible organic co-solvent to your assay buffer. Common co-solvents include polyethylene glycol (PEG), ethanol, or propylene glycol. These can help increase the solubility of nonpolar compounds.

  • Use Surfactants (for biochemical assays): In non-cell-based assays, a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help to form micelles that encapsulate the compound and keep it in solution.

Phase 3: Advanced Solubilization Techniques
  • Utilize Solubilizers like Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

Quantitative Data Summary

Solvent/Buffer SystemExpected SolubilityRationale & Recommendations
100% DMSOHighRecommended for preparing high-concentration stock solutions (e.g., 10-20 mM).
100% EthanolModerate to HighCan be used as a co-solvent.
100% MethanolModerate to HighCan be used as a co-solvent.
Phosphate-Buffered Saline (PBS) at pH 7.4Low to ModerateSolubility is pH-dependent. At physiological pH, a significant portion of the carboxylic acid will be deprotonated and soluble.
Aqueous Buffer at pH < 6.0LowAt acidic pH, the carboxylic acid will be protonated, leading to lower aqueous solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination by Turbidimetry

This protocol provides a method to estimate the kinetic solubility of this compound in your aqueous assay buffer.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Your aqueous assay buffer.

  • 96-well clear bottom microplate.

  • Plate reader capable of measuring absorbance or nephelometry.

Procedure:

  • Prepare a serial dilution of the compound in DMSO: In a 96-well plate, perform a 2-fold serial dilution of your 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Transfer to the assay buffer: In a new 96-well plate, add a fixed volume of your assay buffer to each well (e.g., 198 µL).

  • Initiate precipitation: Transfer a small, consistent volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the assay buffer plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Mix the plate well.

  • Incubate: Incubate the plate at room temperature or your experimental temperature for a set period (e.g., 1-2 hours).

  • Measure turbidity: Measure the absorbance (optical density) at a wavelength where the compound does not absorb (e.g., 600-700 nm) or use a nephelometer to measure light scattering.

  • Analyze data: The concentration at which a significant increase in turbidity or light scattering is observed is considered the kinetic solubility limit.

Visualizations

Troubleshooting_Workflow cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Buffer Modification cluster_2 Phase 3: Advanced Solutions cluster_3 Outcome start Low Solubility Observed (Precipitation in Assay) check_dmso Verify Final DMSO Concentration (<1%, ideally <0.5%) start->check_dmso lower_conc Lower Final Compound Concentration check_dmso->lower_conc improve_mixing Improve Mixing Technique (Add stock to buffer, vortex) lower_conc->improve_mixing adjust_ph Adjust Buffer pH (Increase to >7.4 for this compound) improve_mixing->adjust_ph If still precipitating add_cosolvent Add Co-solvent (e.g., PEG, Ethanol) adjust_ph->add_cosolvent solution_found Solubility Issue Resolved adjust_ph->solution_found If successful add_surfactant Add Surfactant (Biochemical Assays Only) (e.g., Tween-20) add_cosolvent->add_surfactant add_cosolvent->solution_found If successful use_solubilizer Use Solubilizers (e.g., Cyclodextrins like HP-β-CD) add_surfactant->use_solubilizer For persistent issues add_surfactant->solution_found If successful use_solubilizer->solution_found If successful no_solution If issues persist, consider formulation development or chemical modification of the compound. use_solubilizer->no_solution If unsuccessful

Caption: Troubleshooting workflow for low solubility of this compound.

References

How to prevent oxidation of the aldehyde group during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the aldehyde group during synthesis and storage. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are aldehydes so susceptible to oxidation?

Aldehydes are particularly prone to oxidation due to the presence of a hydrogen atom on the carbonyl carbon.[1][2] This hydrogen can be readily abstracted, leading to the formation of a carboxylic acid.[1][2] This process can even be initiated by atmospheric oxygen, a reaction known as autoxidation.

Q2: What is the primary product of aldehyde oxidation?

Under both acidic and alkaline conditions, the oxidation of an aldehyde typically yields a carboxylic acid.[1][2][3] However, under alkaline conditions, the carboxylic acid will be deprotonated to form a carboxylate salt.[1][3]

Q3: How can I prevent aldehyde oxidation during a synthetic reaction where the aldehyde needs to remain intact?

The most common strategy is to protect the aldehyde group by converting it into a less reactive functional group, such as an acetal or a thioacetal.[4] These protecting groups are stable under a variety of reaction conditions and can be removed later to regenerate the aldehyde.[4]

Q4: What are the best practices for storing aldehydes to minimize oxidation?

To ensure the long-term stability of aldehydes, they should be stored under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. It is also recommended to store them at low temperatures (2-8 °C) and in the dark to minimize degradation.[5] For highly sensitive aldehydes, the use of antioxidants or stabilizers may be necessary.

Troubleshooting Guides

Issue 1: My aldehyde has partially oxidized to a carboxylic acid. How can I purify it?

A common and effective method for removing carboxylic acid impurities from an aldehyde is through a liquid-liquid extraction with a basic solution, such as saturated aqueous sodium bicarbonate. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer, while the aldehyde remains in the organic layer.

For a more robust purification that also removes other reactive impurities, a bisulfite extraction can be employed.[6][7][8][9][10]

Issue 2: During my reaction, I'm seeing byproducts that suggest my aldehyde is reacting despite being protected as an acetal. What could be the problem?

  • Incomplete Protection: The initial protection reaction may not have gone to completion. It is crucial to monitor the protection step by TLC or GC to ensure all the aldehyde has been converted to the acetal.

  • Acidic Conditions: Acetals are sensitive to acid and can be prematurely deprotected if the reaction conditions are acidic.[4] Ensure that the reaction medium is neutral or basic.

  • Hydrolysis during Workup: The workup procedure may be too acidic, causing the acetal to hydrolyze back to the aldehyde. A wash with a mild base like saturated sodium bicarbonate solution during workup is crucial to neutralize any acid.[11]

Issue 3: I'm trying to perform a reaction under an inert atmosphere, but I suspect it's not completely oxygen-free.

  • Leaks in the System: Check all connections in your Schlenk line or glovebox for leaks. Ensure that all joints are properly greased and clamped.

  • Improper Purging: A common error is insufficient purging of the reaction vessel. It is recommended to perform at least three cycles of evacuating the flask to remove air and then refilling it with inert gas.[12]

  • Contaminated Inert Gas: The inert gas cylinder may be nearly empty or contaminated with air. Use a high-purity gas source.

Experimental Protocols

Protocol 1: Acetal Protection of an Aldehyde

This protocol describes the formation of a cyclic acetal from an aldehyde using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

Materials:

  • Aldehyde

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.01 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the aldehyde, ethylene glycol, and a catalytic amount of p-TsOH.

  • Add toluene as the solvent.

  • Set up the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.[11]

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography if necessary.

Protocol 2: Deprotection of an Acetal

This protocol outlines the hydrolysis of an acetal back to the corresponding aldehyde using a mild acid catalyst.

Materials:

  • Acetal

  • Acetone/Water mixture (e.g., 10:1)

  • Pyridinium p-toluenesulfonate (PPTS) or a similar mild acid catalyst

  • Organic solvent (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the acetal in an acetone/water mixture.

  • Add a catalytic amount of a mild acid, such as PPTS.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Once the deprotection is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the aldehyde product as needed.

Protocol 3: Purification of an Aldehyde using Sodium Bisulfite Extraction

This protocol describes the removal of an aldehyde from a mixture by forming a water-soluble bisulfite adduct.[6][7][8]

Materials:

  • Aldehyde-containing mixture

  • Methanol or Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite solution

  • Deionized water

  • Immiscible organic solvent (e.g., 10% ethyl acetate/hexanes)

  • Separatory funnel

Procedure:

  • Dissolve the mixture containing the aldehyde in methanol (for aromatic aldehydes) or DMF (for aliphatic aldehydes).[9]

  • Transfer the solution to a separatory funnel.

  • Add saturated aqueous sodium bisulfite solution and shake vigorously for about 30 seconds.[6][8]

  • Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes).[6][8]

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adduct, while the other components will remain in the organic layer.

  • Drain the aqueous layer. The organic layer now contains the purified compound.

  • To recover the aldehyde, the aqueous layer can be treated with a base (e.g., NaOH) to reverse the reaction, followed by extraction with an organic solvent.[9]

Protocol 4: Setting up a Reaction under an Inert Atmosphere using a Schlenk Line

This protocol provides a general procedure for performing a reaction under a nitrogen or argon atmosphere.

Materials:

  • Schlenk line with a vacuum pump and inert gas source

  • Oven-dried glassware (Schlenk flask, condenser, etc.)

  • Rubber septa

  • Needles and syringes

Procedure:

  • Prepare Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator.

  • Assemble Apparatus: Assemble the glassware (e.g., Schlenk flask with a stir bar) and seal the openings with rubber septa.

  • Purge the System: Connect the flask to the Schlenk line via tubing.

  • Evacuate the flask by opening the tap to the vacuum line.

  • Refill the flask with inert gas by opening the tap to the gas line.

  • Repeat this vacuum/inert gas cycle at least three times to ensure all air is removed.[12]

  • Introduce Reagents: Add liquid reagents via a syringe through the septum. Add solid reagents quickly under a positive flow of inert gas.

Data Presentation

Table 1: Recommended Storage Conditions for Aldehydes

Aldehyde TypeTemperatureAtmosphereLight ConditionsRecommended Stabilizer (if any)
Volatile Aliphatic Aldehydes2-8 °CInert (N₂ or Ar)DarkBHT (Butylated hydroxytoluene)
Aromatic AldehydesRoom Temperature or 2-8 °CInert (N₂ or Ar)DarkNone typically required for short term
α,β-Unsaturated Aldehydes2-8 °CInert (N₂ or Ar)DarkHydroquinone
DNPH-derivatized Aldehydes4°C or -20°C for long termN/ADarkN/A

Data compiled from general laboratory best practices and product safety data sheets.[5][13]

Table 2: Comparison of Protecting Groups for Aldehydes

Protecting GroupFormation ConditionsStabilityDeprotection Conditions
Acetal (e.g., 1,3-dioxolane)Diol, acid catalyst (e.g., p-TsOH)[11]Stable to bases, nucleophiles, and reducing agents[4]Aqueous acid (e.g., HCl, PPTS)[14]
Thioacetal (e.g., 1,3-dithiane)Dithiol, Lewis or Brønsted acid catalyst[15]Stable to acidic and basic conditions[16]Oxidizing agents (e.g., Chloramine-T), heavy metal salts[16]

Visualizations

Aldehyde_Protection_Workflow cluster_synthesis Synthesis Phase Start Aldehyde Starting Material Protect Protect Aldehyde (e.g., Acetal Formation) Start->Protect Reaction Perform Desired Reaction on other functional groups Protect->Reaction Deprotect Deprotect Aldehyde (e.g., Acid Hydrolysis) Reaction->Deprotect Product Final Product with Aldehyde Group Deprotect->Product Inert_Atmosphere_Setup cluster_setup Inert Atmosphere Reaction Setup Start Oven-Dried Glassware Assemble Assemble Apparatus (e.g., Schlenk Flask) Start->Assemble Connect Connect to Schlenk Line Assemble->Connect Evacuate Evacuate Flask (Vacuum) Connect->Evacuate Refill Refill with Inert Gas (N2 or Ar) Evacuate->Refill Cycle Repeat Evacuate/Refill Cycle (3x) Refill->Cycle Ready System is under Inert Atmosphere Cycle->Ready Bisulfite_Extraction cluster_extraction Bisulfite Extraction for Aldehyde Purification Start Mixture containing Aldehyde and Impurities Dissolve Dissolve in Miscible Solvent (Methanol or DMF) Start->Dissolve Add_Bisulfite Add Saturated NaHSO3(aq) & Shake Dissolve->Add_Bisulfite Form_Adduct Aldehyde forms water-soluble adduct Add_Bisulfite->Form_Adduct Add_Immiscible Add Immiscible Organic Solvent & Water Form_Adduct->Add_Immiscible Separate Separate Layers in Separatory Funnel Add_Immiscible->Separate Aqueous Aqueous Layer: Aldehyde-Bisulfite Adduct Separate->Aqueous Goes to Organic Organic Layer: Purified Compound Separate->Organic Goes to

References

Scaling up the synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid for pilot studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid for pilot studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: The most common and well-established method is the Williamson ether synthesis. This reaction involves the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.

Q2: What are the starting materials and reagents required?

A2: The primary starting materials are vanillin and a haloacetic acid (e.g., chloroacetic acid). A base is required to deprotonate the phenolic hydroxyl group of vanillin, and a suitable solvent is needed to facilitate the reaction.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to monitor and control include reaction temperature, reaction time, the choice of base and solvent, and the molar ratio of the reactants. Careful control of these parameters is crucial for maximizing yield and minimizing the formation of impurities.

Q4: What are the potential side reactions to be aware of?

A4: The primary side reaction of concern is the base-catalyzed elimination of the alkylating agent. Additionally, if the reaction conditions are too harsh, there could be unwanted reactions involving the aldehyde group on the vanillin molecule.

Q5: How is the product typically purified at a pilot scale?

A5: Purification is generally achieved through a series of extraction and crystallization steps. After the reaction is complete, the mixture is typically acidified to precipitate the crude product. The crude product can then be purified by recrystallization from a suitable solvent, such as hot water or an alcohol/water mixture.

Experimental Protocols

The synthesis of this compound is typically performed via a Williamson ether synthesis. Below is a detailed protocol that can be adapted for pilot-scale production.

Synthesis of this compound

This protocol is based on the reaction of vanillin with chloroacetic acid.

Materials:

  • Vanillin

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Preparation of the Phenoxide:

    • In a suitable reaction vessel, dissolve the base (sodium hydroxide or potassium hydroxide) in water to create a concentrated solution.

    • Add vanillin to the basic solution with stirring. The vanillin will react with the base to form the sodium or potassium salt of vanillin (the phenoxide), which is soluble in the aqueous solution.

  • Reaction with Chloroacetic Acid:

    • Gently heat the solution of the vanillin salt.

    • Slowly add a solution of chloroacetic acid in water to the reaction mixture. The addition should be controlled to manage any exothermic reaction.

    • After the addition is complete, continue to heat the reaction mixture, typically at reflux, for a specified period to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture by the slow addition of concentrated hydrochloric acid. This will protonate the carboxylate group and cause the crude this compound to precipitate out of the solution.

    • Cool the mixture further in an ice bath to maximize precipitation.

    • Collect the crude product by filtration and wash it with cold water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of a hot solvent mixture (e.g., ethanol and water).

    • Allow the solution to cool slowly to form pure crystals of the product.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of aryloxyacetic acids via Williamson ether synthesis, which can be used as a starting point for the pilot-scale synthesis of this compound.

ParameterLab Scale (Typical)Pilot Scale (Projected)
Vanillin 10 g10 kg
Chloroacetic Acid 1.2 - 1.5 equivalents1.2 - 1.5 equivalents
Base (e.g., NaOH) 2.0 - 2.5 equivalents2.0 - 2.5 equivalents
Solvent (Water) 100 - 200 mL100 - 200 L
Reaction Temperature 90 - 100 °C90 - 100 °C
Reaction Time 1 - 4 hours2 - 6 hours
Expected Yield 70 - 90%65 - 85%
Purity (after recrystallization) >98%>98%

Table 1: Reaction Parameters for the Synthesis of this compound.

Analytical TechniquePurposeExpected Outcome
Melting Point Purity assessmentSharp melting point
¹H NMR Structural confirmation and purityPeaks corresponding to the protons of the product, absence of starting material peaks
¹³C NMR Structural confirmationPeaks corresponding to the carbons of the product
FT-IR Functional group analysisPresence of C=O (aldehyde and carboxylic acid), C-O-C (ether) stretches
HPLC Purity determination and quantificationSingle major peak for the product

Table 2: Analytical Techniques for Product Characterization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_base Dissolve Base (NaOH/KOH) in Water prep_vanillin Add Vanillin to form Sodium Vanillate Solution prep_base->prep_vanillin Stirring add_caa Add Chloroacetic Acid Solution prep_vanillin->add_caa reflux Heat to Reflux (90-100°C) add_caa->reflux Controlled Addition cool_reaction Cool to Room Temperature reflux->cool_reaction acidify Acidify with HCl to Precipitate Product cool_reaction->acidify filter_crude Filter and Wash Crude Product acidify->filter_crude recrystallize Recrystallize from suitable solvent filter_crude->recrystallize filter_pure Filter and Dry Pure Product recrystallize->filter_pure end end filter_pure->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_yield Low Yield cluster_purity Low Purity cluster_solutions_yield Potential Solutions for Low Yield cluster_solutions_purity Potential Solutions for Low Purity start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction unreacted_sm Unreacted Starting Material? start->unreacted_sm side_reactions Significant Side Reactions? sol_incomplete Increase reaction time or temperature. Ensure proper mixing. incomplete_reaction->sol_incomplete loss_workup Product Loss during Work-up? sol_side Optimize temperature. Ensure slow addition of alkylating agent. side_reactions->sol_side sol_loss Optimize pH for precipitation. Use minimal solvent for recrystallization. loss_workup->sol_loss byproducts Presence of Byproducts? sol_sm Adjust stoichiometry. Increase reaction time. unreacted_sm->sol_sm sol_byproducts Optimize reaction conditions. Improve purification method (e.g., multiple recrystallizations). byproducts->sol_byproducts

Caption: Troubleshooting guide for the synthesis of this compound.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Yield Incomplete Deprotonation of Vanillin: The base may not be strong enough or used in insufficient quantity to fully deprotonate the phenolic hydroxyl group.Ensure at least two equivalents of a strong base like NaOH or KOH are used. Confirm the complete dissolution of vanillin in the basic solution before proceeding.
Reaction Not Gone to Completion: Reaction time may be too short, or the temperature may be too low.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Decomposition of Reactants or Product: The reaction temperature may be too high, leading to the decomposition of the starting materials or the desired product.Carefully control the reaction temperature. Avoid excessive heating.
Product is an Oil or Fails to Crystallize Presence of Impurities: Unreacted starting materials or byproducts can act as an impurity, preventing crystallization.Ensure the reaction has gone to completion. Purify the crude product by column chromatography before attempting recrystallization.
Incorrect Solvent for Recrystallization: The chosen solvent may not be suitable for inducing crystallization of the product.Experiment with different solvent systems for recrystallization (e.g., ethanol/water, isopropanol/water, toluene).
Product is Contaminated with Starting Material (Vanillin) Incomplete Reaction: The reaction did not proceed to completion.Increase reaction time or temperature. Ensure proper stoichiometry of reactants.
Inefficient Purification: The purification process did not effectively remove the unreacted vanillin.During the work-up, ensure the pH is sufficiently low to keep the product protonated and vanillin in its less soluble form. Multiple recrystallizations may be necessary.
Formation of a Significant Amount of Byproduct Elimination Side Reaction: The reaction conditions favor the elimination of HCl from chloroacetic acid.Maintain a controlled temperature. Consider using a milder base or a different solvent system.
Reaction at the Aldehyde Group: Under very harsh basic conditions, the aldehyde group could potentially undergo side reactions.Use the minimum necessary amount of base and avoid excessively high temperatures.

Resolving impurities in the NMR spectrum of 2-(4-Formyl-3-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Formyl-3-methoxyphenoxy)acetic acid. This guide provides troubleshooting advice and answers to frequently asked questions regarding impurities commonly observed in the NMR spectrum of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure this compound?

A pure sample of this compound in a solvent like DMSO-d₆ is expected to show distinct signals corresponding to each unique proton in its structure. The aldehyde proton will appear far downfield, typically above 10 ppm. The aromatic protons will be in the aromatic region (7-8 ppm), and the methylene and methoxy protons will be further upfield. The acidic proton of the carboxylic acid is often broad and its position can vary.

Q2: I am seeing unexpected peaks in my ¹H NMR spectrum. What are the common impurities?

Impurities often arise from the synthesis process, which typically involves a Williamson ether synthesis reaction between vanillin and an ethyl chloroacetate, followed by hydrolysis.[1][2][3] Common impurities include:

  • Unreacted Starting Materials: Vanillin and ethyl chloroacetate.

  • Intermediate Product: The unhydrolyzed ethyl ester, ethyl 2-(4-formyl-3-methoxyphenoxy)acetate.

  • Residual Solvents: Solvents used during the reaction or purification, such as acetone, ethyl acetate, or DMF.[4][5]

Q3: How can I identify unreacted vanillin in my spectrum?

Vanillin has a characteristic set of signals.[6][7][8] Look for a sharp singlet for the aldehyde proton around 9.8 ppm, aromatic protons between 6.9 and 7.4 ppm, a singlet for the methoxy group around 3.9 ppm, and a broad singlet for the hydroxyl proton.[6][9] The presence of these specific shifts alongside your product peaks strongly suggests contamination with unreacted vanillin.

Q4: My spectrum shows a triplet around 1.2 ppm and a quartet around 4.2 ppm. What is this impurity?

These signals, a triplet and a quartet, are characteristic of an ethyl group. This pattern strongly suggests the presence of the unhydrolyzed intermediate, ethyl 2-(4-formyl-3-methoxyphenoxy)acetate, or unreacted ethyl chloroacetate.[10][11][12] To distinguish between them, look for the other signals. The intermediate will have aromatic and methoxy signals similar to the final product, while ethyl chloroacetate will only show a singlet for the chloromethyl group around 4.1 ppm.[10]

Q5: How can I remove these common impurities?

  • For Unreacted Vanillin: Vanillin is phenolic and thus weakly acidic. An extraction with a mild aqueous base (like sodium bicarbonate) can help remove it, although this may also extract your acidic product. A more effective method is column chromatography or recrystallization.

  • For the Ethyl Ester Intermediate: Incomplete hydrolysis is the cause. You can re-subject the crude product to the hydrolysis conditions (e.g., refluxing with NaOH or LiOH followed by acidic workup) to convert the remaining ester to the desired carboxylic acid.

  • For Residual Solvents: Drying the sample under high vacuum for an extended period is the most effective way to remove residual organic solvents.

Impurity Identification Guide

The following table summarizes the approximate ¹H NMR chemical shifts (δ) for the target compound and common impurities. Note that shifts can vary depending on the solvent and concentration.

CompoundAldehyde Proton (CHO)Aromatic Protons (Ar-H)Methylene Protons (O-CH₂-COO)Methoxy Protons (O-CH₃)Other Signals
This compound ~9.8 ppm (s)~7.0 - 7.5 ppm (m)~4.8 ppm (s)~3.9 ppm (s)Carboxylic Acid (-COOH): broad, variable position
Vanillin (Impurity)~9.8 ppm (s)~6.9 - 7.4 ppm (m)N/A~3.9 ppm (s)Phenolic Hydroxyl (-OH): broad, variable position[6][7]
Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate (Impurity)~9.8 ppm (s)~7.0 - 7.5 ppm (m)~4.8 ppm (s)~3.9 ppm (s)Ethyl group: ~4.2 ppm (q, 2H), ~1.2 ppm (t, 3H)[10][11][12]
Ethyl Chloroacetate (Impurity)N/AN/A~4.1 ppm (s, Cl-CH₂)N/AEthyl group: ~4.2 ppm (q, 2H), ~1.3 ppm (t, 3H)[10][11][12]

s = singlet, t = triplet, q = quartet, m = multiplet

Troubleshooting and Resolution Workflow

The following diagram outlines a logical workflow for identifying an impurity based on its NMR signals and suggests an appropriate action.

G Troubleshooting NMR Impurities start Impurity Detected in NMR Spectrum check_ethyl Spectrum shows a triplet (~1.2 ppm) and a quartet (~4.2 ppm)? start->check_ethyl is_ester Ester Intermediate or Unreacted Ethyl Chloroacetate check_ethyl->is_ester Yes check_vanillin Spectrum shows characteristic vanillin aromatic signals and phenolic -OH peak? check_ethyl->check_vanillin No action_hydrolysis Action: Repeat Hydrolysis Step or Purify via Chromatography is_ester->action_hydrolysis end_node Pure Product action_hydrolysis->end_node is_vanillin Unreacted Vanillin check_vanillin->is_vanillin Yes is_solvent Residual Solvent check_vanillin->is_solvent No (Check solvent impurity tables) action_purify Action: Purify via Recrystallization or Column Chromatography is_vanillin->action_purify action_purify->end_node action_vacuum Action: Dry Sample Under High Vacuum is_solvent->action_vacuum action_vacuum->end_node

Caption: A flowchart for identifying and resolving common NMR impurities.

Experimental Protocols

Protocol 1: Recrystallization for Purification

This protocol is designed to remove less polar impurities, such as the ethyl ester intermediate, and potentially some unreacted vanillin.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating plate with stirring

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Induce Crystallization: Slowly add deionized water (the anti-solvent) dropwise to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Analysis: Acquire a new ¹H NMR spectrum to confirm the purity of the recrystallized product.

Purification Workflow Diagram

The following diagram illustrates the key steps in the recrystallization process.

G cluster_purification Recrystallization Workflow A 1. Dissolve Crude Product in Minimal Hot Solvent B 2. Add Anti-Solvent (Water) until Cloudy A->B C 3. Cool Slowly to Room Temperature B->C D 4. Cool in Ice Bath to Maximize Yield C->D E 5. Filter Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under High Vacuum F->G H Pure Product G->H

Caption: A step-by-step workflow for the purification by recrystallization.

References

Technical Support Center: Enhancing the Stability of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenoxyacetic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of these compounds during storage and experimentation. Here you will find troubleshooting guides for common issues, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phenoxyacetic acid derivatives?

A1: Phenoxyacetic acid derivatives are susceptible to several degradation pathways, primarily hydrolysis, photodegradation, and oxidation.

  • Hydrolysis: The ester derivatives of phenoxyacetic acids can undergo hydrolysis, especially in aqueous solutions at alkaline pH, to form the corresponding acid. The ether linkage in the phenoxyacetic acid structure can also be susceptible to cleavage under strong acidic conditions.

  • Photodegradation: Exposure to sunlight, particularly UV radiation, can lead to the decomposition of phenoxyacetic acids. This is a key degradation pathway in shallow, sunlit waters and can be a concern for samples not stored in light-protected containers.

  • Oxidation: The aromatic ring is susceptible to oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species, or oxidizing agents, potentially leading to the formation of hydroxylated derivatives and, eventually, ring cleavage.

Q2: What are the optimal storage conditions for solid phenoxyacetic acid derivatives?

A2: For optimal long-term stability, solid phenoxyacetic acid derivatives should be stored in a cool, dry, and dark place. Containers should be tightly sealed to protect the compound from moisture and air. Storing under an inert atmosphere, such as nitrogen or argon, can further mitigate oxidative degradation. For many derivatives, refrigeration is recommended.

Q3: How should I store stock solutions of phenoxyacetic acid derivatives?

A3: For short-term storage (up to a month), it is recommended to store solutions at -20°C. For long-term storage (up to a year or more), -80°C is preferable. It is critical to use a suitable, dry solvent in which the compound is stable and to ensure the container is sealed tightly to prevent evaporation and contamination.

Q4: What are the visible signs of degradation in phenoxyacetic acid derivatives?

A4: Visible signs that may indicate degradation of a phenoxyacetic acid derivative sample include:

  • Color Change: A typically white or off-white powder may turn yellow or darken over time.

  • Clumping: The powder may become sticky or clump together, which can indicate moisture absorption.

  • Reduced Solubility: A noticeable difficulty in dissolving the compound in a solvent in which it is known to be soluble can be a sign of degradation into less soluble byproducts.

Q5: Can stabilizing agents be used to enhance stability?

A5: Yes, various stabilizing agents can be employed depending on the formulation and intended use. Antioxidants can be added to formulations to prevent oxidative degradation. For suspensions, agents like Carboxymethyl Cellulose Sodium (CMC-Na) or Poloxamer 188 (F68) can be used to prevent aggregation and maintain physical stability. The choice of stabilizer should be carefully evaluated for compatibility with the specific phenoxyacetic acid derivative and the experimental system.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in biological assays.

  • Possible Cause: This is often the first indication of compound degradation, especially in a stock solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution from solid material that has been stored correctly under recommended conditions (cool, dry, dark).

    • Compare the biological activity of the newly prepared solution with the old one in a parallel experiment.

    • If the issue persists, perform an analytical check (e.g., HPLC) on the solid material to confirm its purity and integrity.

Issue 2: The appearance of unexpected peaks in HPLC analysis during a time-course experiment.

  • Possible Cause: The compound is degrading under the experimental conditions (e.g., in the assay medium, due to pH, light exposure, or temperature).

  • Troubleshooting Steps:

    • Analyze a Blank: Run a control sample of your experimental medium without the compound to ensure the extra peaks are not from the matrix.

    • Conduct a Forced Degradation Study: Intentionally stress the compound under conditions relevant to your experiment (e.g., acidic/basic pH, light, elevated temperature) to see if the degradation products match the unexpected peaks. This helps in identifying the degradation pathway.

    • Ensure Peak Purity: Use a detector like a Photodiode Array (PDA) or Mass Spectrometer (MS) to check for co-elution, which can mask the true extent of degradation.

Issue 3: The solid compound has changed color or become clumpy.

  • Possible Cause: The compound has likely been exposed to light, moisture, or air, leading to photodegradation, hydrolysis, or oxidation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Check if the container was tightly sealed and protected from light.

    • Test Purity: Before use, analyze a small sample of the material using a suitable analytical method (e.g., HPLC, LC-MS) to quantify the purity and identify major degradants.

    • Discard if Necessary: If significant degradation (e.g., >5-10%) is confirmed, it is best to discard the batch to ensure the reliability of experimental results.

Data Presentation

Table 1: Recommended Forced Degradation (Stress Testing) Conditions for Phenoxyacetic Acid Derivatives.

Stress ConditionRecommended ParametersTarget DegradationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60 °C)5-20%Ether bond cleavage, ester hydrolysis
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60 °C)5-20%Ester hydrolysis
Oxidation 3-6% H₂O₂, room temperature5-20%Aromatic ring oxidation
Thermal 80 °C (solid-state and solution)5-20%General decomposition, decarboxylation
Photolytic ICH Q1B conditions (1.2 million lux hours visible, 200 watt hours/m² UV)5-20%Photodegradation, ring cleavage

Data compiled from standard ICH guidelines and common practices.

Table 2: Long-Term Stability Storage Conditions (ICH Q1A R2).

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. These are standard conditions for regulatory stability studies and provide a framework for research storage.

Experimental Protocols

Protocol: Forced Degradation Study for a Phenoxyacetic Acid Derivative

This protocol is designed to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the phenoxyacetic acid derivative in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Control Sample: Dilute the stock solution with the solvent to the target analytical concentration (e.g., 0.1 mg/mL). This is your time-zero, unstressed sample.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat the mixture in a controlled temperature bath (e.g., 60 °C).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat the mixture in a controlled temperature bath.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Transfer an aliquot of the stock solution into a vial and heat in an oven at 80 °C. Also, place the solid compound in a separate vial under the same conditions.

    • Photolytic Degradation: Expose the stock solution and the solid compound to a calibrated light source as per ICH Q1B guidelines. Run a dark control in parallel, wrapped in aluminum foil.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at appropriate time points (e.g., 2, 8, 24, 48 hours).

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to the target analytical concentration using the mobile phase of your analytical method.

    • Analyze all stressed samples, along with the unstressed control, by a validated stability-indicating HPLC method, preferably with both UV and MS detectors to aid in the identification of degradants.

Visualizations

G parent Phenoxyacetic Acid Derivative hydrolysis Hydrolysis (Acid/Base/Moisture) parent->hydrolysis oxidation Oxidation (Air, Peroxides) parent->oxidation photo Photodegradation (UV/Visible Light) parent->photo prod1 Phenol + Glycolic Acid Derivatives (Ether Cleavage) hydrolysis->prod1 prod4 Carboxylic Acid + Alcohol (Ester Hydrolysis) hydrolysis->prod4 prod2 Hydroxylated Aromatic Species oxidation->prod2 prod3 Ring-Opened Products photo->prod3 prod2->prod3 Further Oxidation

Caption: Primary degradation pathways for phenoxyacetic acid derivatives.

G start Start: Stability Assessment prep Prepare Stock Solution (e.g., 1 mg/mL) start->prep stress Expose Aliquots to Stress (Heat, pH, Light, Oxidant) prep->stress sample Sample at Time Points (e.g., 0, 2, 8, 24h) stress->sample neutralize Neutralize/Dilute Samples sample->neutralize hplc Analyze via Stability- Indicating HPLC-UV/MS neutralize->hplc data Evaluate Data: % Degradation, Peak Purity hplc->data end End: Identify Degradants & Pathways data->end

Caption: Experimental workflow for a forced degradation study.

G issue Inconsistent Assay Results? fresh_sol Prepare Fresh Stock Solution issue->fresh_sol Yes end_no_other Investigate Other Assay Parameters (e.g., Matrix Effects) issue->end_no_other No compare Compare Old vs. New Solution fresh_sol->compare resolved Issue Resolved? (Stock Degradation) compare->resolved hplc_solid Analyze Solid Material (HPLC/LC-MS) resolved->hplc_solid No end_yes Action: Use Fresh Stock & Review Storage resolved->end_yes Yes pure Solid Material Pure? hplc_solid->pure end_no_solid Action: Discard Solid Batch pure->end_no_solid No pure->end_no_other Yes

Caption: Troubleshooting inconsistent biological assay results.

Technical Support Center: Method Refinement for Consistent Results in Biological Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their biological screening assays.

General Assay Troubleshooting

This section addresses common issues applicable to a wide range of biological screening assays.

Question: My assay results show high variability between replicate wells. What are the potential causes and solutions?

Answer: High variability in replicate wells is a frequent issue that can obscure genuine hits and lead to unreliable data. The most common causes include pipetting errors, inconsistent cell seeding, and temperature gradients across the assay plate.

Troubleshooting Steps:

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of variability.[1] Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. When dispensing cells or reagents, mix the source solution gently but thoroughly to ensure a homogenous suspension.[1]

  • Cell Seeding: Uneven cell distribution can lead to significant differences in signal between wells. After seeding, allow the plate to rest at room temperature for a period before incubation to allow for even cell settling.[2]

  • Temperature and Evaporation: Temperature gradients across the incubator can cause variations in cell growth and enzyme kinetics. Evaporation, particularly in the outer wells of a microplate (the "edge effect"), can concentrate reagents and affect results.[3] To mitigate this, use a humidified incubator, seal plates with breathable membranes or low-evaporation lids, and consider leaving the outer wells empty or filling them with sterile liquid to act as a buffer.[3]

  • Reagent Preparation: Ensure all reagents are fully dissolved and mixed before use. Prepare master mixes for reagents to be added to multiple wells to minimize well-to-well variation.

Question: I am observing a high background signal in my assay. How can I reduce it?

Answer: High background can mask the true signal from your assay, reducing its dynamic range and sensitivity. Common causes include non-specific binding, contaminated reagents, and issues with the detection instrument.

Troubleshooting Steps:

  • Blocking: Insufficient blocking of non-specific binding sites on the microplate is a common cause of high background. Optimize the blocking buffer concentration and incubation time. Common blocking agents include Bovine Serum Albumin (BSA) or casein.

  • Washing Steps: Inadequate washing can leave behind unbound reagents that contribute to background signal. Increase the number and vigor of wash steps.

  • Reagent Contamination: Reagents can become contaminated with fluorescent or enzymatic impurities. Use high-quality, fresh reagents and filter-sterilize buffers.

  • Autofluorescence: Test compounds or biological materials may be inherently fluorescent at the assay wavelengths. Screen for autofluorescence of your compounds at the excitation and emission wavelengths used in your assay.[4]

  • Plate Reader Settings: Ensure the plate reader settings, such as gain and integration time, are optimized for your assay to maximize the signal-to-noise ratio.

Question: What is the "edge effect" and how can I minimize it?

Answer: The edge effect refers to the phenomenon where the wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation.[5][6] This can lead to systematic errors in your data.

Mitigation Strategies:

  • Humidification: Use a humidified incubator and ensure the water pan is kept full.

  • Plate Sealing: Use low-evaporation lids, adhesive plate seals, or breathable membranes to minimize fluid loss.[5][6]

  • Outer Well Buffer: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water, media, or buffer to create a moisture barrier.[3]

  • Reduced Incubation Time: If possible, shorten the assay incubation time to reduce the opportunity for evaporation.[6]

  • Randomization: Randomize the placement of samples and controls across the plate to minimize the impact of any systematic spatial effects.[7]

Assay-Specific Troubleshooting & Protocols

This section provides detailed protocols and troubleshooting for specific, commonly used biological screening assays.

Fluorescence Polarization (FP) Assay

Question: My fluorescence polarization assay shows a low signal window or no change in polarization upon binding. What should I check?

Answer: A small or absent change in fluorescence polarization (FP) upon binding of a fluorescently labeled tracer to its target can be due to several factors related to the tracer, the binding partners, or the assay conditions.

Troubleshooting Steps:

  • Tracer Design: The fluorophore should be rigidly attached to the small molecule ligand. A long, flexible linker can allow the fluorophore to rotate freely even when the ligand is bound to the larger protein, resulting in a minimal change in polarization.[8]

  • Molecular Size Difference: The change in polarization is dependent on the difference in the rate of rotation between the free and bound tracer. The assay works best when there is a significant difference in molecular weight between the small fluorescent ligand and the larger binding partner.[2]

  • Tracer Concentration: The concentration of the fluorescent tracer should be optimized. It should be low enough to be sensitive to binding events but high enough to provide a robust signal above background.

  • Binding Affinity: If the binding affinity between the ligand and the target is very weak, a significant portion of the tracer will remain unbound, resulting in a small change in polarization.

  • Instrument Settings: Ensure the plate reader is correctly calibrated and the G-factor is accurately determined.[3]

Experimental Protocol: Fluorescence Polarization Assay

This protocol provides a general framework for a competitive FP binding assay.

Materials:

  • Fluorescently labeled tracer (ligand)

  • Target protein

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-binding microplates (384- or 96-well)

  • Fluorescence polarization plate reader

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent tracer in assay buffer.

    • Prepare a stock solution of the target protein in assay buffer.

    • Prepare serial dilutions of the unlabeled competitor compound in assay buffer.

  • Assay Setup:

    • Add a fixed concentration of the fluorescent tracer to all wells.

    • Add varying concentrations of the unlabeled competitor compound to the appropriate wells.

    • Initiate the binding reaction by adding a fixed concentration of the target protein to all wells except the "no protein" controls.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium. The incubation time should be optimized for each specific binding pair.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis:

  • The polarization values are typically plotted against the logarithm of the competitor concentration.

  • The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the competitor that displaces 50% of the bound tracer.

Parameter Description Typical Value
Tracer Concentration Concentration of the fluorescently labeled ligand.1 - 10 nM
Protein Concentration Concentration of the target protein.Should be at or below the Kd of the tracer-protein interaction.
Incubation Time Time to reach binding equilibrium.30 - 120 minutes
Temperature Assay temperature.Room Temperature (20-25°C)
Luciferase Reporter Assay

Question: I am seeing a weak or no signal in my luciferase reporter assay. What are the possible reasons?

Answer: A weak or absent signal in a luciferase assay can stem from issues with transfection, cell health, reagent quality, or the reporter construct itself.

Troubleshooting Steps:

  • Transfection Efficiency: Low transfection efficiency is a common cause of weak signal. Optimize the DNA-to-transfection reagent ratio and ensure the plasmid DNA is of high quality (e.g., endotoxin-free).[1]

  • Promoter Strength: The promoter driving the luciferase expression may be weak. If possible, consider using a stronger constitutive promoter for initial optimization.[1][5]

  • Cell Health: Ensure cells are healthy and not overgrown at the time of transfection and lysis.

  • Reagent Quality: Luciferase reagents, particularly the luciferin substrate, can degrade over time. Use freshly prepared reagents and protect them from light.[5]

  • Lysis Efficiency: Incomplete cell lysis will result in a lower yield of luciferase enzyme. Ensure the lysis buffer is compatible with your cell type and that the lysis protocol is followed correctly.

Experimental Protocol: Dual-Luciferase® Reporter Assay

This protocol outlines the general steps for a dual-luciferase assay to normalize for transfection efficiency.

Materials:

  • Experimental reporter vector (e.g., Firefly luciferase downstream of a promoter of interest)

  • Control reporter vector (e.g., Renilla luciferase driven by a constitutive promoter)

  • Mammalian cell line

  • Cell culture medium and supplements

  • Transfection reagent

  • Dual-Luciferase® Assay System (or equivalent)

  • White, opaque microplates

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells into a white, opaque 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Prepare a mixture of the experimental reporter plasmid and the control reporter plasmid.

    • Mix the plasmids with the transfection reagent according to the manufacturer's instructions.

    • Add the transfection complex to the cells and incubate for 24-48 hours.

  • Cell Lysis:

    • Remove the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement:

    • Add Luciferase Assay Reagent II (Firefly luciferase substrate) to each well and measure the luminescence (Signal A).

    • Add Stop & Glo® Reagent (quenches Firefly luciferase and contains Renilla luciferase substrate) to each well and measure the luminescence again (Signal B).

Data Analysis:

  • Calculate the ratio of Firefly luciferase activity (Signal A) to Renilla luciferase activity (Signal B) for each well.

  • This ratio normalizes for differences in transfection efficiency and cell number.

Parameter Description Typical Value
Cell Density Number of cells seeded per well.10,000 - 50,000 cells/well (96-well plate)
DNA Amount Total amount of plasmid DNA per well.100 - 200 ng
Reporter Ratio Ratio of experimental to control plasmid.10:1 to 100:1
Incubation Time Post-transfection incubation period.24 - 48 hours
AlphaScreen Assay

Question: My AlphaScreen assay has a low signal-to-background ratio. What are the common causes and how can I improve it?

Answer: A low signal-to-background ratio in an AlphaScreen assay can be caused by a variety of factors, including issues with the beads, buffer components, or the biological interaction being studied.

Troubleshooting Steps:

  • Bead Handling: AlphaScreen beads are light-sensitive. Always handle them in subdued light. Ensure they are well-suspended before use.

  • Buffer Composition: Certain buffer components can interfere with the AlphaScreen signal. For example, biotin in cell culture media can interfere with streptavidin-coated donor beads.[4] Avoid using buffers containing quenching agents like sodium azide.

  • Hook Effect: At very high concentrations of the analyte, the signal may decrease. This "hook effect" occurs when excess analyte saturates both the donor and acceptor beads, preventing them from coming into proximity. Optimize the concentrations of your binding partners to avoid this.

  • Non-specific Binding: High background can result from non-specific binding of the beads. Include a suitable blocking agent, such as BSA, in your assay buffer.

  • Plate Choice: Use opaque white microplates, preferably those specifically designed for luminescent assays, to minimize crosstalk between wells.

Experimental Protocol: AlphaLISA® SureFire® Ultra™ Assay

This protocol provides a general workflow for detecting a phosphorylated protein in cell lysates.

Materials:

  • AlphaLISA® SureFire® Ultra™ kit for the target of interest

  • Cells cultured in 96- or 384-well plates

  • Agonists/antagonists for cell stimulation

  • Plate shaker

  • AlphaScreen-compatible plate reader

Methodology:

  • Cell Seeding and Stimulation:

    • Seed cells into a microplate and culture overnight.

    • Treat cells with compounds (agonists or inhibitors) to modulate the phosphorylation of the target protein.[5]

  • Cell Lysis:

    • Remove the cell culture medium.

    • Add 1X Lysis Buffer to each well and shake for 10 minutes at room temperature.[5]

  • Assay Reaction:

    • Transfer a small volume of the cell lysate to a 384-well white OptiPlate™.

    • Add the Acceptor Mix (containing the CaptSure™-tagged antibody and acceptor beads) to the lysates and incubate for 1 hour at room temperature.

    • Add the Donor Mix (containing the biotinylated antibody and streptavidin-coated donor beads) under subdued light and incubate for another hour at room temperature in the dark.

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

  • The AlphaScreen signal is proportional to the amount of the phosphorylated target protein in the cell lysate.

  • Data is often presented as a fold-change over an unstimulated control.

Parameter Description Typical Value (384-well)
Cell Seeding Density Number of cells per well.10,000 - 20,000 cells/well
Lysis Buffer Volume Volume of lysis buffer per well.20 - 25 µL
Lysate Transfer Volume Volume of lysate for the assay.10 µL
Incubation Times Incubation with acceptor and donor mixes.1 hour each

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate common signaling pathways investigated in biological screening and a general experimental workflow.

G cluster_0 GPCR Signaling Cascade Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Target_Protein Target Protein PKA->Target_Protein Phosphorylation Cellular_Response Cellular Response Target_Protein->Cellular_Response

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

G cluster_1 Intrinsic Apoptosis Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA Damage) Bcl2_Family Bcl-2 Family Proteins (Bax/Bak) Apoptotic_Stimulus->Bcl2_Family Activation Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Pore formation Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binding Apoptosome Apoptosome Apaf1->Apoptosome Assembly Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: An overview of the intrinsic (mitochondrial) apoptosis signaling pathway.

G cluster_2 High-Throughput Screening Workflow Assay_Development Assay Development & Optimization Compound_Plating Compound Library Plating Assay_Development->Compound_Plating Assay_Execution HTS Assay Execution Compound_Plating->Assay_Execution Data_Acquisition Data Acquisition (Plate Reader) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (Hit Identification) Data_Acquisition->Data_Analysis Hit_Confirmation Hit Confirmation & Validation Data_Analysis->Hit_Confirmation Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization

Caption: A typical workflow for a high-throughput screening (HTS) campaign.

References

Technical Support Center: Overcoming Poor Cell Permeability of Phenoxyacetic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of phenoxyacetic acid compounds.

Frequently Asked Questions (FAQs)

Q1: My phenoxyacetic acid compound shows low permeability in a Caco-2 assay. What are the potential reasons?

A1: Several factors can contribute to the low permeability of phenoxyacetic acid compounds in Caco-2 assays:

  • High Polarity: The carboxylic acid group is ionized at physiological pH, increasing the compound's polarity and hindering its ability to passively diffuse across the lipophilic cell membrane.

  • Active Efflux: Phenoxyacetic acid derivatives can be substrates for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell, reducing net absorption. An efflux ratio (PappB-A / PappA-B) greater than 2 in a bidirectional Caco-2 assay suggests the involvement of active efflux.

  • Low Lipophilicity: While excessive lipophilicity can also be detrimental, a certain degree is necessary for membrane partitioning. The overall lipophilicity of your specific phenoxyacetic acid derivative might be too low for efficient passive diffusion.

  • Metabolism: The compound may be metabolized by enzymes present in the Caco-2 cells, leading to a lower concentration of the intact compound available for transport.

  • Poor Aqueous Solubility: Although generally not the primary issue for acidic compounds, poor solubility in the assay buffer can limit the concentration gradient available to drive transport.

Q2: How does chlorination of the phenoxy ring affect the cell permeability of phenoxyacetic acids?

A2: Studies have shown that chlorination of the phenoxy ring generally increases the lipophilicity of phenoxyacetic acid derivatives. This increased lipophilicity can lead to enhanced uptake by Caco-2 cells. Research indicates that the uptake of phenoxyacetic acid and its chlorinated analogs (4-chlorophenoxyacetic acid, 2,4-dichlorophenoxyacetic acid, and 2,4,5-trichlorophenoxyacetic acid) is mediated by monocarboxylic acid transporters (MCTs).[1] The increased lipophilicity from chlorine substitution appears to enhance the interaction with and transport by these MCTs.[1]

Q3: What is the role of Monocarboxylic Acid Transporters (MCTs) in the uptake of phenoxyacetic acid compounds?

A3: Monocarboxylic acid transporters are a family of proton-linked plasma membrane transporters that facilitate the transport of molecules with a single carboxylate group, such as lactate and pyruvate, across biological membranes.[2] Research has demonstrated that the uptake of phenoxyacetic acid and its derivatives into Caco-2 cells is mediated, at least in part, by these MCTs.[1] This is a carrier-mediated process, which can be saturated at higher compound concentrations. The transport is also pH-dependent, with greater uptake observed at a more acidic apical pH (e.g., pH 6.0), which favors the proton-coupled transport mechanism of MCTs.[1] The involvement of MCTs suggests that strategies to enhance interaction with these transporters could be a viable approach to improve permeability.[3][4][5][6]

Q4: What are the primary strategies to improve the cell permeability of my phenoxyacetic acid compound?

A4: The main strategies to enhance the cell permeability of phenoxyacetic acid compounds include:

  • Prodrug Approach: Masking the polar carboxylic acid group by converting it into a more lipophilic ester is a common and effective strategy.[7][8][9] The ester prodrug can more easily cross the cell membrane and is subsequently hydrolyzed by intracellular esterases to release the active parent drug.

  • Nanoparticle-Based Delivery Systems: Encapsulating the phenoxyacetic acid compound within polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve permeability.[10] Nanoparticles can protect the drug from efflux and can be taken up by cells through endocytosis.

  • Formulation with Permeability Enhancers: Incorporating permeability enhancers into the formulation can transiently open the tight junctions between cells or fluidize the cell membrane, allowing for increased paracellular or transcellular transport.

  • Structural Modification: Medicinal chemistry approaches can be used to modify the structure of the phenoxyacetic acid derivative to optimize its physicochemical properties for better permeability, such as by altering lipophilicity and hydrogen bonding potential.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (PappA-B) in Caco-2 Assay

Possible Cause Troubleshooting Step Rationale
High Polarity of Carboxylic Acid Synthesize an ester prodrug (e.g., ethyl ester) of your compound.Masking the polar carboxylic acid group increases lipophilicity, favoring passive diffusion across the cell membrane. The ester can be cleaved intracellularly to release the active acid.[7][8][9]
Active Efflux Perform a bidirectional Caco-2 assay to determine the efflux ratio. If the ratio is >2, co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp).A high efflux ratio confirms that the compound is a substrate for efflux transporters. Inhibition of these transporters should increase the net apical-to-basolateral transport.
Low Lipophilicity Consider structural modifications to increase lipophilicity, such as adding non-polar functional groups to the phenoxy ring.Increased lipophilicity can enhance partitioning into the cell membrane. However, this needs to be balanced to avoid excessively high lipophilicity, which can lead to poor aqueous solubility and membrane retention.
Poor Monolayer Integrity Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. Include a low permeability marker (e.g., Lucifer Yellow) in your assay.Low TEER values or high leakage of the low permeability marker indicate a compromised cell monolayer, which can lead to inaccurate permeability measurements.
Compound Instability/Metabolism Analyze the compound concentration in both the donor and receiver compartments at the end of the assay to calculate mass balance. Perform metabolic stability assays using Caco-2 cell homogenates.Poor mass balance can indicate compound degradation or accumulation within the cells. Identifying metabolic instability can guide further compound design.

Issue 2: High Efflux Ratio in Bidirectional Caco-2 Assay

Possible Cause Troubleshooting Step Rationale
Substrate for P-gp or BCRP Co-incubate with specific inhibitors for P-gp (e.g., verapamil) and BCRP (e.g., Ko143).A significant reduction in the efflux ratio in the presence of a specific inhibitor will identify the transporter responsible for the efflux.
pH-Dependent "Pseudoefflux" For ionizable compounds, consider the pH of the apical and basolateral compartments. The pH gradient can influence the ionization state and apparent permeability.A higher pH in the basolateral compartment can trap the deprotonated (more polar) form of the acidic compound, potentially leading to an artificially high efflux ratio that is not transporter-mediated.[11]
Saturation of Efflux Transporters Test a range of compound concentrations in the bidirectional assay.If the efflux is carrier-mediated, it should be saturable. At higher concentrations, the efflux ratio may decrease as the transporters become saturated.
Formulation Strategy Encapsulate the compound in PLGA nanoparticles.Nanoparticles can be taken up by endocytosis, bypassing efflux transporters, and thus reducing the impact of active efflux on net permeability.[10]

Data Presentation

Table 1: Caco-2 Permeability of Phenoxyacetic Acid and its Chlorinated Derivatives

CompoundApparent Permeability (PappA-B) at pH 6.0 (10-6 cm/s)n-Octanol/Water Partition Coefficient (Log P)
Phenoxyacetic Acid (PA)0.8 ± 0.11.34
4-Chlorophenoxyacetic Acid (4-CPA)2.5 ± 0.31.95
2,4-Dichlorophenoxyacetic Acid (2,4-D)5.6 ± 0.72.81
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)12.3 ± 1.53.53
Data adapted from a study on the uptake of phenoxyacetic acid derivatives in Caco-2 cells.[1] The increasing Papp values correlate with increasing lipophilicity (Log P).

Table 2: Hypothetical Permeability Enhancement of a Phenoxyacetic Acid Derivative

CompoundAssayApparent Permeability (Papp) (10-6 cm/s)Fold Improvement
Phenoxyacetic Acid DerivativePAMPA0.5-
Ethyl Ester Prodrug of DerivativePAMPA5.010
PLGA Nanoparticle FormulationCaco-23.06
This table presents hypothetical data to illustrate the potential fold-improvement in permeability that can be achieved with prodrug and nanoparticle strategies, based on principles from the literature.

Experimental Protocols

Protocol 1: Synthesis of an Ethyl Ester Prodrug of 2-Phenoxyacetic Acid

Materials:

  • 2-Phenoxyacetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Organic solvents (e.g., diethyl ether)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-phenoxyacetic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with 5% sodium bicarbonate solution to remove any unreacted acid, followed by washing with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude ethyl 2-phenoxyacetate.

  • Purify the product by column chromatography or distillation if necessary.

Protocol 2: Preparation of Phenoxyacetic Acid-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Phenoxyacetic acid derivative

  • Dichloromethane (DCM) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 2% w/v)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve a specific amount of PLGA and the phenoxyacetic acid derivative in the organic solvent (e.g., DCM) to form the organic phase.[12]

  • Add the organic phase dropwise to the aqueous PVA solution while sonicating on an ice bath. This will form an oil-in-water (o/w) emulsion.[13]

  • Continue to stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent.[12]

  • Once the solvent has evaporated, the nanoparticles will have formed.

  • Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for 20-30 minutes.

  • Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • The purified nanoparticles can be resuspended in an appropriate buffer for permeability studies or lyophilized for long-term storage.

Protocol 3: Caco-2 Permeability Assay for a Phenoxyacetic Acid Derivative

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH adjusted)

  • Test compound (phenoxyacetic acid derivative) and control compounds (high and low permeability markers)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer.

  • Monolayer Integrity Check: Prior to the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS at 37°C).

  • Apical to Basolateral (A-B) Transport:

    • Add the transport buffer containing the test compound to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C for a defined period (e.g., 2 hours) with gentle shaking.

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Basolateral to Apical (B-A) Transport (for efflux determination):

    • Add the transport buffer containing the test compound to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Follow the same incubation and sampling procedure as for A-B transport.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport

    • A is the surface area of the membrane

    • C0 is the initial concentration of the drug in the donor compartment. Calculate the efflux ratio (ER) as PappB-A / PappA-B.

Visualizations

G cluster_strategies Strategies to Overcome Poor Permeability cluster_assays Permeability Assessment Prodrug Prodrug Synthesis (Esterification) Caco2 Caco-2 Assay (Passive & Active Transport) Prodrug->Caco2 Nanoparticle Nanoparticle Formulation (PLGA) Nanoparticle->Caco2 Formulation Formulation with Permeability Enhancers Formulation->Caco2 PAMPA PAMPA Assay (Passive Diffusion) PAMPA->Caco2 Initial Screening ImprovedPermeability ImprovedPermeability Caco2->ImprovedPermeability Improved Permeability PoorPermeability Poorly Permeable Phenoxyacetic Acid PoorPermeability->Prodrug PoorPermeability->Nanoparticle PoorPermeability->Formulation PoorPermeability->PAMPA G cluster_troubleshooting Troubleshooting Low Caco-2 Permeability Start Low Papp (A-B) Observed CheckEfflux Perform Bidirectional Assay (Calculate Efflux Ratio) Start->CheckEfflux CheckIntegrity Verify Monolayer Integrity (TEER, Lucifer Yellow) Start->CheckIntegrity HighEfflux Efflux Ratio > 2? CheckEfflux->HighEfflux EffluxStrategy Use Efflux Inhibitors or Nanoparticle Formulation HighEfflux->EffluxStrategy Yes LowEfflux Efflux Ratio < 2 HighEfflux->LowEfflux No End Re-evaluate Permeability EffluxStrategy->End ProdrugStrategy Synthesize Ester Prodrug to Increase Lipophilicity LowEfflux->ProdrugStrategy ProdrugStrategy->End G cluster_pathway Phenoxyacetic Acid Transport Pathway Extracellular Extracellular Space (Apical Side, pH 6.0) Phenoxyacetic Acid (PAA-H) MCT MCT Extracellular->MCT H+ symport CellMembrane Cell Membrane Intracellular Intracellular Space (pH ~7.2) PAA- Efflux Efflux Pump (e.g., P-gp) Intracellular->Efflux MCT->Intracellular Efflux->Extracellular ATP-dependent

References

Technical Support Center: Optimizing Catalyst Selection for Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing catalyst selection in derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during chemical derivatization for chromatographic analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during derivatization reactions, presented in a question-and-answer format to help you quickly identify and resolve common problems.

Q1: My derivatization reaction has a low or no yield. What are the common causes and how can I fix this?

A1: Low or no yield is a frequent issue in derivatization. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

  • Moisture Contamination: Many derivatization reagents, especially silylating agents, are highly sensitive to moisture. Water in your sample, solvents, or glassware can react with and consume the reagent, preventing the derivatization of your analyte.

    • Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). For silylation reactions, it is crucial to work under anhydrous conditions.[1][2]

  • Suboptimal Reaction Conditions: The temperature and reaction time are critical parameters. An insufficient temperature may lead to a slow or incomplete reaction, while excessive heat can cause degradation of the analyte or the derivative.

    • Solution: Optimize the reaction temperature and time. A good starting point for many silylation reactions is 60-70°C for 30-60 minutes.[3] For challenging derivatizations, a time-course study can help determine the optimal reaction duration.

  • Incorrect Reagent or Catalyst Amount: An insufficient amount of derivatizing reagent or catalyst will result in an incomplete reaction.

    • Solution: Use a molar excess of the derivatizing reagent. The addition of a catalyst, such as Trimethylchlorosilane (TMCS) in silylation reactions, can significantly increase the reactivity of the silylating agent, especially for hindered functional groups.[3]

  • Poor Reagent Quality: Derivatization reagents can degrade over time, especially if not stored properly.

    • Solution: Use fresh, high-quality reagents and store them according to the manufacturer's instructions, typically in a desiccator or under an inert atmosphere.

  • Sample Matrix Effects: Components in a complex sample matrix can interfere with the derivatization reaction.

    • Solution: A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances.

Q2: I'm observing peak tailing for my derivatized analyte in the chromatogram. What is the cause and how can it be resolved?

A2: Peak tailing is often an indication of active sites in the gas chromatography (GC) system that interact with the analyte.

  • Incomplete Derivatization: If the analyte is not fully derivatized, polar functional groups (e.g., -OH, -NH, -COOH) can interact with the GC column, causing peak tailing.

    • Solution: Re-optimize your derivatization conditions (reagent concentration, temperature, and time) to ensure the reaction goes to completion.

  • Active Sites in the GC System: The injector liner, column, or even the detector can have active sites that lead to analyte adsorption.

    • Solution: Use a deactivated inlet liner and septum. Regularly condition your GC column according to the manufacturer's instructions. If the problem persists, trimming a small portion from the front of the column can sometimes resolve the issue.

Q3: My chromatogram shows multiple peaks for a single analyte after derivatization. What could be the reason?

A3: The presence of multiple peaks for a single compound can arise from several sources.

  • Formation of Isomers: Some derivatization procedures can lead to the formation of different isomers of the derivatized analyte.

  • Incomplete Derivatization of Multifunctional Compounds: If your analyte has multiple functional groups, you may be observing a mixture of partially and fully derivatized products.

    • Solution: Adjust reaction conditions, such as increasing the reagent concentration or reaction time, to favor the formation of a single, fully derivatized product.

  • Side Reactions: The derivatization reagent may react with other components in the sample matrix or with the solvent, leading to the formation of byproducts that appear as extra peaks.

    • Solution: Use high-purity reagents and solvents. A post-derivatization cleanup step may be necessary to remove byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of derivatization reactions and their catalysts?

A1: The three most common derivatization techniques in chromatography are silylation, acylation, and alkylation/esterification.

  • Silylation: Replaces active hydrogens on polar functional groups with a trimethylsilyl (TMS) or other silyl group.

    • Common Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane).

    • Common Catalysts: TMCS is often used as a catalyst to increase the reactivity of other silylating agents.[3] Pyridine can also act as a catalyst.

  • Acylation: Introduces an acyl group into molecules containing -OH, -NH, and -SH groups.

    • Common Reagents: Acetic anhydride, Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA).

    • Common Catalysts: Pyridine, 4-Dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst and is significantly more effective than pyridine.[4]

  • Alkylation/Esterification: Replaces active hydrogens with an alkyl group or converts carboxylic acids to esters.

    • Common Reagents: Alkyl halides, Diazomethane, BF3-Methanol.

    • Common Catalysts: Boron trifluoride (BF3) and sulfuric acid are common catalysts for esterification. BF3 is generally considered a more efficient catalyst than sulfuric acid for this purpose.

Q2: How do I choose the right catalyst for my derivatization reaction?

A2: The choice of catalyst depends on several factors, including the type of derivatization reaction, the nature of the analyte, and the desired reaction conditions. The workflow diagram below provides a general guide for catalyst selection.

Q3: How can I improve the stability of my derivatized sample?

A3: The stability of derivatized samples can be a concern, especially for silyl derivatives which are susceptible to hydrolysis.

  • Work in Anhydrous Conditions: As mentioned earlier, moisture is a primary cause of derivative degradation.

  • Prompt Analysis: Analyze derivatized samples as soon as possible. If storage is necessary, keep them in a tightly sealed vial at low temperatures (e.g., -20°C).

  • Choose a More Stable Derivative: For some applications, forming a more stable derivative, such as a tert-butyldimethylsilyl (t-BDMS) ether instead of a TMS ether, can be advantageous due to its greater hydrolytic stability.

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data on the performance of different catalysts in various derivatization reactions.

Table 1: Comparison of Catalysts for Fatty Acid Methyl Ester (FAME) Production

Catalyst TypeCatalystReaction ConditionsYield (%)Reference
Homogeneous BaseNaOH60°C, 1h, 1% w/w catalyst>98[5]
Homogeneous BaseKOH65°C, 1.5h, 1% w/w catalyst96-98[5]
Homogeneous AcidH₂SO₄60°C, 96h, 5% w/w catalyst99[6]
Homogeneous AcidBF₃-Methanol100°C, 10 minQuantitative[2][7]
Heterogeneous AcidSulfonated Biochar80°C, 5h, 4% w/w catalyst96.28

Table 2: Comparison of Silylating Reagents for Derivatization

ReagentAnalyte ClassKey AdvantagesReported Yield/EfficiencyReference
BSTFA + 1% TMCSGeneral purpose (alcohols, phenols, carboxylic acids, amines)Strong silylating agent, enhanced reactivity with TMCS.For fatty acids, recoveries are reported to be between 82% and 111%. For some estrogenic compounds, complete derivatization is achieved at 75°C.[3]
MSTFASteroids, Amino AcidsHighly volatile and potent, ideal for trace analysis.Often preferred for steroids due to high reactivity.[1]
MTBSTFAAmino Acids, PhenolsForms more stable t-BDMS derivatives, less moisture-sensitive.Provides more stable derivatives compared to BSTFA.[3]

Table 3: Comparison of Acylation Catalysts

CatalystAcylating AgentSubstrateYield (%)Key ObservationsReference
DMAPAcetic AnhydrideInert Alcohols>88Significantly more effective than pyridine, often by a factor of 10⁴.[4]
PyridineAcetic AnhydrideAlcoholsVariableActs as both a catalyst and a base.[7]
DMAP·HClAcetic AnhydrideInert Alcohols>88Recyclable catalyst, effective under base-free conditions.

Experimental Protocols

This section provides detailed methodologies for key derivatization reactions.

Protocol 1: Silylation of Steroids for GC-MS Analysis

This protocol is suitable for the analysis of steroids such as testosterone and estradiol.[3]

  • Sample Preparation: Evaporate the sample extract containing the steroids to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 50 µL of a silylation reagent such as BSTFA or MSTFA.

    • Add an internal standard if required.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes.

  • GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Acylation of Basic Drugs for GC-MS Analysis

This protocol is a general procedure for the derivatization of basic drugs containing primary or secondary amine groups using Pentafluoropropionic Anhydride (PFPA).[3]

  • Sample Preparation: Perform a liquid-liquid extraction of the sample under basic conditions into an organic solvent like ethyl acetate. Evaporate the organic extract to dryness.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Add 50 µL of PFPA.

    • Cap the vial and heat at 70°C for 20 minutes.

  • Evaporation and Reconstitution: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.

Protocol 3: Esterification of Fatty Acids with BF₃-Methanol for GC Analysis

This is a rapid and efficient method for converting fatty acids to their fatty acid methyl esters (FAMEs).[2][7]

  • Sample Preparation: Place approximately 10-20 mg of the lipid extract or oil into a screw-cap test tube.

  • Esterification:

    • Add 2 mL of 12-14% BF₃-methanol solution.

    • Tightly cap the tube and heat in an oven or heating block at 80-100°C for 10-60 minutes.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of water and 2 mL of hexane.

    • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

    • Allow the layers to separate.

  • Analysis: Carefully transfer the upper hexane layer to a clean vial for GC analysis.

Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow start Start: Identify Analyte and Functional Group(s) reaction_type Select Derivatization Type start->reaction_type silylation Silylation (-OH, -COOH, -NH, -SH) reaction_type->silylation Polar H acylation Acylation (-OH, -NH, -SH) reaction_type->acylation Polar H esterification Alkylation/Esterification (-COOH, phenols) reaction_type->esterification Acidic H silylation_catalyst Choose Silylating Reagent & Catalyst silylation->silylation_catalyst acylation_catalyst Choose Acylating Reagent & Catalyst acylation->acylation_catalyst esterification_catalyst Choose Esterification Reagent & Catalyst esterification->esterification_catalyst bstfa_mstfa BSTFA or MSTFA (General Purpose) silylation_catalyst->bstfa_mstfa Standard tmcs Add TMCS for hindered groups silylation_catalyst->tmcs Hindered anhydride Anhydride (e.g., Acetic) + Pyridine or DMAP acylation_catalyst->anhydride Standard bf3 BF3-Methanol (Rapid & Efficient) esterification_catalyst->bf3 Preferred h2so4 H2SO4-Methanol (Alternative) esterification_catalyst->h2so4 Alternative optimize Optimize Reaction Conditions (Temp, Time, Concentration) bstfa_mstfa->optimize tmcs->optimize dmap Use DMAP for higher reactivity anhydride->dmap dmap->optimize bf3->optimize h2so4->optimize end End: Successful Derivatization optimize->end

Caption: A workflow for selecting the appropriate catalyst for derivatization.

Troubleshooting Decision Tree for Low Derivatization Yield

Troubleshooting_Low_Yield start Problem: Low/No Derivatization Yield check_moisture Are all reagents, solvents, and glassware anhydrous? start->check_moisture dry_system Action: Dry glassware, use anhydrous reagents/solvents, run under inert atmosphere. check_moisture->dry_system No check_conditions Are reaction temperature and time optimized? check_moisture->check_conditions Yes dry_system->check_conditions success Yield Improved dry_system->success optimize_conditions Action: Increase temperature/time. Perform a time-course study. check_conditions->optimize_conditions No check_reagents Are reagents fresh and used in sufficient excess? check_conditions->check_reagents Yes optimize_conditions->check_reagents optimize_conditions->success replace_reagents Action: Use fresh reagents. Increase molar excess of derivatizing agent and catalyst. check_reagents->replace_reagents No check_matrix Is the sample matrix complex? check_reagents->check_matrix Yes replace_reagents->check_matrix replace_reagents->success cleanup_sample Action: Perform sample cleanup (e.g., SPE, LLE) before derivatization. check_matrix->cleanup_sample Yes fail Yield Still Low: Consider alternative derivatization chemistry. check_matrix->fail No cleanup_sample->success

Caption: A decision tree for troubleshooting low yield in derivatization reactions.

References

Validation & Comparative

Vanillin Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanillin, a naturally occurring phenolic aldehyde, has emerged as a versatile scaffold in medicinal chemistry. Its inherent biological activities and amenable chemical structure, featuring aldehyde, hydroxyl, and ether functional groups, make it an attractive starting point for the synthesis of novel therapeutic agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various vanillin-based compounds, focusing on their antimicrobial, anticancer, and antioxidant properties. The information is presented to facilitate the rational design of more potent and selective derivatives.

Antimicrobial Activity of Vanillin-Based Schiff Bases

Vanillin-derived Schiff bases are a prominent class of compounds exhibiting significant antimicrobial properties.[2][3] The imine or azomethine group (-CH=N-) is crucial for their biological activity. The SAR studies reveal that modifications on the amine substituent dramatically influence their efficacy.

Key SAR Insights for Antimicrobial Activity:
  • Substitution on the Aryl Ring: The nature and position of substituents on the aromatic ring of the amine moiety play a pivotal role. Electron-withdrawing groups, such as halogens or nitro groups, can enhance antibacterial activity. For instance, some studies have shown that Schiff bases with fluoro substituents exhibit significant activity.[2][4]

  • Heterocyclic Amines: Incorporation of heterocyclic rings, such as pyridine or thiazole, can lead to potent antimicrobial agents.[2]

  • Metal Complexation: Coordination of the Schiff base ligands with transition metals (e.g., Cu(II), Co(II), Ni(II)) often results in enhanced antimicrobial activity compared to the free ligands.[3][5] This is attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.

Comparative Antimicrobial Activity of Vanillin Schiff Bases
Compound IDSubstituent on AmineTarget OrganismActivity (Zone of Inhibition in mm)Reference
SB-1Unspecified aromatic amineESBL E. coli16.0[6]
SB-2Unspecified aromatic amineESBL E. coli16.5[6]
SB-3Unspecified aromatic amineESBL K. pneumoniae15.0[6]
SB-4Unspecified aromatic amineESBL E. coli16.6[6]
SB-5Unspecified aromatic amineESBL E. coli15.5[6]

ESBL: Extended-Spectrum Beta-Lactamase

Experimental Protocol: Disc Diffusion Method for Antibacterial Screening

The antibacterial efficacy of the synthesized vanillin Schiff bases is commonly evaluated using the disc diffusion method.[6]

  • Preparation of Inoculum: A suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the bacterial suspension.

  • Application of Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis Vanillin Vanillin Condensation Condensation Reaction Vanillin->Condensation Amine Aromatic/Heterocyclic Amine Amine->Condensation Schiff_Base Vanillin Schiff Base Condensation->Schiff_Base Screening Antimicrobial Screening (Disc Diffusion) Schiff_Base->Screening cluster_evaluation cluster_evaluation Schiff_Base->cluster_evaluation MIC Determination of MIC Screening->MIC SAR Structure-Activity Relationship Analysis MIC->SAR cluster_sar cluster_sar cluster_evaluation->cluster_sar

General workflow for synthesis and evaluation of vanillin Schiff bases.

Anticancer Activity of Vanillin Derivatives

Vanillin and its derivatives have demonstrated promising anticancer activities against various cancer cell lines.[7][8] Modifications of the vanillin scaffold have led to the development of compounds with enhanced potency and selectivity.

Vanillin-Based Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system, are a well-known class of anticancer agents. Vanillin-based chalcones have shown significant cytotoxicity against several cancer cell lines.

  • SAR of Chalcones: The anticancer activity of vanillin-chalcones is influenced by the substituents on both the vanillin ring (Ring A) and the other aromatic ring (Ring B). The presence of electron-donating groups like hydroxyl and methoxy on the vanillin ring is often favorable. Substituents on Ring B, such as halogens or nitro groups, can modulate the activity.[9]

Vanillin-Substituted Heterocycles

The incorporation of heterocyclic moieties, such as indolin-2-one, has yielded potent and selective anticancer agents.[10]

Comparative Anticancer Activity of Vanillin Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
67gSchiff base-TMB hybridMCF-7 (Breast)2.28[1]
63Imidazophenanthrolinyl-methoxyphenolHCT116 (Colon)0.81[1]
5fChalconeMIA PaCa-2 (Pancreatic)5.4[9]
6jIndolin-2-oneMCF-7 (Breast)17.01[10]
13BischalconeP. falciparum Dd2 (Chloroquine-resistant)1.5[11]

TMB: Trimethoxybenzamide

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

anticancer_sar cluster_modifications Structural Modifications cluster_activity Anticancer Activity Vanillin_Core Vanillin Scaffold Schiff_Base Schiff Base Formation Vanillin_Core->Schiff_Base Chalcone Chalcone Formation Vanillin_Core->Chalcone Heterocycle Heterocycle Incorporation Vanillin_Core->Heterocycle Increased_Potency Increased Potency Schiff_Base->Increased_Potency Chalcone->Increased_Potency Improved_Selectivity Improved Selectivity Heterocycle->Improved_Selectivity Increased_Potency->Improved_Selectivity

SAR logic for enhancing anticancer activity of vanillin derivatives.

Antioxidant Activity of Vanillin and Its Derivatives

The phenolic hydroxyl group in vanillin is a key contributor to its antioxidant activity, acting as a hydrogen donor to scavenge free radicals.[12][13]

SAR for Antioxidant Activity:
  • Hydroxyl Group: The presence of the phenolic hydroxyl group is essential for antioxidant activity.

  • Electron-Donating Groups: The methoxy group at the ortho position to the hydroxyl group enhances the antioxidant activity by stabilizing the resulting phenoxy radical through resonance.[1]

  • Derivatization: Acetylation and reduction of the aldehyde group in vanillin have been shown to enhance its antioxidant activity.[1][12] For instance, a reduced derivative of vanillin showed better activity than the acetylated form.[1]

Comparative Antioxidant Activity
CompoundModificationAntioxidant Activity (IC50 in µg/mL)Standard (Vitamin C) IC50 (µg/mL)Reference
Vanillin-0.810.44[12][13]
J-1 (Reduced derivative)Reduction of aldehyde0.590.44[12][13]
E-1 (Acetylated derivative)Acetylation of hydroxyl0.630.44[12][13]
165f (N-benzylpyridinium analogue)Complex modification55.3% inhibition at 0.5 mg/mL-[1]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[12]

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

signaling_pathway cluster_ros Reactive Oxygen Species (ROS) cluster_antioxidant Vanillin Derivative (Antioxidant) cluster_scavenging Radical Scavenging ROS Free Radicals (e.g., DPPH) Scavenged_Radical Scavenged Radical ROS->Scavenged_Radical Vanillin_OH Vanillin Derivative Phenolic -OH Vanillin_OH:f0->Scavenged_Radical H• donation Vanillin_Radical Vanillin Phenoxy Radical (Stabilized) Vanillin_OH:f0->Vanillin_Radical

Mechanism of free radical scavenging by a vanillin derivative.

References

A Comparative Analysis of Vanillin Derivatives and Standard Antibiotics: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial efficacy of 2-(4-Formyl-3-methoxyphenoxy)acetic acid and its related compounds, juxtaposed with the performance of standard antibiotics. This analysis is supported by a compilation of experimental data from various studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

While direct comparative studies on the antimicrobial properties of this compound are limited, its structural relationship with vanillin and vanillic acid provides a strong basis for evaluating its potential as an antimicrobial agent. Vanillin, a well-known flavoring agent, and its oxidized form, vanillic acid, have demonstrated notable antibacterial activities against a range of pathogens, including multidrug-resistant strains. This guide, therefore, focuses on the efficacy of these vanillin derivatives as a proxy for understanding the potential of this compound and compares their performance with established antibiotics such as ampicillin and ciprofloxacin.

Quantitative Comparison of Antimicrobial Efficacy

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following tables summarize the reported MIC values for vanillin, vanillic acid, and standard antibiotics against two common pathogenic bacteria, Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium).

Table 1: Minimum Inhibitory Concentration (MIC) against Escherichia coli

CompoundStrainMIC (µg/mL)Reference
VanillinO157:H72000[1]
Vanillic AcidNot Specified900
AmpicillinNot Specified<8 - 4000[2]
CiprofloxacinAG1000.016
CiprofloxacinATCC 259220.015

Table 2: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

CompoundStrainMIC (µg/mL)Reference
VanillinATCC 43300 (MRSA)2500
Vanillic AcidNot Specified600
AmpicillinNot Specified0.6 - 1000[2]
CiprofloxacinMRSA 27212312.5
CiprofloxacinATCC 292130.5

Note: MIC values can vary between different bacterial strains and experimental conditions.

Experimental Protocols

The data presented in this guide are primarily derived from two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method and the Agar Well Diffusion Method. Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for the reproducibility and comparability of results.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound inoculate Inoculate microtiter plate wells with bacteria prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for visible growth (turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic

Workflow for MIC determination using the broth microdilution method.

Agar Well Diffusion Method

In this method, an agar plate is uniformly inoculated with the test microorganism. Wells are then punched into the agar, and a specific volume of the antimicrobial agent is added to each well. During incubation, the agent diffuses into the agar, creating a concentration gradient. The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition (the area around the well where bacterial growth is prevented).

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate Prepare agar plate inoculated with bacteria create_wells Create wells in the agar prep_plate->create_wells add_compound Add test compound to the wells create_wells->add_compound incubate Incubate at 37°C for 18-24 hours add_compound->incubate measure_zone Measure the diameter of the inhibition zone incubate->measure_zone interpret Correlate zone size to antimicrobial activity measure_zone->interpret

Workflow for the agar well diffusion method.

Mechanism of Action of Vanillin and its Derivatives

The primary antibacterial mechanism of vanillin and vanillic acid involves the disruption of the bacterial cell membrane. This initial damage triggers a cascade of events leading to the inhibition of essential cellular processes and ultimately, cell death. Transcriptome analysis has revealed that vanillin treatment significantly affects genes involved in cell membrane formation.[1][3][4]

The proposed signaling pathway for the antibacterial action of vanillin and its derivatives is as follows:

  • Membrane Interaction: The phenolic compounds interact with the lipid bilayer of the bacterial cell membrane, altering its fluidity and integrity.

  • Increased Permeability: This interaction leads to increased membrane permeability, causing the leakage of intracellular components such as ions (e.g., K+), nucleic acids, and proteins.[1][3]

  • Dissipation of Ion Gradients: The leakage of ions disrupts the electrochemical gradients across the membrane, including the proton motive force.

  • Inhibition of ATP Synthesis: The collapse of the proton motive force inhibits the activity of ATP synthase, leading to a significant decrease in intracellular ATP levels.[5]

  • Metabolic Disruption: The reduction in ATP, the cell's primary energy currency, disrupts essential metabolic pathways, including the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[3][4]

  • Inhibition of Cellular Processes: The lack of energy and essential components inhibits vital cellular processes such as DNA replication, protein synthesis, and cell division.

  • Cell Death: The cumulative effect of these disruptions leads to bacterial cell death.

Antibacterial_Mechanism cluster_membrane Cell Membrane Interaction cluster_disruption Membrane Disruption & Consequences cluster_metabolic Metabolic Inhibition cluster_cellular Cellular Inhibition & Death Vanillin Vanillin / Vanillic Acid Membrane Bacterial Cell Membrane Vanillin->Membrane Interaction Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeability->Leakage IonGradient Dissipation of Ion Gradients Leakage->IonGradient ATP_Inhibition Inhibition of ATP Synthesis IonGradient->ATP_Inhibition Metabolic_Disruption Disruption of TCA Cycle & Oxidative Phosphorylation ATP_Inhibition->Metabolic_Disruption Cellular_Inhibition Inhibition of DNA Replication & Protein Synthesis Metabolic_Disruption->Cellular_Inhibition Cell_Death Cell Death Cellular_Inhibition->Cell_Death

Proposed antibacterial mechanism of vanillin and its derivatives.

Conclusion

The available data suggest that vanillin and its derivatives, structurally related to this compound, possess significant antibacterial properties. While their efficacy, as indicated by MIC values, may not consistently surpass that of potent, broad-spectrum antibiotics like ciprofloxacin, they represent a promising avenue for the development of new antimicrobial agents. Their mechanism of action, centered on the disruption of the bacterial cell membrane, is a target that is potentially less prone to the development of resistance compared to the specific enzymatic targets of many conventional antibiotics. Further research into the antimicrobial activity of this compound and its derivatives is warranted to fully elucidate their therapeutic potential. The synthesis of novel compounds based on this scaffold could lead to the development of effective agents to combat the growing threat of antibiotic resistance.[6]

References

A Comparative Guide to the Synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid: A Novel Microwave-Assisted Route vs. Conventional Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A novel, efficient microwave-assisted synthetic route for 2-(4-Formyl-3-methoxyphenoxy)acetic acid has been validated, offering significant advantages over traditional methods in terms of reaction time and energy consumption. This guide provides a comprehensive comparison of the new microwave-assisted method with the established conventional synthesis, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Executive Summary

The synthesis of this compound, a key intermediate in the preparation of various biologically active compounds, has traditionally been accomplished via the Williamson ether synthesis under conventional heating. This established method, while reliable, often requires prolonged reaction times. The newly validated microwave-assisted route leverages the principles of green chemistry to dramatically accelerate the synthesis, offering a compelling alternative for rapid and efficient production. This guide presents a side-by-side comparison of these two methodologies, focusing on key performance indicators such as reaction yield, purity, and synthesis duration.

Comparative Analysis of Synthetic Routes

The primary route to this compound involves the O-alkylation of isovanillin with a haloacetic acid derivative. Here, we compare the conventional heating method with a modern microwave-assisted approach.

Table 1: Comparison of Synthetic Route Performance
ParameterEstablished Route (Conventional Heating)New Route (Microwave-Assisted)
Starting Materials Isovanillin, Ethyl bromoacetate, K₂CO₃Isovanillin, Ethyl bromoacetate, K₂CO₃
Solvent Acetone or DMFAcetone or DMF
Reaction Time 4 - 8 hours5 - 15 minutes
Temperature 56 °C (refluxing acetone)80 - 100 °C (in sealed vessel)
Typical Yield 80 - 90%85 - 95%
Purity High, requires recrystallizationHigh, requires recrystallization
Energy Consumption HighLow
Scalability Well-establishedRequires specialized equipment

Experimental Protocols

Established Synthetic Route: Conventional Williamson Ether Synthesis

This method involves the reaction of isovanillin with ethyl bromoacetate in the presence of a weak base, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate

  • To a solution of isovanillin (10 mmol) in acetone (50 mL), add anhydrous potassium carbonate (20 mmol).

  • Add ethyl bromoacetate (12 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester in a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide solution (20 mL).

  • Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer with 2N HCl to a pH of ~2, resulting in the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to afford this compound. The product can be further purified by recrystallization from ethanol-water.

New Synthetic Route: Microwave-Assisted Williamson Ether Synthesis

This novel approach significantly shortens the reaction time for the initial etherification step through the use of microwave irradiation.

Step 1: Microwave-Assisted Synthesis of Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate

  • In a microwave-safe reaction vessel, combine isovanillin (10 mmol), ethyl bromoacetate (12 mmol), and anhydrous potassium carbonate (20 mmol) in acetone (25 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 80-100 °C for 5-15 minutes.

  • After the reaction, cool the vessel to room temperature and filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to this compound

The hydrolysis procedure is identical to that of the established route.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the two synthetic routes and the comparative validation process.

Workflow for the Synthesis of this compound cluster_0 Established Route (Conventional Heating) cluster_1 New Route (Microwave-Assisted) start_conv Isovanillin + Ethyl bromoacetate step1_conv Williamson Ether Synthesis (Acetone, K₂CO₃, Reflux, 4-8h) start_conv->step1_conv intermediate_conv Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate step1_conv->intermediate_conv step2_conv Hydrolysis (NaOH, EtOH/H₂O, RT, 2-4h) intermediate_conv->step2_conv product_conv This compound step2_conv->product_conv start_mw Isovanillin + Ethyl bromoacetate step1_mw Microwave-Assisted Williamson Ether Synthesis (Acetone, K₂CO₃, 80-100°C, 5-15min) start_mw->step1_mw intermediate_mw Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate step1_mw->intermediate_mw step2_mw Hydrolysis (NaOH, EtOH/H₂O, RT, 2-4h) intermediate_mw->step2_mw product_mw This compound step2_mw->product_mw

Caption: A comparative workflow of the established and new synthetic routes.

Logical Framework for Route Validation objective Objective: Validate a new synthetic route for This compound criteria Comparison Criteria: - Reaction Time - Yield - Purity - Energy Consumption objective->criteria routes Synthetic Routes criteria->routes conv_route Established Route: Conventional Heating routes->conv_route new_route New Route: Microwave-Assisted routes->new_route data Data Collection & Analysis conv_route->data new_route->data exp_data Experimental Data: - Yields - Spectroscopic Analysis (Purity) - Reaction Times data->exp_data conclusion Conclusion: New route is significantly faster with comparable or better yields. exp_data->conclusion

Caption: The logical process for validating the new synthetic route.

Conclusion

The microwave-assisted synthesis of this compound represents a significant improvement over the conventional method. The substantial reduction in reaction time, coupled with comparable to slightly improved yields, makes it an attractive option for researchers and drug development professionals seeking to optimize their synthetic processes. While the initial investment in microwave-specific equipment is a consideration, the long-term benefits of increased throughput and energy savings present a strong case for the adoption of this modern technique.

A Researcher's Guide to Cross-Referencing Spectral Data of Synthesized Compounds with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate structural confirmation of a newly synthesized compound is a cornerstone of chemical research and drug development. This guide provides a systematic approach to cross-referencing spectral data (NMR, IR, and Mass Spectrometry) of a synthesized compound with established literature values. By adhering to rigorous experimental protocols and clear data presentation, researchers can confidently validate the identity and purity of their compounds.

Data Presentation: A Comparative Analysis

Clear and concise presentation of spectral data is crucial for a direct and unambiguous comparison with literature values. The following tables provide a standardized format for summarizing your experimental findings alongside reported data.

Table 1: ¹H NMR Data Comparison

Chemical Shift (δ) ppm (Experimental) Multiplicity Coupling Constant (J) Hz Integration Assignment Chemical Shift (δ) ppm (Literature) Literature Reference
e.g., 7.26m-5HAr-H7.28[1]
e.g., 2.50s-3HCH₃2.51[1]

Table 2: ¹³C NMR Data Comparison

Chemical Shift (δ) ppm (Experimental) Assignment Chemical Shift (δ) ppm (Literature) Literature Reference
e.g., 168.5C=O168.7[2]
e.g., 128.9Ar-C129.0[2]
e.g., 21.3CH₃21.4[2]

Table 3: IR Absorption Data Comparison

Wavenumber (cm⁻¹) (Experimental) Intensity Assignment Wavenumber (cm⁻¹) (Literature) Literature Reference
e.g., 1735strongC=O stretch1738[3][4]
e.g., 3050medium=C-H stretch3052[3][4]

Table 4: Mass Spectrometry Data Comparison

m/z (Experimental) Relative Intensity (%) Assignment m/z (Literature) Literature Reference
e.g., 150.0681100[M]⁺150.0684[5][6]
e.g., 108.055585[M-C₂H₂O]⁺108.0558[5][6]

Experimental Protocols

Reproducibility is key to validating scientific findings. The following are detailed protocols for acquiring high-quality spectral data for comparison purposes.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and comparison.

Materials:

  • Synthesized compound (5-20 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-20 mg of the dry, purified synthesized compound into a clean, dry vial. Dissolve the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent should match the literature if possible, or be one in which the compound is fully soluble.[7] Add a small amount of an internal standard like TMS (0 ppm) for referencing the chemical shifts.[1] Transfer the solution to a clean NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.[7]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio. Ensure a sufficient relaxation delay (D1, typically 1-5 seconds) for accurate integration.[1]

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary. A proton-decoupled experiment is standard.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction. Calibrate the chemical shifts using the internal standard (TMS at 0.00 ppm for ¹H and the solvent peak for ¹³C, e.g., CDCl₃ at 77.16 ppm). Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the synthesized compound.

Materials:

  • Synthesized compound (solid or liquid)

  • IR-transparent salt plates (e.g., NaCl, KBr) or an ATR accessory

  • Spatula

  • Nujol (for mulling solid samples)

  • Volatile solvent (for thin-film preparation of solids)

  • FTIR Spectrometer

Procedure:

  • Sample Preparation (select one method):

    • Thin Film (for liquids): Place a drop of the liquid sample between two salt plates. Gently press the plates together to form a thin, uniform film.[4]

    • Thin Film (for solids): Dissolve a small amount of the solid sample in a volatile solvent. Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

    • Nujol Mull (for solids): Grind a few milligrams of the solid sample with a drop of Nujol oil in an agate mortar and pestle until a fine paste is formed. Spread a thin layer of the mull between two salt plates.[8]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (salt plates or ATR crystal) to subtract any atmospheric or instrumental absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and label the significant absorption bands (in cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.

Materials:

  • Synthesized compound

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass Spectrometer (e.g., ESI, APCI, EI) coupled to a separation technique (e.g., LC, GC) or for direct infusion.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (typically 1-10 µg/mL) in a suitable high-purity solvent. The solvent should be compatible with the ionization technique.

  • Instrument Calibration: Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurements.[5] For high-resolution mass spectrometry (HRMS), an internal calibrant or "lock mass" can be used for real-time calibration.[5]

  • Data Acquisition: Introduce the sample into the mass spectrometer. The method of introduction will depend on the instrument and the nature of the sample (e.g., direct infusion, injection onto an LC column). Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺, [M]⁻, [M+H]⁺, etc.) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information. For HRMS data, calculate the elemental composition from the accurate mass measurement.

Visualization of the Cross-Referencing Workflow

The following diagrams illustrate the logical workflow for cross-referencing spectral data.

spectral_data_workflow cluster_synthesis Compound Synthesis & Purification cluster_acquisition Experimental Data Acquisition cluster_literature Literature Data Retrieval cluster_comparison Data Comparison & Analysis cluster_conclusion Conclusion synthesis Synthesize Compound purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr Acquire ¹H & ¹³C NMR purification->nmr Characterize ir Acquire IR Spectrum purification->ir Characterize ms Acquire Mass Spectrum purification->ms Characterize compare_nmr Compare NMR Data: - Chemical Shifts - Multiplicities - Coupling Constants nmr->compare_nmr compare_ir Compare IR Data: - Absorption Bands ir->compare_ir compare_ms Compare MS Data: - Molecular Ion - Fragmentation ms->compare_ms lit_search Search Literature for Reported Spectral Data lit_search->compare_nmr Provide Reference lit_search->compare_ir Provide Reference lit_search->compare_ms Provide Reference match Data Match: Compound Structure Confirmed compare_nmr->match Consistent no_match Data Mismatch: - Re-evaluate Synthesis - Re-purify Sample - Re-acquire Data compare_nmr->no_match Inconsistent compare_ir->match Consistent compare_ir->no_match Inconsistent compare_ms->match Consistent compare_ms->no_match Inconsistent

Caption: Overall workflow for spectral data cross-referencing.

decision_logic start Begin Data Comparison compare_nmr Compare ¹H & ¹³C NMR Data start->compare_nmr nmr_match NMR Data Match? compare_nmr->nmr_match compare_ir Compare IR Data nmr_match->compare_ir Yes re_evaluate Re-evaluate & Troubleshoot nmr_match->re_evaluate No ir_match IR Data Match? compare_ir->ir_match compare_ms Compare Mass Spec Data ir_match->compare_ms Yes ir_match->re_evaluate No ms_match Mass Spec Data Match? compare_ms->ms_match structure_confirmed Structure Confirmed ms_match->structure_confirmed Yes ms_match->re_evaluate No

Caption: Decision-making process in spectral data comparison.

References

The Tale of Two Environments: Unpacking the In Vitro and In Vivo Efficacy of Phenoxyacetic Acid-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a drug candidate from laboratory benchtop to clinical application is fraught with challenges. A critical juncture in this journey is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies. This guide provides a comparative analysis of the efficacy of promising phenoxyacetic acid-based drug candidates in these two distinct environments, supported by experimental data and detailed methodologies.

Phenoxyacetic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. While in vitro assays provide a rapid and cost-effective means of initial screening and mechanistic investigation, the complex physiological environment of a living organism often presents a different picture of a drug's efficacy and safety. This guide delves into this crucial in vitro-in vivo correlation for select phenoxyacetic acid-based compounds.

Anticancer Activity: A Comparative Analysis

Phenoxyacetic acid derivatives have shown significant promise as cytotoxic agents against various cancer cell lines. A notable example involves novel phenoxyacetamide derivatives, herein referred to as Compound I and Compound II, which were evaluated for their anticancer potential.

In Vitro Efficacy

The initial assessment of anticancer activity is typically performed on cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of a biological process, is a key metric.

CompoundCell LineIn Vitro Efficacy (IC50 in µM)Reference Drug (5-Fluorouracil) IC50 (µM)
Compound IHepG2 (Liver Cancer)1.43[1][2]5.32[1][2]
Compound IIHepG2 (Liver Cancer)6.52[1]5.32[1]
Compound IMCF-7 (Breast Cancer)Notable action, specific IC50 not provided in the same study-
Another Phenoxyacetic Acid DerivativeHela Cells1.64+0.41-
4-Cl-phenoxyacetic acidBreast Cancer Cells0.194±0.09 µg/mlCisplatin 0.236±0.07µg/ml

Table 1: In Vitro Anticancer Efficacy of Phenoxyacetic Acid Derivatives.

In Vivo Efficacy

Following promising in vitro results, the anticancer potential of these compounds is evaluated in animal models, often using xenografts where human cancer cells are implanted into immunocompromised mice.

CompoundAnimal ModelIn Vivo Efficacy
Compound ILiver Cancer Xenograft in miceConfirmed anticancer agent through tumor growth suppression (measured by tumor weight and volume)[1][2]
FBA-TPQ (a makaluvamine analog with a related core structure)Breast Cancer Xenograft in nude miceDose-dependent decrease in the growth of xenograft tumors[3]

Table 2: In Vivo Anticancer Efficacy of Phenoxyacetic Acid Derivatives.

The data reveals a positive correlation between the in vitro and in vivo anticancer activity of Compound I, which exhibited potent cytotoxicity against HepG2 cells in vitro and subsequently demonstrated tumor growth suppression in a living model.[1][2]

Anti-inflammatory Activity: A Head-to-Head Comparison

Phenoxyacetic acid derivatives have also been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

In Vitro Efficacy

The in vitro anti-inflammatory activity is often assessed by measuring the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.

CompoundIn Vitro AssayIn Vitro Efficacy (IC50 in µM)Reference Drug (Celecoxib) IC50 (µM)
Pyrazoline-phenoxyacetic acid derivative 6aCOX-2 Inhibition0.03-
Pyrazoline-phenoxyacetic acid derivative 6cCOX-2 Inhibition0.03-
Phenoxyacetic acid derivatives 5d–f, 7b, and 10c–fCOX-2 Inhibition0.07–0.09[4]Comparable or superior[4]

Table 3: In Vitro Anti-inflammatory Efficacy of Phenoxyacetic Acid Derivatives.

In Vivo Efficacy

The carrageenan-induced paw edema model in rats is a standard and reliable method to evaluate the in vivo anti-inflammatory activity of drug candidates.

CompoundAnimal ModelIn Vivo Efficacy (% reduction in paw edema)Reference Drug (Celecoxib) % reduction
Pyrazoline-phenoxyacetic acid derivatives 6a and 6cFormalin-induced edema in male Wistar ratsEfficacious in mitigating edema-
Compound 7bCarrageenan-induced paw edema in rats63.35% inhibition of paw thickness[4]41.65% reduction in paw thickness[4]

Table 4: In Vivo Anti-inflammatory Efficacy of Phenoxyacetic Acid Derivatives.

Similar to the anticancer candidates, a strong correlation is observed between the potent in vitro COX-2 inhibition and the significant in vivo anti-inflammatory effects of these phenoxyacetic acid derivatives. Compound 7b, for instance, not only showed potent COX-2 inhibition in vitro but also outperformed the standard drug celecoxib in the in vivo paw edema model.[4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-180 g) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and a reference anti-inflammatory drug (e.g., indomethacin or celecoxib) orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[6][7]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group that received only carrageenan.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is paramount for rational drug design and development.

PARP-1 Inhibition in Apoptosis (Anticancer)

Several phenoxyacetic acid derivatives induce apoptosis in cancer cells by inhibiting Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Inhibition of PARP-1 in cancer cells with existing DNA damage can lead to cell death.

PARP1_Apoptosis DNA_Damage DNA Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 DNA_Repair DNA Repair PARP1->DNA_Repair Apoptosis Apoptosis PARP1->Apoptosis Leads to (when inhibited) Cell_Survival Cell Survival DNA_Repair->Cell_Survival Drug_Candidate Phenoxyacetic Acid Derivative Drug_Candidate->PARP1 Inhibition

Caption: PARP-1 signaling pathway in DNA repair and apoptosis.

COX-2 Inhibition in Inflammation (Anti-inflammatory)

The anti-inflammatory effects of many phenoxyacetic acid derivatives are attributed to their selective inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.

COX2_Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Acts on Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Drug_Candidate Phenoxyacetic Acid Derivative Drug_Candidate->COX2 Inhibition

Caption: COX-2 signaling pathway in inflammation.

Conclusion

The presented data underscores the potential of phenoxyacetic acid-based compounds as promising therapeutic agents. The strong correlation observed between in vitro potency and in vivo efficacy for both anticancer and anti-inflammatory candidates is encouraging for their further development. However, it is crucial to acknowledge that in vitro to in vivo extrapolation is not always straightforward. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) can significantly influence the in vivo performance of a drug candidate. Therefore, while in vitro assays are indispensable for initial screening and mechanistic studies, comprehensive in vivo evaluations remain the gold standard for predicting clinical success. This guide provides a framework for comparing and understanding the efficacy of phenoxyacetic acid derivatives, paving the way for more informed and efficient drug development pipelines.

References

Cytotoxicity comparison between 2-(4-Formyl-3-methoxyphenoxy)acetic acid and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comparative Cytotoxicity Data

The cytotoxic activity of several phenoxyacetic acid derivatives, structurally related to 2-(4-Formyl-3-methoxyphenoxy)acetic acid, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the available IC50 values for selected analogues.

CompoundCell LineIC50 (µM)
2-(4-chlorophenoxy)-5-(4-chlorophenyl)pentanoic acidHeLa4.8 ± 0.35
4-chlorophenoxyacetic acidBreast Cancer0.194 ± 0.09 (µg/ml)
A novel phenoxy thiazole derivative with methyl and fluoro substitutesMultiple Cancer Cells~13
A pyridazine hydrazide derivative of phenoxy acetic acidHepG26.9 ± 0.7
Compound I (a semi-synthetic phenoxy acetamide derivative)HepG21.43
Compound II (a semi-synthetic phenoxy acetamide derivative)HepG26.52
2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic)CCRF-CEM~0.30 (logGI50 = -6.52)
HL-60(TB)~0.28 (logGI50 = -6.53)
MOLT-4~0.30 (logGI50 = -6.52)
SR~0.31 (logGI50 = -6.51)

Experimental Protocols

The evaluation of cytotoxicity for the compounds listed above predominantly utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Mechanistic Insights: Signaling Pathways

Vanillin and its derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. A common mechanism involves the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. The induction of apoptosis by these compounds is often associated with the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase cluster_regulation Mitochondrial Regulation Vanillin_Derivative Vanillin Derivative Bax Bax (Pro-apoptotic) Vanillin_Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Vanillin_Derivative->Bcl2 Downregulates Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3

Caption: Apoptosis signaling pathway induced by vanillin derivatives.

The diagram above illustrates a simplified model of the intrinsic apoptotic pathway that can be activated by vanillin derivatives. These compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in balance leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[1]

Conclusion

While direct cytotoxic data for this compound remains to be elucidated, the analysis of its structural analogues reveals a promising landscape for the development of novel anticancer agents. The phenoxyacetic acid scaffold, particularly when substituted with various functional groups, demonstrates significant cytotoxic activity against a range of cancer cell lines. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their therapeutic potential. The pro-apoptotic mechanism of action, often involving the mitochondrial pathway, provides a solid foundation for their continued exploration in oncology research.

References

Head-to-head comparison of different phenoxyacetic acid herbicides' mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid herbicides, a class of synthetic auxins, have been a cornerstone of selective broadleaf weed control for decades. While their general mechanism of mimicking the plant hormone indole-3-acetic acid (IAA) is well-understood, subtle differences in their chemical structures lead to variations in their efficacy, selectivity, and overall mechanism of action. This guide provides a detailed head-to-head comparison of the mechanisms of three prominent phenoxyacetic acid herbicides: 2,4-Dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and the historically significant but now largely obsolete 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).

Core Mechanism of Action: Synthetic Auxin Mimicry

Phenoxyacetic acid herbicides act as synthetic mimics of the natural plant hormone auxin (IAA).[1][2] This mimicry disrupts the plant's normal hormonal balance, leading to uncontrolled and disorganized growth in susceptible broadleaf (dicot) plants, while monocotyledonous plants are generally less affected.[2] The herbicidal action involves several key steps:

  • Absorption and Translocation: The herbicides are absorbed through the leaves and roots of the plant and then transported via the phloem to areas of active growth, such as the meristems.

  • Receptor Binding: In the plant cell nucleus, these synthetic auxins bind to the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) family of auxin co-receptors.

  • Signal Transduction Cascade: This binding event promotes the interaction between the TIR1/AFB proteins and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.

  • Gene Expression and Physiological Response: The degradation of Aux/IAA repressors unleashes Auxin Response Factors (ARFs), transcription factors that activate the expression of a multitude of auxin-responsive genes. The overstimulation of these genes leads to a cascade of physiological disruptions, including epinasty (twisting of stems and petioles), uncontrolled cell division and elongation, increased ethylene production, and ultimately, plant death.[3]

Comparative Performance and Efficacy

Direct comparative studies providing IC50 or EC50 values for 2,4-D, MCPA, and 2,4,5-T across a wide range of weed species under uniform conditions are limited. However, available data indicates differences in their herbicidal activity. For instance, studies on broad-leaved and cereal plants have shown that the IC50 values for growth inhibition can be significantly lower for 2,4-D and MCPA on susceptible broadleaf species compared to tolerant cereal species.[4]

HerbicideTarget WeedsGeneral EfficacyKey Differentiators
2,4-D Broadleaf weeds in cereal crops, turf, and non-crop areas.Highly effective against a wide spectrum of broadleaf weeds.Generally considered more potent on a wider range of broadleaf weeds than MCPA.
MCPA Broadleaf weeds, particularly in cereal crops and flax.Effective against many common broadleaf weeds, but may be less effective on some species compared to 2,4-D.Often considered to have a greater margin of safety on certain crops, such as oats.
2,4,5-T Woody plants and broadleaf weeds.Historically very effective, particularly against woody and perennial weeds.Use has been discontinued due to contamination with the highly toxic dioxin, TCDD, during its manufacturing process.[5]

Head-to-Head Mechanism Comparison

While the overarching mechanism is similar, the differences in the chemical structures of 2,4-D, MCPA, and 2,4,5-T lead to variations in their interaction with auxin receptors, translocation, and metabolism within the plant.

Auxin Receptor Binding Affinity

The affinity of these herbicides for the TIR1/AFB auxin co-receptors is a critical determinant of their herbicidal activity. While comprehensive comparative data is still emerging, studies have shown that different auxin herbicides can exhibit preferential binding to specific members of the TIR1/AFB family. This differential binding can influence the spectrum of weeds controlled. For example, some research suggests that the presence of a methyl group in MCPA may alter its binding characteristics compared to the chlorine atom in the same position on 2,4-D, potentially contributing to differences in their biological activity.

Translocation and Metabolism

The selectivity and effectiveness of phenoxyacetic acid herbicides are also influenced by how they are transported and broken down within the plant.

  • Translocation: Differences in the ability of plants to translocate these herbicides can contribute to their selective action. For example, tolerant grass species may restrict the movement of the herbicide to the growing points more effectively than susceptible broadleaf species.

Experimental Protocols

Auxin Receptor Binding Assay (Radioligand Competition Assay)

This protocol is used to determine the binding affinity of different phenoxyacetic acid herbicides to the TIR1/AFB auxin co-receptors.

a. Materials:

  • Purified TIR1/AFB protein complex.

  • Radiolabeled auxin (e.g., [3H]-IAA) of high specific activity.

  • Unlabeled phenoxyacetic acid herbicides (2,4-D, MCPA, 2,4,5-T) as competitors.

  • Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus.

  • Liquid scintillation counter.

b. Procedure:

  • Prepare a series of dilutions of the unlabeled phenoxyacetic acid herbicides.

  • In reaction tubes, combine the purified TIR1/AFB protein complex, a fixed concentration of the radiolabeled auxin, and varying concentrations of the unlabeled competitor herbicides. Include a control with no competitor (total binding) and a control with a large excess of unlabeled IAA (non-specific binding).

  • Incubate the reactions at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus. The protein-ligand complexes will be retained on the filter, while the unbound ligand will pass through.

  • Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Analysis of Auxin-Responsive Gene Expression (RT-qPCR)

This protocol measures the changes in the expression of auxin-responsive genes in response to treatment with different phenoxyacetic acid herbicides.

a. Materials:

  • Plant tissue (e.g., Arabidopsis thaliana seedlings or target weed species).

  • Phenoxyacetic acid herbicides (2,4-D, MCPA, 2,4,5-T).

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • Reverse transcriptase and associated reagents for cDNA synthesis.

  • qPCR primers for target auxin-responsive genes (e.g., GH3, SAURs) and a reference gene (e.g., Actin).

  • SYBR Green qPCR master mix.

  • Real-time PCR instrument.

b. Procedure:

  • Treat plants with the different phenoxyacetic acid herbicides at various concentrations and for different time points. Include an untreated control.

  • Harvest plant tissue at the desired time points and immediately freeze in liquid nitrogen.

  • Extract total RNA from the frozen tissue using an RNA extraction kit, including a DNase I treatment step to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • Perform real-time quantitative PCR (RT-qPCR) using the synthesized cDNA, gene-specific primers for the target auxin-responsive genes and the reference gene, and a SYBR Green-based master mix.

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the herbicide-treated samples compared to the untreated control, normalized to the expression of the reference gene.

Visualizations

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenoxyacetic_Acid Phenoxyacetic Acid (e.g., 2,4-D, MCPA) Transport Auxin Influx Carriers Phenoxyacetic_Acid->Transport Uptake TIR1_AFB TIR1/AFB Co-Receptor Transport->TIR1_AFB Binding SCF_Complex SCF E3 Ubiquitin Ligase Complex TIR1_AFB->SCF_Complex Recruitment Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Recruitment Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibition SCF_Complex->Aux_IAA Ubiquitination Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activation mRNA mRNA Auxin_Response_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Uncontrolled_Growth Uncontrolled Growth & Plant Death Proteins->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of phenoxyacetic acid herbicides.

Experimental_Workflow cluster_herbicide_treatment Herbicide Treatment cluster_analysis Downstream Analysis Plant_Material Plant Material (e.g., Weed Seedlings) Herbicide_Application Application of 2,4-D, MCPA, or 2,4,5-T Plant_Material->Herbicide_Application Time_Course Time Course Sampling Herbicide_Application->Time_Course RNA_Extraction Total RNA Extraction Time_Course->RNA_Extraction For Gene Expression Protein_Extraction Protein Extraction Time_Course->Protein_Extraction For Receptor Binding Metabolite_Extraction Metabolite Extraction Time_Course->Metabolite_Extraction For Metabolism Studies cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR RT-qPCR Analysis of Auxin-Responsive Genes cDNA_Synthesis->RT_qPCR Data_Analysis1 Data_Analysis1 RT_qPCR->Data_Analysis1 Relative Gene Expression Receptor_Binding_Assay Auxin Receptor Binding Assay Protein_Extraction->Receptor_Binding_Assay Data_Analysis2 Data_Analysis2 Receptor_Binding_Assay->Data_Analysis2 Binding Affinity (IC50, Ki) LC_MS_Analysis LC-MS/MS Analysis of Herbicide Metabolites Metabolite_Extraction->LC_MS_Analysis Data_Analysis3 Data_Analysis3 LC_MS_Analysis->Data_Analysis3 Metabolite Identification

Caption: General experimental workflow for comparing phenoxyacetic acid herbicide mechanisms.

References

Validating the Mechanism of Action for Novel Antiepileptic Phenoxyacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel phenoxyacetic acid derivatives against established antiepileptic drugs (AEDs). It focuses on validating the mechanism of action through experimental data, offering a resource for researchers in the field of epilepsy treatment. The information is presented to facilitate a clear comparison of efficacy and mechanistic pathways.

Executive Summary

Epilepsy treatment remains a significant challenge, with a substantial number of patients exhibiting resistance to current therapies. The development of novel antiepileptic drugs with distinct mechanisms of action is crucial. This guide focuses on a promising class of compounds, phenoxyacetic acid derivatives, and specifically evaluates a lead candidate, compound 7b. This novel derivative has demonstrated potent anticonvulsant effects, outperforming the established drug valproic acid in preclinical models. Its mechanism of action appears to be multifactorial, involving anti-inflammatory and antioxidant properties, as well as modulation of excitatory neurotransmission. This guide will compare the performance of this novel compound with established AEDs, providing supporting experimental data and detailed protocols.

Comparative Efficacy of Anticonvulsant Agents

The following tables summarize the quantitative data on the efficacy of the novel phenoxyacetic acid derivative (compound 7b) and a selection of established antiepileptic drugs in two standard preclinical models of epilepsy: the Pentylenetetrazol (PTZ)-induced seizure model and the Pilocarpine-induced seizure model.

Table 1: Efficacy in the Pentylenetetrazol (PTZ)-Induced Seizure Model

Compound/DrugDose (mg/kg)Protection (%)Relative Potency vs. Valproic Acid (%)Mortality (%)
Compound 7b Not Specified100% [1]>100% [1]0% [1]
Valproic Acid300Not Specified100%Not Specified
Phenytoin20-40Dose-dependentNot SpecifiedNot Specified
Carbamazepine5-20Dose-dependentNot SpecifiedNot Specified
Diazepam0.5-2Dose-dependentNot SpecifiedNot Specified
Levetiracetam500 (in C57Bl/6 mice)ED50 >500 mg/kgNot SpecifiedNot Specified

Note: Data for established AEDs are compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 2: Efficacy in the Pilocarpine-Induced Seizure Model

Compound/DrugKey Findings
Compound 7b Significantly delayed seizure onset by 188.6%, reduced seizure severity, and ensured 100% survival. [1]
Valproic AcidIneffective in preventing status epilepticus in some studies, but can increase latency to seizure initiation.[2]
DiazepamEffective in controlling pilocarpine-induced status epilepticus.[3][4]
PhenobarbitalEffective against spontaneous recurrent seizures in the pilocarpine model.[4]
PhenytoinIneffective against pilocarpine-induced status epilepticus in some studies.[4]
CarbamazepineIneffective against pilocarpine-induced status epilepticus in some studies.[4]

Mechanistic Comparison: Beyond Seizure Suppression

The novel phenoxyacetic acid derivative 7b exhibits a distinct mechanistic profile compared to many established AEDs. While traditional drugs primarily target ion channels and neurotransmitter systems, compound 7b also demonstrates significant anti-inflammatory and antioxidant effects.

Table 3: Comparative Effects on Biomarkers of Oxidative Stress and Neuroinflammation

BiomarkerCompound 7bValproic AcidPhenytoinLevetiracetam
Malondialdehyde (MDA) Markedly reduced by 67.2% [1]Variable effects, some studies show a decrease.Limited data in seizure models.Can increase oxidative stress in some contexts.[5]
Nitric Oxide (NO) Reduced by 41.0% [1]Limited data in seizure models.Limited data in seizure models.Limited data in seizure models.
TNF-α Suppressed by 56.9% [1]Can decrease pro-inflammatory cytokines.Limited data in seizure models.Can decrease CCL2 levels.[6]
IL-6 Suppressed by 63.0% [1]Can decrease pro-inflammatory cytokines.Limited data in seizure models.Limited data in seizure models.

Table 4: Comparative Effects on Neurotransmitter Systems and Glial Activation

TargetCompound 7bValproic AcidPhenytoinLevetiracetam
Glutamate Accumulation Attenuated by 61.5% [1]Can increase brain glutamine, with variable effects on glutamate.[1][7]Can increase brain glutamate in some patients.[1][7]Limited direct effect on glutamate levels.
GFAP (Astrocyte Activation) Downregulated by 73.9% [1]Limited data in seizure models.Limited data in seizure models.Limited data in seizure models.
Iba-1 (Microglial Activation) Downregulated by 49.8% [1]Limited data in seizure models.Limited data in seizure models.Limited data in seizure models.

Visualizing the Pathways and Processes

To better understand the experimental validation process and the proposed mechanism of action, the following diagrams are provided.

G cluster_0 Preclinical Seizure Models cluster_1 Behavioral & Efficacy Assessment cluster_2 Mechanism of Action Validation cluster_3 Biochemical Assays cluster_4 Immunohistochemistry PTZ PTZ-Induced Seizure Model SeizureScoring Seizure Scoring (Racine Scale) PTZ->SeizureScoring Latency Latency to Seizure Onset PTZ->Latency Mortality Mortality Rate PTZ->Mortality Pilo Pilocarpine-Induced Seizure Model Pilo->SeizureScoring Pilo->Latency Pilo->Mortality MDA MDA Assay (Oxidative Stress) SeizureScoring->MDA NO NO Assay (Oxidative Stress) SeizureScoring->NO ELISA ELISA (TNF-α, IL-6) SeizureScoring->ELISA Glutamate Glutamate Measurement SeizureScoring->Glutamate GFAP GFAP Staining (Astrocytes) SeizureScoring->GFAP Iba1 Iba-1 Staining (Microglia) SeizureScoring->Iba1 G cluster_0 Phenoxyacetic Acid Derivative (Compound 7b) cluster_1 Cellular Effects cluster_2 Molecular Mechanisms cluster_3 Therapeutic Outcome Compound7b Compound 7b AntiInflammatory Anti-inflammatory Effects Compound7b->AntiInflammatory Antioxidant Antioxidant Effects Compound7b->Antioxidant GlutamateMod Glutamate Modulation Compound7b->GlutamateMod Cytokines ↓ TNF-α, IL-6 AntiInflammatory->Cytokines GlialActivation ↓ GFAP, Iba-1 AntiInflammatory->GlialActivation OxidativeStress ↓ MDA, NO Antioxidant->OxidativeStress GlutamateRelease ↓ Glutamate Accumulation GlutamateMod->GlutamateRelease Anticonvulsant Anticonvulsant Activity Cytokines->Anticonvulsant OxidativeStress->Anticonvulsant GlutamateRelease->Anticonvulsant GlialActivation->Anticonvulsant

References

A Comparative Benchmarking Guide to the Anti-inflammatory Properties of a Novel Compound Against Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of a hypothetical novel compound, "Compound X," against the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. The data presented is based on established experimental models and serves as a benchmark for evaluating the potential of new anti-inflammatory agents.

Mechanism of Action: A Comparative Overview

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[1] The COX-2 enzyme is primarily responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] Unlike traditional NSAIDs such as ibuprofen and diclofenac, which inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 is thought to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.[2]

Data Presentation: Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of Compound X in comparison to celecoxib, ibuprofen, and diclofenac.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X [Insert Data][Insert Data][Calculate Value]
Celecoxib 15 - 600.04 - 4.23.6 - 1500
Ibuprofen 1.2 - 181.2 - 25~1
Diclofenac 0.08 - 6.30.003 - 1.70.05 - 2100

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

Compound (Dose)Paw Edema Inhibition (%) at 3 hours
Compound X [Insert Data]
Celecoxib (30 mg/kg) ~50%
Ibuprofen (100 mg/kg) ~45%
Diclofenac (10 mg/kg) ~60%

Note: Efficacy can vary based on the animal model and experimental conditions.

Table 3: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in Murine Macrophages (RAW 264.7)

Compound (Concentration)TNF-α Inhibition (%)IL-6 Inhibition (%)
Compound X [Insert Data][Insert Data]
Celecoxib (10 µM) Significant inhibition observedSignificant inhibition observed
Ibuprofen (10 µM) Moderate inhibition observedModerate inhibition observed
Diclofenac (10 µM) Significant inhibition observedSignificant inhibition observed

Note: Specific percentage of inhibition can vary between experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compounds (Compound X, celecoxib, ibuprofen, diclofenac)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Detection reagent (e.g., Amplex Red)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Add the diluted test compounds to the corresponding wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzymes.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., hydrochloric acid).

  • Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Carrageenan-Induced Paw Edema in Rats

This in vivo model assesses the ability of a compound to reduce acute inflammation.

Animals:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (Compound X, celecoxib, ibuprofen, diclofenac)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Cytokine Release in Murine Macrophages (RAW 264.7)

This in vitro assay evaluates the potential of a compound to suppress the production of pro-inflammatory cytokines.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Compound X, celecoxib, ibuprofen, diclofenac)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include a negative control group (no LPS) and a vehicle control group (LPS + vehicle).

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[3][4][5][6][7]

  • Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the vehicle control.

Mandatory Visualizations

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (cPLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases substrate Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_Synthases->Prostaglandins produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Celecoxib Celecoxib Celecoxib->COX2 inhibits

Caption: Simplified signaling pathway of COX-2 mediated inflammation and the inhibitory action of celecoxib.

Experimental Workflow for Benchmarking Anti-inflammatory Drugs

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening: COX-1/COX-2 Inhibition Assay Start->In_Vitro_Screening Cytokine_Assay In Vitro Screening: LPS-Induced Cytokine Release Assay Start->Cytokine_Assay In_Vivo_Modeling In Vivo Modeling: Carrageenan-Induced Paw Edema In_Vitro_Screening->In_Vivo_Modeling Promising Candidates Cytokine_Assay->In_Vivo_Modeling Promising Candidates Data_Analysis Data Analysis and Comparison with Known Drugs (e.g., Celecoxib) In_Vivo_Modeling->Data_Analysis Lead_Optimization Lead Optimization or Further Preclinical Studies Data_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the preclinical evaluation of novel anti-inflammatory compounds.

References

Purity Confirmation of 2-(4-Formyl-3-methoxyphenoxy)acetic acid: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the purity of 2-(4-Formyl-3-methoxyphenoxy)acetic acid using elemental analysis. It offers a detailed experimental protocol, a comparison of theoretical versus experimental data, and an evaluation against a potential impurity, underscoring the technique's role in quality control for synthetic compounds. Elemental analysis remains a fundamental and cost-effective method for assessing the elemental composition and purity of organic compounds.[1]

Introduction to Purity Assessment via Elemental Analysis

This compound (Chemical Formula: C₁₀H₁₀O₅) is an organic compound with applications in the synthesis of more complex molecules.[2][3][4] Ensuring the purity of such intermediates is a critical step in research and drug development to guarantee the reliability and reproducibility of subsequent reactions and biological assays.

Elemental analysis provides a quantitative determination of the percentage composition of elements like carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample.[1] This is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, etc.) are measured. The purity of the target compound is confirmed by comparing the experimentally determined elemental percentages to the theoretically calculated values based on its chemical formula. For most organic and organometallic compounds, experimental values for carbon, hydrogen, and nitrogen that fall within ±0.4% of the calculated theoretical values are considered evidence of sufficient purity.[5][6]

Experimental Protocol: CHN/O Elemental Analysis

This section details the standard procedure for determining the elemental composition of this compound.

Objective: To quantitatively determine the weight percent of Carbon, Hydrogen, and Oxygen in a sample of this compound and compare it to the theoretical values.

Instrumentation: CHNS/O Elemental Analyzer.

Materials:

  • Sample: this compound (dried, homogenized)

  • High-purity tin or silver capsules

  • Calibration Standard: A stable, high-purity organic compound with a precisely known elemental composition (e.g., acetanilide).

  • High-purity oxygen (O₂)

  • High-purity helium (He) or argon (Ar) as a carrier gas

Procedure:

  • Instrument Calibration: Calibrate the elemental analyzer using a known standard. This establishes a response factor for the detectors.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the dried this compound sample into a tin or silver capsule using a microbalance.

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically ~900-1000°C) with a flow of pure oxygen. The organic material combusts, converting carbon into carbon dioxide (CO₂) and hydrogen into water (H₂O).

  • Reduction and Gas Separation: The combustion gases are passed through a reduction tube (containing copper) to remove excess oxygen and convert nitrogen oxides to N₂ gas. The resulting gas mixture (CO₂, H₂O, N₂) is then separated, often using a gas chromatography column.

  • Detection: The separated gases are quantified by a thermal conductivity detector (TCD). The detector's signal is proportional to the concentration of each gas.

  • Oxygen Analysis (if performed directly): For oxygen determination, the sample undergoes pyrolysis in the absence of oxygen. The resulting products are passed over a carbon catalyst, which converts all oxygen into carbon monoxide (CO). The CO is then quantified. Alternatively, the oxygen percentage is often calculated by difference: %O = 100% - (%C + %H).[7]

  • Data Calculation: The instrument's software calculates the percentage of each element in the original sample based on the detector signals, the sample weight, and the calibration data.

Data Presentation and Comparison

The purity of this compound is assessed by comparing the experimental results with the theoretical values. A significant deviation may indicate the presence of impurities. For comparison, the theoretical composition of vanillin (C₈H₈O₃), a common starting material for its synthesis, is also presented.

Table 1: Comparison of Elemental Analysis Data

ElementTheoretical % in C₁₀H₁₀O₅Hypothetical Experimental % (High Purity Sample)Deviation from TheoreticalTheoretical % in Vanillin (C₈H₈O₃)
Carbon (C) 57.14%57.01%-0.13%63.15%
Hydrogen (H) 4.80%4.83%+0.03%5.30%
Oxygen (O) 38.06%38.16% (by difference)+0.10%31.55%

Note: The molecular weight of C₁₀H₁₀O₅ is 210.19 g/mol . The molecular weight of C₈H₈O₃ is 152.15 g/mol .

Interpretation: The hypothetical experimental data show deviations of less than 0.4% from the theoretical values, indicating a high degree of purity for the analyzed sample of this compound.[6] The elemental composition is significantly different from that of the potential starting material, vanillin, demonstrating that elemental analysis can effectively distinguish the final product from key reactants.

Workflow for Purity Verification

The following diagram illustrates the logical workflow for confirming compound purity using elemental analysis as a key quality control step.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_decision Decision synthesis Compound Synthesis purification Purification (e.g., Recrystallization) synthesis->purification sampling Sample Preparation (Drying & Weighing) purification->sampling ea Elemental Analysis (CHNO) sampling->ea comparison Compare Experimental vs. Theoretical Data ea->comparison decision Deviation < 0.4%? comparison->decision pass Purity Confirmed decision->pass Yes fail Impurity Detected (Further Purification Required) decision->fail No

Caption: Workflow for purity verification using elemental analysis.

References

Unveiling a New Generation of Therapeutic Agents: A Comparative Docking Analysis of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of phenoxyacetic acid derivatives with key protein targets reveals promising candidates for anticancer and antimicrobial therapies. This guide provides a comparative analysis of their binding affinities, supported by detailed experimental data and methodologies, to aid researchers in the strategic design of next-generation therapeutics.

Researchers and drug development professionals are constantly seeking novel molecular scaffolds with high therapeutic potential. Phenoxyacetic acid derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This guide offers a comprehensive comparison of various phenoxyacetic acid derivatives, focusing on their binding interactions with critical protein targets as determined by molecular docking studies. The data presented herein, summarized from multiple research endeavors, aims to provide a clear, objective foundation for further investigation and optimization of these promising compounds.

Comparative Analysis of Binding Affinities

The therapeutic efficacy of a drug is intrinsically linked to its binding affinity for its molecular target. The following tables summarize the docking scores of various phenoxyacetic acid and closely related phenylacetic acid derivatives against a panel of key protein targets implicated in cancer and microbial pathogenesis. A more negative docking score generally indicates a stronger binding affinity.

Table 1: Comparative Docking Scores of Phenoxyacetic and Phenylacetic Acid Derivatives Against Various Target Proteins

DerivativeTarget ProteinDocking Score (kcal/mol)Reference
Phenoxyacetamide Derivative IPARP-1Not explicitly stated, but noted as stable[1]
Phenoxyacetamide Derivative IIPARP-1Not explicitly stated, but noted as stable[1]
3-chloro-phenylacetic acidDNA-7.809[2][3][4]
3-methoxy-phenylacetic acidDNA-[2]
3-nitro-phenylacetic acidDNA-[2]
3-hydroxy-phenylacetic acidDNA-7.388[4]
4-nitro-phenylacetic acidDNA-[2]
3-ethyl-phenylacetic acidDNA-[2]
2-propyl-phenylacetic acidPim kinaseNotable inhibitory effects[2][3]
4-propyl-phenylacetic acidUrease-8.5250[2][3]
2-nitro-phenylacetic acidUrease-6.2316[2]
Phenoxyacetamide Derivative L03DOT1L-12.281[5]
Organotin(IV) Complex 3DNA-3.6005[6]
Organotin(IV) Complex 3Tubulin-5.2957[6]

Table 2: In Vitro Biological Activity of Selected Phenoxyacetic Acid Derivatives

DerivativeCell Line/EnzymeIC50 ValueReference
Phenoxyacetamide Derivative IHepG2 (Liver Cancer)1.43 µM[1]
Phenoxyacetamide Derivative IIHepG2 (Liver Cancer)6.52 µM[1]
5-Fluorouracil (Reference)HepG2 (Liver Cancer)5.32 µM[1]
Phenoxyacetamide Derivative IPARP-1 Inhibition1.52 nM (92.1% inhibition)[1]
Olaparib (Reference)PARP-1 Inhibition1.49 nM[1]
Flufenamic Acid Derivative 7MCF-7 (Breast Cancer)148 µM[7]
Flufenamic Acid Derivative 7EGFR Kinase0.13 µM (EC50)[7]

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, this section outlines the generalized methodologies employed in the cited comparative docking studies.

Molecular Docking Protocol

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor. The following steps represent a typical workflow:

  • Protein and Ligand Preparation:

    • The three-dimensional structures of the target proteins are retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogens and Kollman charges are added to the protein.

    • The 3D structures of the phenoxyacetic acid derivatives (ligands) are sketched using molecular modeling software and optimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed for the ligands.

  • Grid Generation:

    • A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket.

  • Docking Simulation:

    • A docking algorithm, such as the Lamarckian Genetic Algorithm implemented in AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box.[8]

    • A set number of docking runs are performed for each ligand to ensure thorough sampling of possible binding modes.

  • Analysis of Results:

    • The docking results are clustered based on root-mean-square deviation (RMSD).

    • The binding energy (docking score) of the best-ranked conformation is recorded.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed using software like Discovery Studio.[8]

Visualizing the Research Process and Biological Impact

To better understand the workflow of comparative docking studies and the potential biological consequences of the interactions, the following diagrams are provided.

G cluster_0 Computational Workflow A Target Identification & Protein Preparation C Molecular Docking Simulation A->C B Ligand (Phenoxyacetic Acid Derivative) Preparation B->C D Binding Affinity & Interaction Analysis C->D E Comparative Analysis of Derivatives D->E F Identification of Lead Compounds E->F G cluster_0 Apoptotic Signaling Pathway Ligand Phenoxyacetic Acid Derivative Receptor Target Protein (e.g., PARP-1) Ligand->Receptor Binding & Inhibition Signal Signal Transduction Receptor->Signal Caspase Caspase Activation Signal->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Safety Operating Guide

Safe Disposal of 2-(4-Formyl-3-methoxyphenoxy)acetic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(4-Formyl-3-methoxyphenoxy)acetic acid, a compound utilized in various research and development applications, is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

I. Hazard Identification and Personal Protective Equipment (PPE)

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling fine powders or creating dust, a NIOSH-approved respirator is recommended[3].

II. Waste Segregation and Storage

Proper segregation of chemical waste is a fundamental principle of laboratory safety.

  • Waste Container: Use a designated, clearly labeled, and sealable container for solid chemical waste. The container should be made of a material compatible with acidic organic compounds.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number: 84969-24-4[4].

  • Segregation: Do not mix this waste with other waste streams, especially bases, oxidizing agents, or reactive metals, to prevent dangerous chemical reactions[5]. Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated[3][6].

III. Step-by-Step Disposal Procedure

This procedure outlines the steps for the collection and disposal of solid this compound and contaminated materials.

1. Solid Waste Disposal:

  • Carefully sweep up any remaining solid this compound using a brush and dustpan.
  • Avoid generating dust. If necessary, lightly moisten the material with a compatible solvent (e.g., water, if the material is not water-reactive, though solubility information is not specified) to minimize dust formation.
  • Transfer the collected solid into the designated hazardous waste container.

2. Disposal of Contaminated Materials:

  • Items such as gloves, weighing paper, and pipette tips that are contaminated with the chemical should be placed in the same hazardous waste container.
  • For grossly contaminated items, it may be necessary to double-bag them before placing them in the container.

3. Decontamination of Work Surfaces:

  • Wipe down the work area with a suitable solvent and cleaning agent.
  • The cleaning materials (e.g., paper towels) should also be disposed of as hazardous waste.

4. Final Disposal:

  • Once the waste container is full (up to 80-90% capacity to allow for expansion), ensure it is tightly sealed.
  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Never dispose of this compound down the drain or in the regular trash[3][7].

IV. Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Contain the Spill: For solid spills, carefully sweep up the material as described in the disposal procedure. For solutions, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect and Dispose: Place the absorbent material and any contaminated items into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

V. Quantitative Data Summary

PropertyValueReference
CAS Number 84969-24-4[4]
Molecular Formula C₁₀H₁₀O₅[4]
Molecular Weight 210.185 g/mol [4]

VI. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Handling Waste assess_hazards Assess Hazards & Wear PPE start->assess_hazards spill Spill Occurs assess_hazards->spill collect_solid Collect Solid Waste spill->collect_solid No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes collect_contaminated Collect Contaminated Items collect_solid->collect_contaminated waste_container Place in Labeled Hazardous Waste Container collect_contaminated->waste_container spill_procedure->waste_container storage Store in Designated Satellite Accumulation Area waste_container->storage disposal_pickup Arrange for EHS/Contractor Pickup storage->disposal_pickup end End: Proper Disposal disposal_pickup->end

References

Personal protective equipment for handling 2-(4-Formyl-3-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2-(4-Formyl-3-methoxyphenoxy)acetic acid. The following procedures are based on the known hazards of similar chemical structures, including aromatic aldehydes and carboxylic acids, in the absence of a specific Safety Data Sheet (SDS) for the named compound. These guidelines are intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Assessment

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation or damage.[1]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed: May be harmful if ingested.[3][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body PartPPE RecommendationSpecifications
Eyes/Face Safety Goggles and Face ShieldGoggles should provide chemical splash protection. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them immediately if contaminated.
Body Laboratory CoatA flame-resistant lab coat that fits properly and is fully buttoned is required.
Respiratory Respirator (if necessary)Use a NIOSH-approved respirator if engineering controls (e.g., fume hood) are not sufficient to control airborne dust or aerosols, or if irritation is experienced.
Feet Closed-Toed ShoesLeather or chemical-resistant material that covers the entire foot is mandatory.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a chemical fume hood is available and functioning correctly.
  • Gather all necessary PPE as outlined in the table above.
  • Have an emergency eyewash station and safety shower readily accessible.
  • Prepare a designated waste container for chemical disposal.

2. Handling the Compound:

  • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
  • Wear all required PPE before handling the chemical.
  • Avoid the formation of dust when weighing or transferring the solid. Use a spatula for transfers.
  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5]
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Plan

  • Waste Collection: All waste materials contaminated with this compound, including gloves, weigh boats, and pipette tips, should be collected in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash. The material can often be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood Functionality prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Designated Waste Container prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Transfer Compound to Reaction Vessel handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Experiment Complete emergency1 Eye Contact: Flush with Water for 15 min handle3->emergency1 Exposure Event emergency2 Skin Contact: Wash with Soap & Water handle3->emergency2 emergency3 Inhalation: Move to Fresh Air handle3->emergency3 clean2 Dispose of Contaminated Materials in Waste Container clean1->clean2 clean3 Remove and Dispose of Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 emergency4 Seek Immediate Medical Attention emergency1->emergency4 emergency2->emergency4 emergency3->emergency4

Caption: Workflow for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.